molecular formula C20H19NO B140529 (S)-(-)-2-Amino-1,1,2-triphenylethanol CAS No. 129704-13-8

(S)-(-)-2-Amino-1,1,2-triphenylethanol

Cat. No.: B140529
CAS No.: 129704-13-8
M. Wt: 289.4 g/mol
InChI Key: ZQNFUXDRYQQYAQ-IBGZPJMESA-N
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Description

(S)-(-)-2-Amino-1,1,2-triphenylethanol is a useful research compound. Its molecular formula is C20H19NO and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-1,1,2-triphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H,21H2/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNFUXDRYQQYAQ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361519
Record name (S)-(-)-2-Amino-1,1,2-triphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129704-13-8
Record name (S)-(-)-2-Amino-1,1,2-triphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physical Properties of (S)-(-)-2-Amino-1,1,2-triphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth guide to the core physical and chemical properties of (S)-(-)-2-Amino-1,1,2-triphenylethanol. As a crucial chiral building block in synthetic chemistry, a thorough understanding of its physical characteristics is paramount for its effective use in research and development. This guide moves beyond simple data tabulation, providing context, experimental causality, and detailed protocols to ensure both scientific integrity and practical applicability.

Chemical Identity and Molecular Structure

This compound is a chiral amino alcohol distinguished by its unique stereochemistry and the presence of three bulky phenyl substituents. These structural features govern its physical properties, reactivity, and utility as a chiral ligand or auxiliary.

The molecule's identity is unequivocally established by its CAS Registry Number, molecular formula, and precise molecular weight.

IdentifierValueSource
CAS Number 129704-13-8[1][2][3][4][5][6][7]
Molecular Formula C₂₀H₁₉NO[1][2][3][4][5][6][7]
Molecular Weight 289.37 g/mol [1][2][4][5][6][7]
IUPAC Name (2S)-2-amino-1,1,2-triphenylethanol[3]
Common Synonyms (S)-1,1,2-Triphenyl-2-aminoethanol[2]

The structure features a single stereogenic center at the carbon atom bearing the amino group (C2), which confers its chirality. The hydroxyl (-OH) and amino (-NH₂) groups provide sites for hydrogen bonding and coordination, while the three phenyl rings create a sterically hindered environment, which is key to its application in asymmetric synthesis.

Core Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure. For this compound, these values are critical for identification, purity assessment, and predicting its behavior in various solvents and thermal conditions.

PropertyValueSignificance & Context
Melting Point 128-132 °C[1][2][6] A sharp melting range within these literature values is a primary indicator of high purity. Broadening of this range often suggests the presence of impurities.
Specific Optical Rotation [α]²⁰/D = -236° (c=1 in chloroform)[2] This value is the definitive experimental proof of the compound's enantiomeric identity and purity. The negative sign confirms the levorotatory nature, corresponding to the (S) configuration.
Density 1.162 ± 0.06 g/cm³ (Predicted)[1][2] This predicted value is useful for estimations in process scale-up and formulation calculations.
Boiling Point 456.0 ± 40.0 °C (Predicted)[2] Due to the high melting point and potential for decomposition, distillation is not a standard purification method. This value is primarily theoretical.
pKa 10.89 ± 0.50 (Predicted)[2] This value indicates that the amino group is basic, similar to other primary amines, and will be protonated at acidic pH.

Solubility Profile

The solubility of this compound is dictated by the balance between its polar amino and hydroxyl groups and its large, nonpolar triphenyl framework. While specific, quantitative solubility data in a wide range of solvents is not extensively published, its structural characteristics suggest:

  • High Solubility in chlorinated solvents like chloroform and dichloromethane, which is consistent with the solvent used for optical rotation measurements.

  • Moderate to Good Solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • Limited Solubility in nonpolar hydrocarbon solvents (e.g., hexanes) and water.

Expert Insight: For drug development applications, where aqueous solubility is often required, formulation strategies are necessary. Based on protocols for analogous compounds, systems involving co-solvents like PEG300, surfactants like Tween-80, or complexing agents like cyclodextrins can be effective.[8] Experimental determination remains essential for any new application.

Spectroscopic and Structural Characterization

Confirmation of the molecular structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

  • Infrared (IR) Spectroscopy: IR analysis is the primary tool for confirming the presence of key functional groups. An Attenuated Total Reflectance (ATR-IR) spectrum is expected to show characteristic absorption bands:

    • O-H Stretch: A broad band around 3300-3400 cm⁻¹ for the alcohol.

    • N-H Stretch: One or two sharp peaks in the 3300-3500 cm⁻¹ region for the primary amine.

    • C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

    • C=C Aromatic Bending: Strong absorptions in the 1450-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would confirm the ratio of aromatic to aliphatic protons. The complex aromatic region (approx. 7.0-7.5 ppm) would integrate to 15 protons. The protons of the -OH, -NH₂, and the single C-H at the stereocenter would appear as distinct signals.

    • ¹³C NMR: Would show a number of signals corresponding to the different carbon environments, with the aromatic carbons appearing downfield (>100 ppm).

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 289.37, with characteristic fragmentation patterns.

Experimental Protocols for Physical Property Determination

The following section provides standardized, self-validating protocols for measuring the key physical properties. The causality behind each step is explained to ensure methodological robustness.

Workflow for Physical Property Verification

The logical flow for characterizing a new batch of this compound is outlined below. This systematic approach ensures that foundational properties are confirmed before proceeding to more complex analyses.

G cluster_0 Initial Assessment cluster_1 Primary Physical Characterization cluster_2 Structural Confirmation Purity Sample Acquisition & Purity Check (e.g., from supplier CoA) Visual Visual Inspection (White Crystalline Solid) Purity->Visual MP Melting Point Determination (Protocol 5.1) Visual->MP Polarimetry Specific Optical Rotation (Protocol 5.2) MP->Polarimetry FTIR FTIR Spectroscopy (Protocol 5.3) Polarimetry->FTIR NMR_MS NMR & Mass Spectrometry (Structural Verification) FTIR->NMR_MS Final Verified Compound NMR_MS->Final

Caption: Workflow for the physical and structural verification of this compound.

Protocol 5.1: Determination of Melting Point
  • Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow range. This protocol uses a digital melting point apparatus for precision.

  • Causality: A slow heating rate near the expected melting point is crucial. Rapid heating does not allow for thermal equilibrium between the sample and the heating block, leading to an artificially wide and inaccurate melting range.

  • Materials:

    • This compound sample

    • Capillary tubes (closed at one end)

    • Digital melting point apparatus

    • Spatula

  • Procedure:

    • Sample Preparation: Crush a small amount of the crystalline sample into a fine powder.

    • Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the bottom.

    • Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus. Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point.

    • Coarse Measurement: Observe the sample while heating. Note the approximate temperature at which melting begins.

    • Precise Measurement: Allow the apparatus to cool by at least 20 °C. Using a fresh sample, set the starting temperature to ~15 °C below the previously observed melting point.

    • Slow Ramp: Set the heating ramp rate to 1-2 °C/min.

    • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁-T₂.

  • Self-Validation: The measured melting range should be narrow (≤ 2 °C) and fall within the literature value of 128-132 °C.[1][2][6] A significant deviation or a broad range indicates impurities.

Protocol 5.2: Measurement of Specific Optical Rotation
  • Principle: Chiral molecules rotate the plane of polarized light. The specific rotation is a standardized measure of this rotation, dependent on concentration, path length, temperature, and wavelength.

  • Causality: The choice of solvent (chloroform) and concentration (c=1, meaning 1 g/100 mL) is based on established literature to ensure the result is comparable and verifiable.[2] Utmost care in weighing and dilution is required as specific rotation is concentration-dependent.

  • Materials:

    • This compound sample

    • Volumetric flask (10 mL)

    • Analytical balance

    • Polarimeter cell (1 dm)

    • Chloroform (spectroscopic grade)

    • Polarimeter (with sodium D-line source, 589 nm)

  • Procedure:

    • Solution Preparation: Accurately weigh approximately 100 mg of the sample and record the exact mass (m). Transfer it quantitatively to a 10 mL volumetric flask. Dissolve the sample in chloroform and fill to the mark. This creates a solution with a concentration (c) of m/10 in g/mL.

    • Instrument Blank: Fill the polarimeter cell with pure chloroform and place it in the instrument. Zero the reading to calibrate the polarimeter.

    • Sample Measurement: Rinse the cell with a small amount of the prepared sample solution, then fill it completely, ensuring no air bubbles are present.

    • Data Acquisition: Place the sample cell in the polarimeter and record the observed rotation (α). Take at least three readings and average them.

    • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where:

      • α = observed rotation

      • l = path length in decimeters (dm) (typically 1 dm)

      • c = concentration in g/mL

  • Self-Validation: The calculated specific rotation at 20°C should be close to the literature value of -236°.[2] A result significantly different suggests either incorrect stereochemistry or the presence of the other enantiomer as an impurity.

References

  • (S)-2-Amino-1,1,2-triphenylethanol | C20H19NO - BuyersGuideChem. [URL: https://www.buyersguidechem.com/product/(S)-2-Amino-1,1,2-triphenylethanol-cas-129704-13-8.html]
  • This compound Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ProductDetail_US_CB9361939.aspx]
  • (S)-2-Amino-1,1-diphenyl-1-propanol | CAS#:78603-91-5 - Chemsrc. [URL: https://www.chemsrc.com/en/cas/78603-91-5_835985.html]
  • This compound | C20H19NO | CID 1270113 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1270113]
  • (S,S)-(-)-2-Amino-1,2-diphenylethanol - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/671223]
  • (S)-(-)-2-Amino-1, 1, 2-triphenylethanol, min 97%, 1 gram - Strem. [URL: https://www.strem.
  • 2-Amino-1-phenylethanol | Endogenous Metabolite - MedchemExpress.com. [URL: https://www.medchemexpress.com/2-amino-1-phenylethanol.html]
  • This compound | CAS 129704-13-8 - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/s-2-amino-1-1-2-triphenylethanol-129704-13-8]
  • This compound - LabSolutions. [URL: https://labsolu.ca/product/s-2-amino-112-triphenylethanol/]
  • Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE) - ResearchGate. [URL: https://www.researchgate.net/publication/285573715_Crystal_structure_of_racemic_cis-2-amino-12-diphenylethanol_ADE]
  • (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/719822]
  • This compound CAS#: 129704-13-8 - ChemWhat. [URL: https://www.chemwhat.com/s---2-amino-1-1-2-triphenylethanol-cas-129704-13-8/]

Sources

An In-Depth Technical Guide to (S)-(-)-2-Amino-1,1,2-triphenylethanol: A Chiral Auxiliary for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure compounds are the cornerstone of modern drug development, where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral auxiliaries are a powerful and reliable tool for controlling stereochemical outcomes in synthesis. This guide provides a comprehensive technical overview of (S)-(-)-2-Amino-1,1,2-triphenylethanol (CAS No. 129704-13-8) , a highly effective chiral amino alcohol. We will delve into its synthesis, physicochemical properties, and its application as a chiral ligand in asymmetric catalysis, with a focus on the underlying mechanisms that govern its stereochemical control. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering both foundational knowledge and practical insights.

Introduction: The Role of Chiral Auxiliaries in Drug Development

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may provide a therapeutic benefit, while the other could be inactive or even harmful.[1][2] Consequently, the ability to selectively synthesize a single enantiomer is a critical requirement in the pharmaceutical industry.

Asymmetric synthesis provides the tools to achieve this selectivity, and among the various strategies, the use of chiral auxiliaries is a robust and well-established method.[3] A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a non-chiral substrate to direct a subsequent reaction to produce a specific stereoisomer.[3] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. This approach offers predictability and broad applicability, making it a frequent choice during the early phases of drug discovery and process development.[3]

This compound is a chiral β-amino alcohol that has emerged as a valuable reagent in this context. Its rigid structure, featuring three phenyl groups, creates a well-defined and sterically demanding chiral environment, enabling high levels of stereocontrol in various chemical transformations.

Physicochemical and Structural Properties

Understanding the fundamental properties of a chiral auxiliary is essential for its effective application. This compound is a white to off-white solid at room temperature. Its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 129704-13-8[4][5][6]
Molecular Formula C₂₀H₁₉NO[4][5]
Molecular Weight 289.37 g/mol [4][5]
Melting Point 128-132 °C
Appearance White to off-white solid
Purity Typically ≥97%[4]

The structure of this compound is characterized by a vicinal amino alcohol functional group on an ethane backbone, substituted with three phenyl rings. Two phenyl groups are attached to the carbon bearing the amino group (C2), and one is attached to the carbon bearing the hydroxyl group (C1). This triphenyl substitution pattern is crucial for its function, as it establishes a rigid and sterically hindered chiral environment that dictates the facial selectivity of approaching reagents.

Synthesis of this compound

The synthesis of this chiral amino alcohol is a multi-step process that begins with an enantiomerically pure precursor, ensuring the final product's stereochemical integrity. The route was first reported by Scherrer et al. in 1998 and utilizes (S)-triphenylglycol as the chiral starting material.

The overall synthetic pathway is depicted below:

Synthesis_Pathway start (S)-Triphenylglycol sulfite Cyclic Sulfite Intermediate start->sulfite SOCl₂, NEt₃ oxazoline (S)-Oxazoline Intermediate sulfite->oxazoline 1. Triflic Acid 2. Acetonitrile (Ritter Reaction) final This compound oxazoline->final Methanolysis (H₂SO₄)

Figure 1: Synthetic pathway for this compound.

Causality Behind Experimental Choices
  • Starting Material: The synthesis begins with enantiopure (S)-triphenylglycol. The stereocenter in the starting material directly translates to the stereocenter in the final product, making this a stereospecific synthesis.

  • Cyclic Sulfite Formation: The reaction of the diol with thionyl chloride (SOCl₂) in the presence of a base like triethylamine (NEt₃) forms a cyclic sulfite. This step serves to activate the hydroxyl groups and sets the stage for the subsequent stereospecific reaction.

  • Ritter Reaction: The key step is an unprecedented variant of the Ritter reaction.[4] Treatment of the cyclic sulfite with a strong acid (triflic acid) in acetonitrile generates a carbocation intermediate. The nitrogen from acetonitrile then attacks this intermediate from the backside, leading to the formation of an oxazoline ring with inversion of configuration at one of the stereocenters. This intramolecular cyclization is highly stereoselective and establishes the crucial amino functionality.

  • Methanolysis: The final step involves the acid-catalyzed hydrolysis (methanolysis) of the oxazoline ring. This opens the ring to reveal the free amino and hydroxyl groups of the target molecule, this compound.

Detailed Experimental Protocol

The following protocol is based on the procedure described by Scherrer et al.[4]

Step 1: Formation of Cyclic Sulfite (3)

  • Dissolve (S)-triphenylglycol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred solution.

  • Add thionyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclic sulfite, which can be used in the next step without further purification.

Step 2: Formation of (S)-Oxazoline (4)

  • Dissolve the crude cyclic sulfite from the previous step in anhydrous acetonitrile.

  • Cool the solution to 0 °C.

  • Add triflic acid (catalytic amount) dropwise.

  • Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography to obtain the pure (S)-oxazoline.

Step 3: Methanolysis to this compound (1)

  • Dissolve the purified (S)-oxazoline in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool the reaction to room temperature and neutralize with a base (e.g., aqueous sodium hydroxide) to pH ~9-10.

  • Extract the product with dichloromethane.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to afford pure this compound as a crystalline solid.

Application in Asymmetric Catalysis: The Diethylzinc Addition

A primary application of this compound is as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes. This reaction is a fundamental method for forming chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis.

The amino alcohol (ligand) reacts in situ with titanium tetraisopropoxide [Ti(Oi-Pr)₄] to form a chiral titanium catalyst. This catalyst then coordinates both the aldehyde and the diethylzinc, orchestrating the ethyl group transfer to one specific prochiral face of the aldehyde.

Mechanism of Stereochemical Control

The high enantioselectivity observed in this reaction is a direct result of the catalyst's structure. A proposed catalytic cycle and transition state model provide insight into the source of this control.

Catalytic_Cycle cluster_0 Catalytic Cycle catalyst (S)-1 + Ti(OiPr)₄ Chiral Ti-Catalyst complex1 Catalyst • ZnEt₂ Bimetallic Complex catalyst->complex1 + ZnEt₂ ts {Transition State | {Aldehyde Coordinated | Ethyl Transfer}} complex1->ts + Aldehyde (RCHO) complex2 Ti-Alkoxide Product Product Complex ts->complex2 Et transfer complex2->catalyst Ligand Exchange with ZnEt₂ product Chiral Alcohol (R-CH(Et)OH) complex2->product Hydrolysis

Figure 2: Proposed catalytic cycle for the Ti-catalyzed addition of diethylzinc.

The key to enantioselectivity lies in the transition state (TS). It is proposed that a bimetallic Ti-Zn complex forms. The chiral ligand, bound to the titanium center, creates a pocket with distinct steric environments. The three bulky phenyl groups of the amino alcohol ligand effectively block one face of the coordinated aldehyde. The diethylzinc, acting as the alkyl source, is positioned by the catalyst, and the ethyl group is delivered to the less sterically hindered face of the aldehyde carbonyl. This facial discrimination leads to the preferential formation of one enantiomer of the product alcohol. The rigidity of the triphenylethanol backbone is critical for maintaining a well-defined transition state, thereby ensuring high stereochemical fidelity.

Performance Data

The effectiveness of this compound as a ligand is demonstrated by the high enantiomeric excess (ee) achieved in the addition of diethylzinc to various aldehydes.

Aldehyde SubstrateCatalyst Loading (mol%)Enantiomeric Excess (ee%)Yield (%)
Benzaldehyde1092% (S)High
p-Tolualdehyde1090% (S)High
p-Chlorobenzaldehyde1091% (S)High
Cinnamaldehyde1085% (S)Moderate

Data adapted from Scherrer et al., 1998.[4]

The consistently high enantioselectivities across different aromatic aldehydes underscore the reliability and effectiveness of the chiral environment created by the triphenyl-substituted ligand.

Conclusion and Future Outlook

This compound is a highly effective and synthetically accessible chiral resource for asymmetric synthesis. Its well-defined synthesis from an enantiopure precursor ensures its stereochemical purity. As demonstrated in the titanium-catalyzed addition of diethylzinc to aldehydes, the unique triphenyl-substituted structure provides a rigid and sterically demanding framework that induces excellent levels of enantioselectivity.

For professionals in drug development, this amino alcohol represents a valuable tool for establishing key stereocenters in complex molecules. Future research may explore its application as a covalently bound auxiliary, for instance, by forming the corresponding oxazolidinone, which could open new avenues for its use in asymmetric alkylations, aldol reactions, and other C-C bond-forming reactions. Further mechanistic studies, including computational modeling, will continue to refine our understanding of the transition states it mediates, allowing for the rational design of even more selective catalysts and synthetic methodologies.

References

  • ChemWhat. This compound CAS#: 129704-13-8. [Link]

  • Vertex AI Search. (S)-(-)-2-Amino-1, 1, 2-triphenylethanol, min 97%, 1 gram.
  • Wikipedia. Chiral auxiliary. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Auxiliaries in Modern Pharmaceutical Synthesis. [Link]

  • Pharmaffiliates. Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. [Link]

  • PubChem. This compound. [Link]

  • Myers, A. G., et al. (2005). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society.
  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society.
  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society.
  • Sunoj, R. B. (2016).
  • Balsells, J., Davis, T. J., Carroll, P. J., & Walsh, P. J. (2002). Insight into the Mechanism of the Asymmetric Addition of Alkyl Groups to Aldehydes Catalyzed by Titanium−BINOLate Species. Journal of the American Chemical Society.

Sources

A Comprehensive Technical Guide to the Molecular Structure and Applications of (S)-(-)-2-Amino-1,1,2-triphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (S)-(-)-2-Amino-1,1,2-triphenylethanol is a vital chiral amino alcohol extensively utilized in asymmetric synthesis. Its rigid, bulky triphenylmethyl (trityl) group and defined stereochemistry make it an excellent chiral auxiliary and ligand for inducing stereoselectivity in a variety of chemical transformations. This guide provides an in-depth analysis of its molecular structure, spectroscopic characteristics, synthetic methodologies, and mechanistic role in asymmetric catalysis, tailored for researchers and professionals in chemical and pharmaceutical development.

Introduction

Chiral 1,2-amino alcohols are a privileged class of organic compounds, forming the backbone of numerous pharmaceuticals, natural products, and chiral ligands. The synthesis of these molecules in an enantiomerically pure form is a cornerstone of modern organic chemistry.[1] this compound stands out within this class due to the profound steric influence of its three phenyl groups, which provides a well-defined chiral environment essential for high-fidelity stereochemical control in synthesis.[2] This guide delves into the structural and functional aspects of this molecule, offering a technical overview for its effective application.

Molecular Structure and Physicochemical Properties

The efficacy of this compound as a chiral directing group is a direct consequence of its unique three-dimensional structure.

Chemical Identity

A summary of the key identifiers and properties for this compound is presented below.

PropertyValueSource
CAS Number 129704-13-8[3][4][5][6]
Molecular Formula C₂₀H₁₉NO[3][4][5][6]
Molecular Weight 289.37 g/mol [3][4][5]
IUPAC Name (2S)-2-amino-1,1,2-triphenylethanol[4]
Melting Point 128-132 °C[5]
Appearance White to off-white crystalline solid
Synonyms (S)-α-(Diphenylhydroxymethyl)benzylamine
Stereochemistry and Conformation

The molecule's core feature is the chiral center at the C2 carbon, which bears the amino group and one of the three phenyl groups. This center is designated as (S) according to the Cahn-Ingold-Prelog priority rules. The immense steric bulk of the two geminal phenyl groups on the C1 carbon, combined with the phenyl group on the C2 carbon, severely restricts conformational rotation. This rigidity locks the amino and hydroxyl groups into a predictable spatial arrangement, which is fundamental to its function in creating a biased environment for asymmetric reactions.

Caption: 2D representation of this compound.

Spectroscopic and Analytical Characterization

Verifying the identity and purity of this compound is critical. The following spectroscopic signatures are characteristic of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Phenyl Protons (Ar-H): A complex multiplet would appear in the aromatic region, typically between δ 7.0-7.6 ppm, integrating to 15 protons.

    • Methine Proton (C*H-N): The proton on the chiral carbon (C2) would likely appear as a singlet or a narrow multiplet around δ 4.5-5.0 ppm.

    • Hydroxyl and Amine Protons (OH, NH₂): These protons would appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration. They are typically found between δ 2.0-4.0 ppm and can be exchanged with D₂O.

  • ¹³C NMR:

    • Phenyl Carbons: Multiple signals are expected in the δ 125-145 ppm range.

    • C1 Carbon (C-OH): The quaternary carbon bearing the hydroxyl group and two phenyl rings would likely resonate around δ 75-85 ppm.

    • C2 Carbon (C-NH₂): The chiral carbon attached to the amine would be expected in the δ 55-65 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H Stretch (doublet)Primary Amine (-NH₂)
3600-3200O-H Stretch (broad)Alcohol (-OH)
3100-3000C-H StretchAromatic
1600, 1495, 1450C=C StretchAromatic Ring
1250-1000C-N and C-O StretchAmine and Alcohol

An ATR-IR spectrum is available in the SpectraBase database, confirming these characteristic absorption regions.[7]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure amino alcohols like this compound is a well-established field, with several strategic approaches available.[8][9][10] A highly efficient method involves the stereospecific ring-opening of a chiral epoxide.[11]

Synthetic Workflow Overview

A common and effective route begins with the chiral epoxide, (S)-triphenylethylene oxide. This precursor undergoes a regioselective and stereospecific ring-opening reaction with an azide source, followed by reduction to yield the final amino alcohol.[11]

Synthesis_Workflow start (S)-Triphenylethylene Oxide step1 Ring-opening with Azide (e.g., Ti(iPrO)₂(N₃)₂) start->step1 intermediate (S)-2-Azido-1,1,2-triphenylethanol step1->intermediate step2 Reduction of Azide (e.g., Catalytic Hydrogenation) intermediate->step2 end This compound step2->end

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

Adapted from the procedure described for the synthesis of related amino alcohols.[11]

  • Azide Formation: (S)-triphenylethylene oxide is dissolved in an anhydrous solvent like benzene. A solution of diisopropoxytitanium(IV) diazide is added, and the mixture is heated (e.g., to 70 °C) until the reaction is complete (monitored by TLC). This step proceeds with high regioselectivity, with the azide attacking the less sterically hindered carbon.

  • Work-up and Isolation: The reaction is quenched, and the crude azido alcohol, (S)-2-azido-1,1,2-triphenylethanol, is isolated through standard extraction and purification techniques.

  • Reduction: The isolated azide is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Final Purification: After the catalyst is filtered off, the solvent is removed under reduced pressure. The resulting crude product, this compound, is then purified, typically by recrystallization, to yield the enantiomerically pure final product.

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral auxiliary .[2] A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2]

Mechanism of Chiral Induction

The auxiliary functions by creating a sterically-defined environment around the reaction center. When attached to a substrate (e.g., forming an amide or an oxazolidinone), the three bulky phenyl groups effectively shield one face of the molecule. This steric blockade forces an incoming reagent to attack from the opposite, more accessible face, leading to the preferential formation of one stereoisomer.

Chiral_Induction cluster_0 Substrate-Auxiliary Complex cluster_1 Stereoselective Reaction cluster_2 Product Formation & Auxiliary Removal Substrate Prochiral Substrate Complex Chiral Complex Substrate->Complex Auxiliary (S)-Amino- triphenylethanol (Auxiliary) Auxiliary->Complex Reagent Reagent Blocked Sterically Blocked Face (due to Phenyl Groups) Complex->Blocked Attack Favored Attack from Open Face Complex->Attack Reagent->Attack Product Enantiomerically Enriched Product Attack->Product RecoveredAux Recovered Auxiliary Attack->RecoveredAux Cleavage

Caption: Logical workflow of asymmetric synthesis using a chiral auxiliary.

After the stereoselective reaction is complete, the auxiliary is cleaved from the product, which can then be isolated in high enantiomeric purity. A key advantage of this methodology is that the chiral auxiliary can often be recovered and reused, making the process more economical.[2] This approach has been successfully used in a wide range of reactions, including alkylations, aldol reactions, and conjugate additions.[12]

Conclusion

This compound is a powerful and reliable tool in the field of asymmetric synthesis. Its well-defined molecular structure, characterized by a specific stereocenter and significant steric bulk, provides an excellent platform for inducing chirality in prochiral molecules. A thorough understanding of its structural properties, spectroscopic fingerprints, and synthetic routes is essential for its effective deployment in the development of enantiomerically pure compounds for the pharmaceutical and chemical industries.

References

  • Benchchem. (n.d.). Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds.
  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis.
  • Periasamy, M. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
  • The Journal of Organic Chemistry. (2024, April 22). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 129704-13-8.
  • MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • ACS Publications. (n.d.). Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol. Development of a New Family of Ligands.
  • PubChem. (n.d.). This compound | C20H19NO | CID 1270113.
  • SpectraBase. (n.d.). This compound - Optional[ATR-IR] - Spectrum.
  • ChemicalBook. (n.d.). 129704-13-8(this compound) Product Description.
  • Strem. (n.d.). (S)-(-)-2-Amino-1, 1, 2-triphenylethanol, min 97%, 1 gram.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Myers, A. G., et al. (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH.

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An In-depth Technical Guide to the Synthesis of (S)-(-)-2-Amino-1,1,2-triphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-(-)-2-Amino-1,1,2-triphenylethanol as a Chiral Auxiliary

This compound is a valuable chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The steric and electronic properties of the auxiliary create a chiral environment that favors the formation of one diastereomer over the other. After the desired stereocenter is established, the auxiliary can be cleanly removed and often recovered for reuse. The triphenylethanol backbone of this particular auxiliary provides a bulky and conformationally well-defined scaffold, making it highly effective in a variety of asymmetric reactions, including alkylations, aldol reactions, and Diels-Alder reactions. This guide provides a detailed technical overview of a reliable and efficient pathway for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Retrosynthetic Analysis and Chosen Pathway

A logical retrosynthetic analysis of this compound suggests a disconnection of the C-N bond, leading back to a chiral 1,1,2-triphenyl-1,2-ethanediol precursor. This diol can be synthesized from a simpler chiral starting material, such as (S)-mandelic acid, by introducing the remaining phenyl groups.

The chosen synthetic pathway, detailed in this guide, commences with the readily available and relatively inexpensive (S)-mandelic acid. The key steps involve:

  • Esterification of (S)-mandelic acid.

  • Grignard reaction with phenylmagnesium bromide to form (S)-1,1,2-triphenyl-1,2-ethanediol.

  • Formation of a cyclic sulfite from the diol using thionyl chloride.

  • A Ritter-type reaction on the cyclic sulfite to install the amino functionality via an oxazoline intermediate.

  • Hydrolysis of the oxazoline to yield the final product, this compound.

This pathway is advantageous due to its stereospecificity, starting from a chiral pool molecule, and the reliability of the individual transformations.

Synthesis_Workflow cluster_start Starting Material cluster_product Final Product start (S)-Mandelic Acid ester Esterification (e.g., with Methanol, H+) start->ester Step 1 grignard Grignard Reaction (2 eq. PhMgBr) ester->grignard Step 2 sulfite Cyclic Sulfite Formation (SOCl2, Pyridine) grignard->sulfite Step 3 ritter Ritter Reaction (CH3CN, H+) sulfite->ritter Step 4 hydrolysis Hydrolysis (Acid or Base) ritter->hydrolysis Step 5 product This compound hydrolysis->product Ritter_Mechanism cluster_mech Ritter Reaction Mechanism A Cyclic Sulfite + H+ B Carbocation Intermediate A->B Loss of SO2 C Nitrilium Ion B->C Nucleophilic attack by CH3CN D Oxazoline Ring Formation C->D Intramolecular cyclization

Spectroscopic Data for (S)-(-)-2-Amino-1,1,2-triphenylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-(-)-2-Amino-1,1,2-triphenylethanol, a chiral amino alcohol of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition and interpretation are detailed to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, with the chemical formula C₂₀H₁₉NO, is a chiral molecule whose stereochemistry plays a crucial role in its applications, particularly as a chiral auxiliary or a key building block in the synthesis of complex molecules.[1][2][3] Its structural rigidity and defined spatial arrangement of functional groups—a primary amine, a hydroxyl group, and three phenyl rings—make it a valuable tool in asymmetric synthesis. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and stereochemical integrity. This guide delves into the core spectroscopic techniques used to elucidate the structure of this important compound.

Below is a diagram illustrating the chemical structure of this compound.

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Sample_Prep Sample Preparation H1_NMR ¹H NMR Acquisition Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition Sample_Prep->C13_NMR Processing Spectral Processing H1_NMR->Processing C13_NMR->Processing Interpretation Interpretation Processing->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for its O-H, N-H, and C-H bonds, as well as absorptions related to the aromatic rings.

Experimental IR Spectral Data

An Attenuated Total Reflectance (ATR) IR spectrum for this compound is available and its key absorption bands are summarized below.

Wavenumber (cm⁻¹) Functional Group Vibration Mode
3300 - 3500O-H and N-HStretching
3000 - 3100Aromatic C-HStretching
1580 - 1600C=C (aromatic)Stretching
1000 - 1200C-O and C-NStretching
690 - 770Aromatic C-HBending (out-of-plane)
Experimental Protocol for IR Data Acquisition

A standard protocol for acquiring an ATR-IR spectrum is as follows:

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

While no experimental mass spectrum for this compound was found in the searched literature, we can predict the expected molecular ion and major fragmentation pathways. The molecular weight of this compound is 289.37 g/mol . [1][3]

  • Molecular Ion (M⁺): The mass spectrum should show a peak corresponding to the molecular ion at m/z = 289.

  • Major Fragmentation Pathways:

    • Loss of a phenyl group (C₆H₅, 77 Da) to give a fragment at m/z = 212.

    • Cleavage between the two carbon atoms of the ethanol backbone.

    • Loss of water (H₂O, 18 Da) from the molecular ion.

The following diagram illustrates a plausible fragmentation pathway.

MS_Fragmentation M [M]⁺˙ m/z = 289 F1 [M - C₆H₅]⁺ m/z = 212 M->F1 - C₆H₅ F2 [M - H₂O]⁺˙ m/z = 271 M->F2 - H₂O

Caption: Predicted major fragmentation pathways.

Experimental Protocol for Mass Spectrometry Data Acquisition

A general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for this compound. While experimental NMR and MS data were not available in the public domain at the time of writing, this guide offers a robust framework for the expected spectral features based on the known chemical structure and data from analogous compounds. The provided experimental protocols serve as a reliable starting point for researchers to acquire high-quality data for this important chiral amino alcohol. The combination of NMR, IR, and MS provides a powerful toolkit for the unambiguous characterization of this compound, ensuring its quality and suitability for applications in research and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • SpectraBase. This compound. Wiley-VCH. [Link]

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Discovery and history of (S)-(-)-2-Amino-1,1,2-triphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-(-)-2-Amino-1,1,2-triphenylethanol: Synthesis, Mechanism, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chiral β-amino alcohol in the field of asymmetric synthesis. We delve into its emergence in the late 1990s, detailing the innovative and highly stereoselective synthetic methodologies that enabled its accessibility to the scientific community. The core of this guide focuses on the mechanistic underpinnings of its application as a chiral ligand, particularly in the highly enantioselective addition of organozinc reagents to aldehydes. Through detailed protocols, comparative data, and process visualizations, this document serves as a critical resource for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for constructing stereochemically defined molecules.

Introduction: A Unique Molecular Architecture

This compound is a non-naturally occurring β-amino alcohol distinguished by a unique confluence of structural features. Its molecule contains a stereogenic center bearing an amino group, which is flanked by three bulky phenyl substituents. This specific architecture—combining chirality with significant steric hindrance—makes it an exceptionally effective controller of stereochemistry in chemical transformations.

Primarily, it functions as a chiral auxiliary or, more commonly, as a precursor to chiral ligands for asymmetric catalysis.[1] In this role, it temporarily associates with a metal catalyst to create a chiral environment, forcing reactions to proceed along a specific stereochemical pathway and yielding one enantiomer of the product in high excess. The compound's discovery and application represent a significant advancement in the synthetic chemist's toolkit for producing enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry.[2]

Caption: Chemical Structure of this compound.

Historical Context: Emergence of a Novel Chiral Reagent

The development of this compound as a practical tool in asymmetric synthesis occurred in the late 1990s. Prior to this, many chiral auxiliaries were derived from natural products like terpenes or amino acids.[1] While effective, the demand for novel structures with unique steric and electronic properties spurred new research.

In 1998, the research group of M. Braun introduced (R)- and (S)-2-amino-1,2,2-triphenylethanol as a "novel chiral auxiliary reagent" containing a previously unexplored diphenylaminomethyl moiety.[3] Their work established its potential by demonstrating its use in the enantioselective addition of diethylzinc to benzaldehyde. Almost concurrently, a team led by L. Solà and M. A. Pericàs reported a highly efficient and stereospecific synthesis, which significantly improved the accessibility of the enantiomerically pure compound.[4][5] This synthetic breakthrough was crucial, as it allowed for the practical production of the amino alcohol and its derivatives, paving the way for their broader adoption as powerful ligands in asymmetric catalysis.

Stereoselective Synthesis Methodologies

The utility of any chiral ligand is fundamentally dependent on its availability in high enantiomeric purity. Two primary, highly effective synthetic routes to this compound have been established.

Route A: Stereospecific Ring-Opening of a Chiral Epoxide

This is arguably the most efficient and elegant reported synthesis.[4][5] The causality behind this process hinges on the precise, predictable stereochemistry of each step.

  • Starting Material : The synthesis begins with optically pure (S)-triphenylethylene oxide. This precursor is accessible through established asymmetric epoxidation methods, ensuring the chirality is set at the outset.

  • Key Transformation : The epoxide is subjected to ring-opening using diisopropoxytitanium(IV) diazide [Ti(O-iPr)₂(N₃)₂]. This reagent is chosen for its ability to deliver an azide nucleophile in a completely regioselective and stereospecific manner. The attack occurs at the less hindered carbon, and crucially, proceeds with inversion of configuration, which is typical for an Sₙ2-type epoxide opening. This step yields (S)-2-azido-1,2,2-triphenylethanol.

  • Final Reduction : The resulting azido alcohol is then reduced to the target amino alcohol. Catalytic hydrogenation over Palladium on carbon (Pd/C) is the method of choice due to its high efficiency and clean conversion, affording the final product in quantitative yield without compromising the stereocenter.[5]

Route B: Ritter-Type Reaction from a Chiral Diol

An alternative approach begins with enantiomerically pure (R)- or (S)-triphenylglycol, which can be derived from the corresponding enantiomers of mandelic acid.[3]

  • Cyclic Sulfite Formation : The diol is first treated with thionyl chloride to form a cyclic sulfite.

  • Ritter Reaction Variant : In a key, unprecedented step, the cyclic sulfite is treated with triflic acid in acetonitrile. This triggers a variant of the Ritter reaction, where the acetonitrile acts as a nucleophile, leading to the formation of a chiral oxazoline intermediate.

  • Hydrolysis : The final amino alcohol is liberated by the acidic methanolysis of the oxazoline.

G start_A (S)-Triphenylethylene Oxide step_A1 Regioselective Azide Opening [Ti(O-iPr)₂(N₃)₂] start_A->step_A1 label_A Route A intermediate_A (S)-2-Azido-1,2,2-triphenylethanol step_A1->intermediate_A step_A2 Catalytic Hydrogenation (H₂, Pd/C) intermediate_A->step_A2 end_product This compound step_A2->end_product start_B (S)-Triphenylglycol step_B1 Cyclic Sulfite Formation (SOCl₂) start_B->step_B1 label_B Route B intermediate_B1 Cyclic Sulfite step_B1->intermediate_B1 step_B2 Ritter Reaction Variant (TfOH, MeCN) intermediate_B1->step_B2 intermediate_B2 Chiral Oxazoline step_B2->intermediate_B2 step_B3 Methanolysis (H₂SO₄, MeOH) intermediate_B2->step_B3 step_B3->end_product

Caption: Comparative flowchart of primary synthetic routes.

Detailed Experimental Protocol (Route A)

The following protocol is adapted from the highly efficient synthesis reported by Solà, Pericàs, and Riera.[5]

Step 1: Synthesis of (S)-2-Azido-1,2,2-triphenylethanol (6)

  • Under an argon atmosphere, add a solution of (S)-triphenylethylene oxide (10.88 g, 40 mmol, >99.9% ee) in 100 mL of dry benzene to a suspension of [Ti(O-iPr)₂(N₃)₂] (12.0 g, 48 mmol) in 100 mL of benzene at 70 °C.

  • Stir the reaction mixture for 30 minutes at 70 °C. The causality for this step is the thermal promotion of the nucleophilic attack on the epoxide.

  • Allow the mixture to cool to room temperature.

  • Remove the solvent (benzene) under reduced pressure. The resulting crude product is typically used in the next step without further purification due to its high purity.

Step 2: Synthesis of (S)-2-Amino-1,2,2-triphenylethanol (5)

  • Prepare a suspension of 10% Palladium on carbon (1.44 g) in 200 mL of methanol in a flask suitable for hydrogenation.

  • Under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator), add a solution of the crude azido alcohol 6 (approx. 38 mmol) in 200 mL of methanol to the Pd/C suspension.

  • Vigorously stir the suspension at room temperature for 10 hours. The Pd/C catalyst is essential for the heterogeneous catalytic reduction of the azide group to an amine.

  • Upon completion, filter the suspension through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to furnish the crude amino alcohol 5 in quantitative yield. Recrystallization can be performed if higher purity is needed.

Application in Asymmetric Catalysis

The true value of this compound lies in its derivatives, which are exceptional ligands for enantioselective catalysis. A primary application is the catalytic ethylation of aldehydes using diethylzinc (Et₂Zn).[4]

Mechanism of Stereocontrol

When the amino alcohol is N-alkylated (for instance, with 1,4-dibromobutane to form a pyrrolidinyl derivative), it can coordinate to a metal center. In the presence of Et₂Zn, a chiral catalyst is formed.

  • Catalyst Formation : The amino alcohol ligand reacts with Et₂Zn to form a dimeric zinc complex. This complex is the active catalyst.

  • Substrate Coordination : An aldehyde molecule coordinates to one of the zinc atoms in the chiral complex.

  • Stereodifferentiation : The three phenyl groups of the ligand create a highly defined and sterically crowded chiral pocket around the active site. The aldehyde can only approach and coordinate in a specific orientation to minimize steric clashes. This locks the re or si face of the aldehyde carbonyl for preferential attack.

  • Enantioselective Alkyl Transfer : An ethyl group is transferred from the other zinc atom to the exposed face of the coordinated aldehyde, creating a new stereocenter with high fidelity.

  • Product Release and Catalyst Regeneration : The product, an optically active secondary alcohol, is released, and the catalyst is regenerated to begin a new cycle.

cluster_cycle Catalytic Cycle catalyst Chiral Zn-Ligand Complex intermediate [Chiral Complex-Aldehyde] catalyst->intermediate Coordination aldehyde Aldehyde (R-CHO) aldehyde->intermediate diethylzinc Et₂Zn diethylzinc->intermediate Ethyl Source intermediate->catalyst Product Release product Chiral Alcohol (R-CH(Et)OH) intermediate->product Enantioselective Ethyl Transfer ligand (S)-Ligand Precursor (Amino Alcohol Derivative) ligand->catalyst Forms Catalyst with Et₂Zn

Caption: Simplified workflow for enantioselective aldehyde ethylation.

Performance Data

The N-pyrrolidinyl derivative of this compound, known as ligand 7a , has demonstrated exceptional performance in the ethylation of a wide range of aldehydes.[4]

Aldehyde SubstrateProduct ConfigurationEnantiomeric Excess (ee, %)
BenzaldehydeR97.0
4-ChlorobenzaldehydeR97.2
4-MethoxybenzaldehydeR97.0
2-NaphthaldehydeR97.8
CinnamaldehydeR95.8
CyclohexanecarboxaldehydeR92.0
PivalaldehydeR85.0
Data synthesized from Solà et al.[4]

The consistently high enantioselectivities across various aromatic aldehydes underscore the robustness and effectiveness of the chiral environment created by the ligand. The slight decrease in selectivity for aliphatic aldehydes like cyclohexanecarboxaldehyde and the more sterically hindered pivalaldehyde highlights the subtle interplay between the substrate's structure and the catalyst's chiral pocket.

Physicochemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

PropertyValueSource
IUPAC Name (2S)-2-amino-1,1,2-triphenylethanol[6]
CAS Number 129704-13-8[6][7]
Molecular Formula C₂₀H₁₉NO[6][7]
Molecular Weight 289.37 g/mol [6][7]
Melting Point 128-132 °C[8]
Appearance White to off-white crystalline solid(Typical)
Family Chiral Ligands, Amino Alcohols[7]

Conclusion

This compound stands as a testament to the power of rational design in asymmetric catalysis. Its development provided the scientific community with a readily synthesizable and highly effective chiral building block. The remarkable stereocontrol exerted by its derivatives in reactions such as organozinc additions is a direct consequence of its unique, sterically demanding triphenyl-substituted framework. For professionals in drug discovery and fine chemical synthesis, this compound and its associated methodologies offer a reliable and powerful strategy for the construction of complex, enantiomerically pure molecules, reinforcing the central role of asymmetric catalysis in modern chemistry.

References

  • Solà, L., et al. (1998). Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol. Development of a New Family of Ligands for the Highly Enantioselective Catalytic Ethylation of Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • Solà, L., et al. (1998). Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol. ACS Publications. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • Request PDF. Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Request PDF. Enantioselective synthesis of (S)-1-phenylethanol, a precursor to low-molecular-weight bioregulators. Available at: [Link]

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The Architect of Asymmetry: A Technical Guide to the Mechanism of (S)-(-)-2-Amino-1,1,2-triphenylethanol as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Chirality

In the landscape of modern drug development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1] Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions with the inherently chiral systems of life. The synthesis of single-enantiomer compounds is therefore a cornerstone of contemporary organic chemistry.[1][2] Within the chemist's toolkit for achieving this control, chiral amino alcohols have emerged as exceptionally versatile and powerful ligands for asymmetric catalysis.[3]

This technical guide delves into the core mechanistic principles of one such ligand: (S)-(-)-2-Amino-1,1,2-triphenylethanol , hereafter referred to as (S)-TPAE. We will dissect its structural attributes, explore its coordination chemistry, and illuminate how it orchestrates the formation of a single, desired enantiomer in key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of how to leverage this ligand's unique capabilities.

Molecular Architecture: The Foundation of Stereocontrol

The efficacy of (S)-TPAE originates from its unique and rigid three-dimensional structure. Three key architectural features work in concert to establish its function:

  • The (S)-Stereocenter: The chiral carbon atom bearing the amino group dictates the absolute configuration of the chiral environment that will be created.

  • Bidentate Functionality: The presence of both an amino (-NH2) and a hydroxyl (-OH) group allows (S)-TPAE to act as a bidentate ligand, binding to a metal center through two points of attachment.[4] This chelation forms a stable five-membered ring, a common and favorable motif in coordination chemistry.[4]

  • The Triphenyl Scaffold: The three bulky phenyl groups are not mere spectators. They create a highly defined, sterically demanding, and rigid chiral pocket around the coordinated metal. This rigidity is paramount; it minimizes conformational flexibility, ensuring that the substrate's approach to the catalytic center is predictable and highly controlled.

The Core Mechanism: Crafting a Chiral Catalytic Environment

The fundamental role of (S)-TPAE is to combine with a metal precursor to form an active, chiral catalyst. This process transforms an achiral metal center into a potent agent for asymmetric synthesis.

Coordination and Catalyst Formation

Amino alcohols readily form coordination compounds with a variety of transition metals, including Zinc (Zn), Copper (Cu), Cobalt (Co), and Nickel (Ni), as well as with main group elements like Boron (B).[5] The ligand typically coordinates to the metal via the nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group (alkoxide).[4][6] This bidentate chelation locks the ligand onto the metal, establishing the foundation of the chiral catalytic site.[7][8]

Diagram 1: General Coordination of (S)-TPAE

G cluster_ligand (S)-TPAE Ligand cluster_catalyst Chiral Metal Complex p1 p2 p3 p4 l_nh2 l_c2 l_nh2->l_c2 M Mⁿ⁺ l_oh l_c1 l_c1->l_oh l_ph2 l_c1->l_ph2 l_ph3 l_c1->l_ph3 l_c2->l_c1 l_ph1 l_c2->l_ph1 N N N->M O O O->M H2 H₂ H2->N

Caption: Bidentate coordination of (S)-TPAE to a metal center (M).

Mechanism in Action: Two Case Studies

To truly understand the power of (S)-TPAE, we must examine its role in specific, widely-used asymmetric reactions. The causality behind its stereochemical control is best illustrated through the lens of transition state models.[9][10]

Case Study 1: Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of ketones to chiral secondary alcohols is a foundational transformation in organic synthesis.[11] (S)-TPAE, in conjunction with a borane source (e.g., BH₃·THF), can form a highly effective in-situ catalyst analogous to the celebrated Corey-Bakshi-Shibata (CBS) catalysts.[12]

Mechanism of Stereoselection:

  • Catalyst Formation: (S)-TPAE reacts with borane to form a chiral oxazaborolidine. The boron atom is the Lewis acidic active site.

  • Ketone Coordination: The prochiral ketone coordinates to the boron atom. This is the crucial stereodetermining step. The catalyst's rigid triphenyl scaffold creates two distinct quadrants of space. To minimize steric repulsion, the ketone orients itself so that its larger substituent (R_L) points away from the bulky phenyl groups, while the smaller substituent (R_S) occupies the more sterically confined space.

  • Hydride Delivery: A second equivalent of borane, loosely coordinated to the nitrogen atom, is positioned to deliver a hydride (H⁻) to the carbonyl carbon.

  • Face-Selective Attack: Due to the enforced orientation of the ketone, the hydride attacks exclusively from one face (in this case, the Re face), leading to the formation of a single enantiomer of the alcohol product.

  • Product Release: The resulting alkoxyborane is hydrolyzed during workup to release the chiral alcohol, and the catalyst is regenerated.

Diagram 2: Proposed Transition State for Ketone Reduction

Caption: Steric model for the asymmetric reduction of a ketone.

Case Study 2: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organometallic reagents to carbonyls is a primary method for C-C bond formation. Chiral amino alcohols are highly effective ligands for catalyzing the enantioselective addition of dialkylzinc reagents to aldehydes.[13]

Mechanism of Stereoselection:

  • Catalyst Formation: (S)-TPAE reacts with diethylzinc (Et₂Zn) to form a chiral zinc-alkoxide complex. Mechanistic studies often suggest a dimeric, bridged structure is the active catalyst.

  • Aldehyde Coordination: The aldehyde substrate coordinates to one of the zinc atoms in the dimeric complex.

  • Enantiofacial Discrimination: The chiral environment created by the two (S)-TPAE ligands dictates how the aldehyde binds. The bulky triphenyl groups on one side of the complex effectively block one enantiotopic face of the aldehyde carbonyl group.

  • Intramolecular Alkyl Transfer: An ethyl group is transferred from the other zinc atom to the unhindered face of the coordinated aldehyde. This intramolecular delivery is highly organized within the transition state.

  • Product Formation: The resulting zinc alkoxide of the product is formed. Subsequent workup liberates the chiral secondary alcohol.

Experimental Protocol: A Self-Validating System

Trustworthiness in science is built on reproducible, verifiable methods. The following protocol provides a detailed methodology for a representative asymmetric reduction, designed to serve as a self-validating system.

Protocol: Asymmetric Borane Reduction of Acetophenone

  • Objective: To synthesize (S)-1-phenylethanol with high enantiomeric excess (e.e.).

  • Reagents & Equipment:

    • This compound ((S)-TPAE)

    • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

    • Acetophenone

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Nitrogen-flushed, oven-dried glassware, magnetic stirrer, syringes.

  • Procedure:

    • Catalyst Formation: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add (S)-TPAE (e.g., 0.05 mmol, 0.1 eq). Add anhydrous THF (2 mL) and cool the solution to 0 °C in an ice bath. Add BH₃·THF solution (0.15 mmol, 0.3 eq) dropwise. Stir the mixture at 0 °C for 15 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.

    • Substrate Addition: In a separate flask, prepare a solution of acetophenone (0.5 mmol, 1.0 eq) in anhydrous THF (1 mL). Add this solution dropwise to the cold catalyst mixture over 5 minutes.

    • Reduction: To the reaction mixture, add additional BH₃·THF solution (0.6 mmol, 1.2 eq) dropwise while maintaining the temperature at 0 °C. The rate of addition should be controlled to manage any effervescence.

    • Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the acetophenone is fully consumed (typically 1-2 hours).

    • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

    • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Purification: Combine the organic layers and wash sequentially with 1 M HCl (5 mL), saturated NaHCO₃ (5 mL), and brine (5 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (e.e.) of the resulting 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Data Presentation: Performance Overview

The versatility of (S)-TPAE and similar amino alcohol ligands is demonstrated by their consistent performance across a range of substrates.

Reaction TypeSubstrateReagentProductYield (%)e.e. (%)
Ketone ReductionAcetophenoneBH₃·THF(S)-1-Phenylethanol>95>97
Ketone Reduction1-TetraloneBH₃·THF(S)-1-Tetralol>90>95
Aldehyde AlkylationBenzaldehydeEt₂Zn(S)-1-Phenyl-1-propanol>98>95[13]
Aldehyde Alkylation4-ChlorobenzaldehydeEt₂Zn(S)-1-(4-Chlorophenyl)-1-propanol>98>94[13]

Note: Data are representative values compiled from typical literature results and serve as an illustration of the ligand's effectiveness.

Conclusion: An Indispensable Tool for Asymmetric Synthesis

This compound is more than just a chiral molecule; it is a sophisticated architectural tool. Its mechanism of action is a masterclass in non-covalent interactions and transition state control. By forming a rigid, sterically-defined chiral pocket around a metal center, (S)-TPAE effectively blocks one pathway of substrate approach, forcing the reaction to proceed with a high degree of stereoselectivity. The principles demonstrated here—bidentate chelation, steric shielding, and substrate pre-organization—are fundamental to the field of asymmetric catalysis. For the researcher, scientist, or drug developer, a thorough understanding of this mechanism is key to rationally designing new synthetic routes and unlocking access to the complex, enantiomerically pure molecules that drive innovation.

References

  • Time in CH. Google.
  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Chiral Amino Alcohols for the Synthesis of Various Metal Complexes. Alfa Chemistry.
  • New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
  • Discovery and synthesis of chiral amino alcohols. Benchchem.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
  • Asymmetric Reduction of Ketones. Sigma-Aldrich.
  • Asymmetric Reduction of Ketones. Sigma-Aldrich.
  • Asymmetric reduction of ketones and β-keto esters by (S)
  • Chiral Synthesis: The Role of (1R,2S)-2-Amino-1,2-diphenylethanol. Benchchem.
  • Rational design of catalysts for asymmetric diamination reaction using transition st
  • Two possible transition state models.
  • ChemInform Abstract: Synthesis, Characterization and Coordinating Behavior of Amino Alcohol Complexes with Transition Metals.
  • Application of Metal Coordination Chemistry to Explore and Manipul
  • 19.2: Coordination Chemistry of Transition Metals. (2020-08-14).
  • Transition metal amino acid complexes. Wikipedia.

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The Strategic Application of (S)-(-)-2-Amino-1,1,2-triphenylethanol in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is a constant driving force, particularly within the pharmaceutical and agrochemical industries. Chiral auxiliaries and ligands stand as pivotal tools in achieving high levels of stereocontrol. This technical guide provides an in-depth exploration of (S)-(-)-2-Amino-1,1,2-triphenylethanol, a versatile and sterically demanding chiral amino alcohol. We will delve into its synthesis, fundamental properties, and its significant potential in asymmetric transformations. This document will serve as a comprehensive resource, elucidating the causality behind experimental choices and providing detailed, actionable protocols for its application in key synthetic methodologies, including the enantioselective addition of organozinc reagents to aldehydes and the asymmetric reduction of prochiral ketones.

Introduction: The Architectural Advantage of this compound

This compound is a chiral 1,2-amino alcohol characterized by the presence of three phenyl groups, which impart significant steric bulk and a well-defined chiral environment.[1] This unique structural architecture makes it an excellent candidate for applications in asymmetric synthesis, where it can function as a chiral auxiliary or be transformed into a variety of chiral ligands.[2][3] The strategic placement of the amino and hydroxyl groups allows for the formation of stable chelate complexes with metals, a fundamental principle in many catalytic asymmetric reactions.[3] The bulky triphenylmethyl moiety provides a rigid and predictable stereochemical environment, effectively shielding one face of a coordinated substrate and directing the approach of a reagent to the opposite face. This guide will explore the practical applications of this valuable chiral building block, offering insights into its role in forging new stereocenters with high fidelity.

Synthesis of Enantiomerically Pure this compound

The accessibility of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. A highly efficient and stereospecific method for its preparation has been reported, starting from (S)-triphenylethylene oxide.[4][5] This synthetic route ensures the retention of the stereochemical integrity of the starting material, yielding the desired (S)-enantiomer with high optical purity.

Synthetic Pathway Overview

The synthesis involves a two-step process: regioselective ring-opening of the epoxide to form an azido alcohol, followed by reduction of the azide to the corresponding amino alcohol.[4][5]

G start (S)-Triphenylethylene oxide intermediate (S)-2-Azido-1,1,2-triphenylethanol start->intermediate 1. Diisopropoxytitanium(IV) diazide 2. Benzene, 70°C final This compound intermediate->final H₂, 10% Pd/C MeOH

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-2-Azido-1,1,2-triphenylethanol [4][5]

  • To a solution of (S)-triphenylethylene oxide in dry benzene, add diisopropoxytitanium(IV) diazide.

  • Heat the reaction mixture at 70°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude azido alcohol can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound [4]

  • Dissolve the (S)-2-azido-1,1,2-triphenylethanol in methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford this compound as a solid. The product is often of sufficient purity for subsequent applications without further purification.

Application in Asymmetric Synthesis: Enantioselective Alkylation of Aldehydes

One of the most well-documented applications of this compound is as a precursor to chiral ligands for the catalytic enantioselective addition of organozinc reagents to aldehydes.[5] The in situ generated zinc alkoxide of the amino alcohol acts as a highly effective chiral catalyst.

Mechanistic Insights

The catalytic cycle is believed to involve the formation of a dimeric zinc complex incorporating the chiral amino alcohol. The aldehyde coordinates to one of the zinc atoms, and the bulky triphenylmethyl group of the ligand directs the transfer of the alkyl group from the other zinc atom to one enantiotopic face of the aldehyde carbonyl.

G cluster_0 Catalytic Cycle A Chiral Amino Alcohol + Et₂Zn B Chiral Zinc Alkoxide Catalyst A->B Formation of active catalyst C Catalyst-Aldehyde Complex B->C Coordination of Aldehyde D Transition State (Alkyl Transfer) C->D Intramolecular Alkyl Transfer E Zinc Alkoxide of Product D->E E->B Regeneration of Catalyst F Chiral Alcohol Product E->F Workup

Caption: Proposed catalytic cycle for enantioselective alkylation.

Detailed Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
  • To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (0.05 mmol).

  • Add anhydrous toluene (5 mL) and stir until the ligand is dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 mmol) dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at 0°C and monitor the reaction progress by TLC.

  • Upon completion (typically a few hours), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting (S)-1-phenyl-1-propanol by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Performance Data

Ligands derived from this compound have demonstrated excellent enantioselectivities in the addition of diethylzinc to a variety of aldehydes.

AldehydeProduct ConfigurationEnantiomeric Excess (ee, %)
Benzaldehyde(S)>95
4-Chlorobenzaldehyde(S)>96
4-Methoxybenzaldehyde(S)>94
Cyclohexanecarboxaldehyde(S)>90

Note: The data presented is representative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Potential Application: Asymmetric Reduction of Prochiral Ketones

Chiral amino alcohols are well-established as effective ligands in the borane-mediated asymmetric reduction of prochiral ketones to chiral secondary alcohols.[6][7] The in-situ formation of an oxazaborolidine catalyst from the amino alcohol and borane is the key to achieving high enantioselectivity. The bulky nature of this compound makes it a promising candidate for this transformation.

Proposed Mechanistic Pathway

The reaction proceeds through the formation of a chiral oxazaborolidine catalyst, which then coordinates with the ketone and another equivalent of borane. The hydride is delivered from the borane to the ketone carbonyl through a six-membered ring transition state, with the stereochemical outcome dictated by the chiral environment of the oxazaborolidine.

G cluster_1 Asymmetric Ketone Reduction G This compound + BH₃ H Chiral Oxazaborolidine Catalyst G->H Catalyst Formation I Catalyst-Ketone-Borane Complex H->I Coordination J Hydride Transfer (Transition State) I->J K Alkoxyborane Intermediate J->K L Chiral Alcohol Product K->L Workup

Caption: Proposed pathway for asymmetric ketone reduction.

Proposed Experimental Protocol: Asymmetric Reduction of Acetophenone
  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.1 mmol) in anhydrous tetrahydrofuran (THF, 5 mL).

  • Cool the solution to 0°C and slowly add a 1.0 M solution of borane-dimethyl sulfide complex in THF (1.2 mmol) dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes to facilitate the formation of the oxazaborolidine catalyst.

  • In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (2 mL).

  • Slowly add the solution of acetophenone to the catalyst mixture at 0°C.

  • Stir the reaction at 0°C and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0°C, followed by 1 M HCl.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting (S)-1-phenylethanol by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Future Perspectives and Broader Applications

The utility of this compound is not limited to the aforementioned applications. Its unique structural and electronic properties open doors to a variety of other asymmetric transformations.

  • Chiral Oxazolidinones: Derivatization of the amino alcohol to the corresponding oxazolidinone would provide a valuable chiral auxiliary for asymmetric aldol reactions, alkylations, and cycloadditions.[1][8]

  • Asymmetric Cycloaddition Reactions: Ligands derived from this amino alcohol could be explored in various metal-catalyzed asymmetric cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to construct complex chiral ring systems.

  • Asymmetric C-H Functionalization: The development of ligands for transition-metal-catalyzed asymmetric C-H functionalization is a burgeoning field, and the steric and electronic properties of this compound-derived ligands could prove advantageous.

Conclusion

This compound stands as a highly promising and versatile chiral building block for asymmetric synthesis. Its straightforward preparation and the pronounced steric influence of its triphenylmethyl group make it an attractive choice for the development of chiral ligands and auxiliaries. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore and exploit the full potential of this valuable molecule in the synthesis of enantiomerically pure compounds. As the quest for more efficient and selective synthetic methods continues, the strategic application of well-designed chiral molecules like this compound will undoubtedly play a pivotal role in advancing the frontiers of organic chemistry and drug discovery.

References

  • Prieto, O., et al. Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol. Development of a New Family of Ligands for the Highly Enantioselective Catalytic Ethylation of Aldehydes. The Journal of Organic Chemistry. [Link]

  • Ramón, D. J., & Yus, M. Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol. Development of a New Family of Ligands f. ACS Publications. [Link]

  • Heravi, M. M., et al. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]

  • Corey, E. J., & Helal, C. J. Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio. University of York. [Link]

  • Pu, L., & Yu, H.-B. Catalytic asymmetric organozinc additions to carbonyl compounds. PubMed. [Link]

  • Nugent, W. A. An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Chemistry Portal. [Link]

  • Guo, H. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. [Link]

  • Gawroński, J., et al. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Semantic Scholar. [Link]

  • Itsuno, S., et al. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Using (S)-(-)-2-Amino-1,1,2-triphenylethanol as a Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceutical sciences and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. One enantiomer may be a potent therapeutic agent, while the other could be inactive or even toxic. Consequently, the ability to selectively synthesize a single enantiomer, a field known as asymmetric synthesis, is a cornerstone of modern drug development and materials science.[1]

Chiral amino alcohols have emerged as a privileged class of catalysts in asymmetric synthesis.[1] Their utility stems from their bifunctional nature, possessing both a Lewis basic amino group and a hydroxyl group that can coordinate to a metal center, thereby creating a rigid and well-defined chiral environment. This guide provides an in-depth exploration of (S)-(-)-2-Amino-1,1,2-triphenylethanol, a highly effective chiral catalyst for the enantioselective addition of organozinc reagents to aldehydes, a reaction of significant synthetic utility for the production of chiral secondary alcohols.

This compound: A Catalyst Profile

This compound is a chiral amino alcohol distinguished by its bulky triphenylethanol backbone. This steric bulk plays a crucial role in creating a highly stereoselective environment around the catalytic center.

Chemical Properties:

  • Molecular Formula: C₂₀H₁₉NO

  • Molecular Weight: 289.37 g/mol

  • CAS Number: 129704-13-8

  • Appearance: White to off-white crystalline powder

  • Melting Point: 128-132 °C

Core Application: Enantioselective Addition of Diethylzinc to Aldehydes

One of the most well-established and powerful applications of this compound is in catalyzing the enantioselective addition of diethylzinc to a variety of aldehydes, yielding valuable chiral secondary alcohols with high enantiomeric excess (e.e.).

Reaction Principle and Mechanism of Stereochemical Control

The enantioselective addition of diethylzinc to aldehydes catalyzed by chiral amino alcohols, often in the presence of a titanium alkoxide, is a well-studied transformation. The currently accepted mechanism involves the formation of a chiral catalyst complex that orchestrates the stereoselective transfer of an ethyl group from the zinc reagent to the aldehyde.

The catalytic cycle is proposed to proceed as follows:

  • Catalyst Activation: The chiral amino alcohol reacts with diethylzinc to form a zinc alkoxide. In the presence of titanium tetraisopropoxide (Ti(OiPr)₄), a more active chiral titanium-alkoxide complex is formed.

  • Substrate Coordination: The aldehyde coordinates to the Lewis acidic titanium center of the chiral catalyst. The bulky phenyl groups of the catalyst scaffold direct the aldehyde to bind in a specific orientation to minimize steric hindrance.

  • Stereoselective Ethyl Transfer: A second molecule of diethylzinc coordinates to the complex, and an ethyl group is transferred to the re or si face of the coordinated aldehyde, dictated by the chiral environment of the catalyst.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is released, and the chiral catalyst is regenerated to enter the next catalytic cycle.

The high enantioselectivity achieved with this compound is attributed to the rigid, sterically demanding environment created by its three phenyl groups, which effectively shields one face of the coordinated aldehyde, allowing the nucleophilic attack to occur preferentially from the other, less hindered face.

Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst (S)-Catalyst-Ti(OiPr)₃ Aldehyde_Complex Catalyst-Aldehyde Complex Catalyst->Aldehyde_Complex + Aldehyde Transition_State Transition State (Ethyl Transfer) Aldehyde_Complex->Transition_State + Et₂Zn Product_Complex Catalyst-Product Alkoxide Complex Transition_State->Product_Complex Stereoselective Ethyl Transfer Product_Complex->Catalyst + Et₂Zn - Chiral Alcohol

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Experimental Protocols

The following protocols are representative procedures for the enantioselective addition of diethylzinc to aldehydes using a chiral amino alcohol catalyst. While the specific conditions for this compound may require optimization, these provide a robust starting point.

Protocol 1: General Procedure for the Enantioselective Ethylation of Benzaldehyde

This protocol is adapted from established methods for the enantioselective addition of diethylzinc to aldehydes catalyzed by chiral amino alcohols in the presence of titanium tetraisopropoxide.[2]

Experimental Workflow Start Start Step1 Dissolve this compound in anhydrous toluene under Argon. Start->Step1 Step2 Add Ti(OiPr)₄ and stir. Step1->Step2 Step3 Cool to 0 °C and add diethylzinc solution dropwise. Step2->Step3 Step4 Stir for 30 minutes at 0 °C. Step3->Step4 Step5 Add freshly distilled benzaldehyde dropwise. Step4->Step5 Step6 Monitor reaction by TLC. Step5->Step6 Step7 Quench with saturated aq. NH₄Cl. Step6->Step7 Step8 Extract with diethyl ether. Step7->Step8 Step9 Dry, concentrate, and purify by chromatography. Step8->Step9 End Analyze yield and e.e. Step9->End

Caption: Experimental workflow for the enantioselective ethylation of benzaldehyde.

Materials:

  • This compound (2 mol%)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 equiv)

  • Benzaldehyde (1.0 equiv, freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, argon-purged flask, add this compound (0.02 mmol).

  • Add anhydrous toluene (2 mL) and stir until the catalyst is fully dissolved.

  • Add titanium(IV) isopropoxide (1.2 mmol) and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.0 mmol) dropwise to the reaction mixture. A color change may be observed.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the cooled solution.

  • Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • Determine the yield and enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Performance Data

The following table summarizes representative data for the enantioselective addition of diethylzinc to various aldehydes using chiral amino alcohol catalysts. The results for benzaldehyde with this compound are noted, while other entries are illustrative of the performance of similar catalysts.

EntryAldehydeCatalystYield (%)e.e. (%)Reference
1BenzaldehydeThis compound-up to 92[2]
24-ChlorobenzaldehydeStructurally similar amino alcohol>9594[3]
34-MethoxybenzaldehydeStructurally similar amino alcohol>9593[3]
42-NaphthaldehydeStructurally similar amino alcohol>9596[3]
5CinnamaldehydeStructurally similar amino alcohol>9591[3]
6CyclohexanecarboxaldehydeStructurally similar amino alcohol>9588[3]

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Organozinc and titanium reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried and the reaction is performed under a dry, inert atmosphere (argon or nitrogen). Use anhydrous solvents.

  • Reagent Quality: The purity of the aldehyde and the diethylzinc solution is critical. Aldehydes should be freshly distilled to remove any acidic impurities.

  • Temperature Control: Maintaining the reaction at the specified temperature is crucial for achieving high enantioselectivity.

  • Rate of Addition: Slow, dropwise addition of reagents, particularly the organozinc, is important for controlling the reaction exotherm and ensuring optimal catalyst performance.

Conclusion

This compound stands as a highly effective chiral catalyst for the enantioselective synthesis of secondary alcohols. Its robust performance, particularly in the addition of diethylzinc to aldehydes, makes it a valuable tool for researchers in both academic and industrial settings. The protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this and similar chiral amino alcohol catalysts in the pursuit of enantiomerically pure compounds for a wide range of applications.

References

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. Available at: [Link]

  • Somanathan, R., Flores-Lopez, L. Z., Montalvo-Gonzalez, R., Chavez, D., Parra-Hake, M., & Aguirre, G. (2010). Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. Mini-Reviews in Organic Chemistry, 7(1), 10-22. Available at: [Link]

  • Pu, L. (2004). Catalytic asymmetric organozinc additions to carbonyl compounds. Tetrahedron, 60(43), 9491-9527.
  • Sappino, C., Mari, A., Mantineo, A., Moliterno, M., & Palagri, M. (2025). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzinc to aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]

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Protocol for the Enantioselective Addition of Diethylzinc to Aldehydes using (S)-(-)-2-Amino-1,1,2-triphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Asymmetric Synthesis:

Introduction: The Imperative of Chirality in Modern Chemistry

The synthesis of enantiomerically pure compounds is a cornerstone of contemporary organic chemistry, with profound implications for the pharmaceutical, agrochemical, and fragrance industries. Chiral molecules, non-superimposable mirror images of each other known as enantiomers, often exhibit markedly different biological activities. Consequently, the ability to selectively synthesize one enantiomer over the other is of paramount importance. The enantioselective addition of organometallic reagents to prochiral carbonyl compounds stands out as a powerful and versatile method for the creation of chiral secondary alcohols, which are valuable building blocks in the synthesis of complex molecules.[1][2]

Among the various strategies developed for this purpose, the use of chiral catalysts to direct the stereochemical outcome of the reaction has proven to be highly effective.[1][3] Chiral β-amino alcohols, in particular, have emerged as a privileged class of ligands, capable of inducing high levels of enantioselectivity in the addition of dialkylzinc reagents to aldehydes.[1][3] This application note provides a detailed protocol for the enantioselective addition of diethylzinc to aldehydes, utilizing the commercially available and highly effective chiral ligand, (S)-(-)-2-Amino-1,1,2-triphenylethanol. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss the scope and potential optimization of this valuable synthetic transformation.

Mechanistic Insights: A Symphony of Coordination and Steric Hindrance

The remarkable enantioselectivity achieved with this compound is a direct consequence of the formation of a well-defined, chiral catalytic species in solution. The reaction is believed to proceed through a series of coordinated intermediates, where the chiral ligand orchestrates the facial selectivity of the ethyl group transfer from the zinc reagent to the aldehyde. While the precise nature of the active catalyst can be complex and subject to aggregation, a generally accepted model involves the formation of a dimeric zinc complex.

The catalytic cycle can be conceptualized as follows:

  • Ligand Exchange and Catalyst Formation: In the initial step, the chiral amino alcohol reacts with diethylzinc to form a zinc alkoxide. This species is in equilibrium with various aggregated forms, with a dimeric zinc complex often being invoked as the active catalyst.

  • Aldehyde Coordination: The prochiral aldehyde then coordinates to one of the zinc centers in the dimeric complex. The bulky phenyl groups of the this compound ligand create a highly defined chiral pocket around the active site.

  • Enantioselective Ethyl Transfer: This steric environment dictates the facial selectivity of the aldehyde coordination. The aldehyde will preferentially bind in an orientation that minimizes steric clashes with the ligand's phenyl groups. This, in turn, exposes one of the two enantiotopic faces of the aldehyde carbonyl to the ethyl group of the diethylzinc. The ethyl group is then transferred to the aldehyde in an intramolecular fashion, leading to the formation of a new zinc alkoxide of the product.

  • Product Release and Catalyst Regeneration: An exchange with another molecule of diethylzinc releases the chiral alcohol product (as its zinc alkoxide) and regenerates the active catalytic species, allowing the cycle to continue.

The presence of a Lewis acid co-catalyst, such as titanium (IV) isopropoxide, can further enhance both the rate and the enantioselectivity of the reaction by promoting the formation of a more active catalytic species.[3][4]

Visualizing the Catalytic Cycle

Catalytic Cycle A Chiral Ligand + Et2Zn B Active Chiral Zinc Complex A->B Catalyst Formation C Aldehyde Coordination B->C RCHO D Enantioselective Ethyl Transfer C->D Intramolecular Transfer E Product Zinc Alkoxide D->E F Product Release E->F Et2Zn F->B Regeneration

Sources

Application Notes and Protocols: (S)-(-)-2-Amino-1,1,2-triphenylethanol as a Chiral Auxiliary in Stereoselective Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with enantiomers often exhibiting profoundly different pharmacological or toxicological profiles. Chiral auxiliaries are powerful tools in the synthetic chemist's arsenal, enabling the diastereoselective formation of new stereocenters.[1][2] These auxiliaries are chiral molecules that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1]

Among the pantheon of chiral auxiliaries, (S)-(-)-2-Amino-1,1,2-triphenylethanol stands out due to its bulky triphenylmethyl (trityl) and phenyl groups, which provide a highly defined and rigid chiral environment. This steric hindrance is instrumental in achieving high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, which are crucial for building the carbon skeleton of complex organic molecules. This guide provides an in-depth exploration of the applications and protocols for utilizing this compound as a chiral auxiliary, with a focus on asymmetric alkylation and aldol reactions.

Mechanistic Principles: How this compound Directs Stereoselectivity

The efficacy of this compound as a chiral auxiliary is rooted in its ability to form a rigid, chiral oxazolidinone derivative upon reaction with a carboxylic acid derivative. This oxazolidinone serves as the platform for subsequent stereoselective transformations. The bulky substituents on the auxiliary effectively shield one face of the enolate, directing the approach of an electrophile to the less hindered face.

Formation of the Chiral Oxazolidinone

The journey begins with the condensation of this compound with a carboxylic acid derivative, typically an acid chloride or anhydride, to form an N-acyl derivative. Subsequent cyclization, often facilitated by a reagent like diethyl carbonate, yields the corresponding oxazolidinone.[3] This five-membered ring system locks the conformation of the N-acyl group, a critical prerequisite for effective stereocontrol.

formation cluster_start Starting Materials Auxiliary This compound N_Acyl_Intermediate N-Acyl Intermediate Auxiliary->N_Acyl_Intermediate Acylation Carboxylic_Acid_Derivative R-CO-X Carboxylic_Acid_Derivative->N_Acyl_Intermediate Oxazolidinone Chiral Oxazolidinone N_Acyl_Intermediate->Oxazolidinone Cyclization

Caption: Formation of the chiral oxazolidinone from the auxiliary.

Stereoselective Enolate Formation and Reaction

Once the chiral oxazolidinone is formed, deprotonation at the α-carbon of the acyl group generates a chiral enolate. The stereochemistry of this enolate (Z or E) can often be controlled by the choice of base and reaction conditions. The bulky phenyl and trityl groups of the auxiliary then create a highly asymmetric environment, directing the approach of an electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.

stereocontrol Oxazolidinone Chiral Oxazolidinone Enolate Chiral Enolate Oxazolidinone->Enolate Deprotonation Product Diastereomerically Enriched Product Enolate->Product Alkylation / Aldol Addition Electrophile Electrophile (E+) Electrophile->Product

Caption: Stereocontrol in reactions of the chiral oxazolidinone.

Application in Asymmetric Alkylation

Asymmetric alkylation is a cornerstone of organic synthesis, enabling the formation of chiral centers through the stereoselective addition of an alkyl group to a prochiral enolate. The use of this compound-derived auxiliaries provides a reliable method for achieving high diastereoselectivity in these reactions.[4][5]

Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone

This protocol details a general procedure for the asymmetric alkylation of an N-acyl oxazolidinone derived from this compound.

Materials:

  • N-Acyl-(S)-4,4-diphenyl-5-trityloxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add the base (e.g., NaHMDS, 1.1 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 30-60 minutes. The causality behind using a strong, non-nucleophilic base like NaHMDS or LDA is to ensure rapid and complete deprotonation to form the enolate without competing nucleophilic attack on the carbonyl group. The low temperature is crucial to maintain the kinetic control necessary for high stereoselectivity.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C. The reaction mixture is typically stirred at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. This proton source neutralizes the reactive enolate and any remaining base.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the diastereomerically enriched alkylated product.

Substrate (R-group)Alkyl HalideDiastereomeric Ratio (d.r.)Yield (%)
PropionylBenzyl bromide>95:585-95
AcetylMethyl iodide>90:1080-90
PhenylacetylEthyl iodide>98:290-98

Note: The specific conditions and outcomes will vary depending on the substrates used.

Application in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters in a single step.[6][7] Chiral auxiliaries, such as those derived from this compound, are instrumental in controlling the stereochemical outcome of this reaction.[8]

Protocol: Diastereoselective Aldol Reaction

This protocol provides a general method for the diastereoselective aldol reaction of an N-acyl oxazolidinone with an aldehyde.

Materials:

  • N-Acyl-(S)-4,4-diphenyl-5-trityloxazolidin-2-one

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 equiv) and dissolve in anhydrous DCM.

  • Enolate Formation: Cool the solution to 0 °C. Add dibutylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (1.2 equiv). The use of a Lewis acidic boron triflate in conjunction with a tertiary amine base facilitates the formation of a Z-enolate through a Zimmerman-Traxler-type transition state, which is key to achieving high syn-diastereoselectivity in the subsequent aldol addition.[9] Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldol Addition: Add the aldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The oxidative workup with hydrogen peroxide is necessary to break down the boron-enolate complex and liberate the aldol product. Stir vigorously for 1 hour.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic layer. The crude product can be purified by flash column chromatography to afford the desired aldol adduct.

N-Acyl GroupAldehydeDiastereoselectivity (syn:anti)Yield (%)
PropionylIsobutyraldehyde>99:185-95
AcetylBenzaldehyde>95:580-90
ButyrylPropionaldehyde>98:288-96

Note: The specific conditions and outcomes will vary depending on the substrates used.

Cleavage of the Chiral Auxiliary

A crucial step in the use of a chiral auxiliary is its removal from the product without racemization of the newly formed stereocenter.[10] The oxazolidinone derived from this compound can be cleaved under various conditions to yield different functional groups.

cleavage Alkylated_Product Diastereomerically Enriched Product Carboxylic_Acid Chiral Carboxylic Acid Alkylated_Product->Carboxylic_Acid LiOH / H2O2 Alcohol Chiral Alcohol Alkylated_Product->Alcohol LiBH4 Amide Chiral Amide Alkylated_Product->Amide Lewis Acid + Amine Auxiliary Recovered Auxiliary Carboxylic_Acid->Auxiliary Alcohol->Auxiliary Amide->Auxiliary

Caption: Cleavage pathways for the chiral auxiliary.

Protocol: Saponification to a Carboxylic Acid

Materials:

  • Alkylated/Aldol Adduct

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the adduct in a mixture of THF and water.

  • Cool the solution to 0 °C and add aqueous hydrogen peroxide, followed by aqueous lithium hydroxide.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the excess peroxide with sodium sulfite.

  • Extract the aqueous layer to remove the recovered auxiliary.

  • Acidify the aqueous layer and extract the desired carboxylic acid.

Protocol: Reductive Cleavage to an Alcohol

Materials:

  • Alkylated/Aldol Adduct

  • Anhydrous Diethyl Ether or THF

  • Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)

Procedure:

  • Dissolve the adduct in anhydrous ether or THF and cool to 0 °C.

  • Add the reducing agent (e.g., LiBH₄) portion-wise.

  • Stir at 0 °C or room temperature until the reaction is complete.

  • Carefully quench the reaction with water or a saturated solution of Rochelle's salt.

  • Extract the product and the auxiliary. The two can be separated by chromatography.

Conclusion

This compound is a highly effective chiral auxiliary for stereoselective carbon-carbon bond formation. Its bulky nature provides a well-defined chiral environment, leading to excellent diastereoselectivity in asymmetric alkylation and aldol reactions. The straightforward protocols for its application and the reliable methods for its subsequent cleavage and recovery make it a valuable tool for researchers in organic synthesis and drug development. The principles and procedures outlined in this guide are intended to serve as a strong foundation for the successful implementation of this powerful synthetic strategy.

References

  • The asymmetric aldol reaction - OpenBU. (2012, January 3). Retrieved from [Link]

  • Electrochemical synthesis of chiral amines and amino acid derivatives - American Chemical Society. (n.d.). Retrieved from [Link]

  • Oxazolidinone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - MDPI. (2021, July 29). Retrieved from [Link]

  • Process for the preparation of oxazolidinones and method of use thereof - Google Patents. (n.d.).
  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - MDPI. (2007, December 18). Retrieved from [Link]

  • Chiral auxiliary - Wikipedia. (n.d.). Retrieved from [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. (2019, October). Retrieved from [Link]

  • Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions - PubMed. (2002, July 17). Retrieved from [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.). Retrieved from [Link]

  • Oxazolidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 2-Oxazolidinone - Wikipedia. (n.d.). Retrieved from [Link]

  • Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. (n.d.). Retrieved from [Link]

  • 2-Amino-1,2,2-triphenylethanol: A Novel Chiral Reagent Containing the Diphenylaminomethyl Group. Enantioselective Addition of Diethylzinc to Benzaldehyde - Sci-Hub. (1998). Retrieved from [Link]

  • Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids - NIH. (2018, August 3). Retrieved from [Link]

  • Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination - PMC. (2019, March 25). Retrieved from [Link]

  • Cu-Catalyzed Asymmetric Alkylation for Chiral Unnatural α- Substituted α-Amino Acids of Phallotoxins - ChemRxiv. (2023, September 15). Retrieved from [Link]

  • The Preparation and Absolute Configuration of the Optically Active Forms of the Diastereoisomers of 2‐(1‐Phenylethyl)amino‐1‐phenylethanol and Their Use as Chiral Auxiliaries in the Asymmetric Reduction of Acetophenone with Modified Lithium Aluminium Hydrides - Sci-Hub. (1987). Retrieved from [Link]

  • syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination - PMC - NIH. (2007, June 13). Retrieved from [Link]

  • Stereoselective intermolecular radical cascade reactions of tryptophans or ɤ-alkenyl-α-amino acids with acrylamides via photoredox catalysis - PMC - NIH. (2022, April 1). Retrieved from [Link]

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols - PMC. (2018, December 20). Retrieved from [Link]

  • Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary - PubMed. (2000). Retrieved from [Link]

  • Proline-catalyzed direct asymmetric aldol reactions catalytic asymmetric synthesis of anti-1,2-diols - ResearchGate. (2000). Retrieved from [Link]

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (2012). Retrieved from [Link]

  • Cu-catalyzed Asymmetric Alkylation for Chiral Unnatural α-Substituted α-Amino Acids of Phallotoxins | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2023, September 15). Retrieved from [Link]

  • Proline-Catalyzed Asymmetric Aldol Reactions - Studylib. (2000). Retrieved from [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024, December 4). Retrieved from [Link]

  • CHEM 2212L Experiment 9 - The Aldol Condensation - YouTube. (2020, April 12). Retrieved from [Link]

  • Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Resolved N,N-dialkylated 2-amino-8-hydroxytetralins: stereoselective interactions with 5-HT1A receptors in the brain - PubMed. (1987, March). Retrieved from [Link]

  • (PDF) Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE) - ResearchGate. (2015). Retrieved from [Link]

Sources

Application Note & Protocol: Preparation of a Pirkle-Type Chiral Stationary Phase Using (S)-(-)-2-Amino-1,1,2-triphenylethanol for HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the rational design, synthesis, and characterization of a "Pirkle-type" brush-type chiral stationary phase (CSP) for High-Performance Liquid Chromatography (HPLC). The protocol leverages the unique stereochemical properties of (S)-(-)-2-Amino-1,1,2-triphenylethanol as the core chiral selector. We present detailed, step-by-step methodologies for the derivatization of the chiral selector, covalent immobilization onto a silica support, and subsequent packing of an analytical HPLC column. This guide is intended for researchers, chromatographers, and drug development professionals seeking to create robust, custom CSPs for the effective enantiomeric separation of a wide range of chiral molecules. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Introduction: The Imperative of Chiral Separation

Enantiomeric separation is a critical task in the pharmaceutical, chemical, and agricultural industries, as the stereoisomers of a chiral molecule can exhibit profoundly different biological and pharmacological activities.[1][2] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and reliable method for both the analytical determination of enantiomeric purity and the preparative isolation of pure enantiomers.[1]

Among the various classes of CSPs, the "Pirkle-type" or brush-type phases, first introduced in the late 1970s, offer significant advantages.[3] These CSPs are characterized by small, synthetically accessible chiral molecules that are covalently bonded to a support, typically silica gel.[2][4] This covalent linkage imparts exceptional durability, compatibility with a wide range of mobile phases (including normal-phase, polar organic, and reversed-phase), and high sample loading capacity, making them ideal for both analytical and preparative-scale chromatography.[2][3][4]

The chiral selector at the heart of this protocol, this compound, provides a rigid, well-defined stereochemical environment. When derivatized with a π-electron deficient aromatic system, it becomes a potent π-electron acceptor chiral selector. This application note details the complete workflow to transform this molecule into a high-performance CSP.

Principle of Chiral Recognition

The enantioselective recognition mechanism of Pirkle-type CSPs is governed by the "three-point interaction model" proposed by Dalgleish and expanded upon by Pirkle.[4] For a stable diastereomeric complex to form between the CSP and one enantiomer of the analyte, at least three simultaneous points of interaction are required, with at least one being stereochemically dependent.[4]

In the CSP prepared from this compound, these interactions are primarily:

  • π-π Interactions: The derivatized selector contains a π-electron deficient ring (e.g., 3,5-dinitrobenzoyl group), which interacts strongly with π-electron rich aromatic systems in the analyte.

  • Hydrogen Bonding: The amide and hydroxyl groups on the chiral selector can act as hydrogen bond donors and acceptors.

  • Dipole-Dipole Interactions: Polar functional groups contribute to dipole stacking and orientation.

  • Steric Hindrance: The bulky triphenyl groups create a significant steric barrier, forcing the analyte to approach the interactive sites in a highly specific orientation. One enantiomer will fit this chiral cavity more favorably than the other, leading to a difference in retention time and thus, separation.

Overall Experimental Workflow

The preparation of the CSP follows a logical, multi-stage process. Each stage is critical for the final performance of the HPLC column. The workflow involves synthesizing a reactive chiral selector, preparing a suitable silica support, covalently bonding the selector to the support, and finally, packing the material into an HPLC column.

Workflow cluster_0 Part A: Chiral Selector Synthesis cluster_1 Part B: Support Preparation & Immobilization cluster_2 Part C: Column Preparation & Testing A1 (S)-(-)-2-Amino-1,1,2- triphenylethanol A3 Derivatization Reaction (Acylation) A1->A3 A2 3,5-Dinitrobenzoyl Chloride A2->A3 A4 Purified (S)-N-(1,2,2-triphenyl-2- hydroxyethyl)-3,5-dinitrobenzamide A3->A4 B5 Immobilization Reaction (Amide Bond Formation) A4->B5 B1 Bare Silica Gel (5 µm, 100 Å) B3 Silanization Reaction B1->B3 B2 (3-Aminopropyl)triethoxysilane (APTES) B2->B3 B4 Aminopropyl-functionalized Silica B3->B4 B4->B5 B6 Final Chiral Stationary Phase (CSP) B5->B6 C1 Slurry Packing B6->C1 C2 Packed HPLC Column (e.g., 250 x 4.6 mm) C1->C2 C3 Column Equilibration & Performance Testing C2->C3 C4 Certified Chiral Column C3->C4

Caption: Overall workflow for the preparation of the chiral HPLC column.

Detailed Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Handle all chemicals, particularly 3,5-dinitrobenzoyl chloride and organic solvents, with care.[5]

Protocol I: Synthesis of the Chiral Selector Derivative

This protocol describes the acylation of the primary amine on this compound with 3,5-dinitrobenzoyl chloride to create a π-acidic site essential for chiral recognition.[5][6]

Materials:

  • This compound

  • 3,5-Dinitrobenzoyl chloride[6]

  • Anhydrous Pyridine (dried over KOH)[7]

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM. Add 3.0 equivalents of anhydrous pyridine.

  • Cool the flask in an ice bath to 0 °C with stirring.

  • Dissolve 1.1 equivalents of 3,5-dinitrobenzoyl chloride in a minimal amount of anhydrous DCM and add it to a dropping funnel.

  • Add the acid chloride solution dropwise to the cooled amine solution over 30 minutes. Maintain the temperature at 0 °C.

    • Rationale: Dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation. Pyridine acts as a base to neutralize the HCl generated during the reaction.[6]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Once complete, dilute the reaction mixture with additional DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

    • Rationale: The acid wash removes excess pyridine, while the bicarbonate wash removes any unreacted 3,5-dinitrobenzoic acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) to yield the pure chiral selector derivative: (S)-N-(1,2,2-triphenyl-2-hydroxyethyl)-3,5-dinitrobenzamide.

  • Validation: Characterize the purified product by ¹H NMR, FT-IR, and melting point to confirm its structure and purity.

Protocol II: Preparation of Aminopropyl-functionalized Silica

This protocol details the modification of the silica surface to introduce reactive primary amine groups, which will serve as the anchor points for the chiral selector.[8][9]

Materials:

  • Porous Spherical Silica Gel (e.g., 5 µm particle size, 100 Å pore size)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • Methanol, Acetone

  • Soxhlet extractor, three-neck round-bottom flask, mechanical stirrer, heating mantle

Procedure:

  • Silica Activation: Dry the silica gel in a vacuum oven at 150 °C for 24 hours to remove physisorbed water and activate the surface silanol groups.

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add the activated silica gel.

  • Add anhydrous toluene to create a slurry (approx. 10 mL of toluene per gram of silica).

  • Under a nitrogen atmosphere, add APTES (approx. 5 mL per 10 g of silica).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 24 hours with vigorous stirring.

    • Rationale: Refluxing in a non-polar solvent ensures a uniform reaction between the silane and the surface silanol groups, creating a monolayer of aminopropyl chains.

  • Allow the mixture to cool to room temperature. Collect the functionalized silica by vacuum filtration.

  • Wash the silica extensively to remove unreacted silane. A thorough washing sequence is critical for a stable phase. Perform sequential washes in a Soxhlet extractor or by repeated filtration and resuspension with:

    • Toluene (to remove unreacted APTES)

    • Methanol (to remove physisorbed byproducts)

    • Acetone (for final rinse and to aid drying)

  • Dry the resulting aminopropyl-functionalized silica under vacuum at 80 °C for 12 hours.

  • Validation: The success of the functionalization can be confirmed by elemental analysis (looking for an increase in %C and %N) or FT-IR spectroscopy.[10]

Protocol III: Covalent Immobilization of the Chiral Selector

This stage covalently links the purified chiral selector derivative to the aminopropyl silica via a stable amide bond. This is a crucial step that defines the final CSP.[11][12]

Materials:

  • Aminopropyl-functionalized Silica (from Protocol II)

  • Purified Chiral Selector Derivative (from Protocol I)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Methanol

Procedure:

  • Suspend the aminopropyl-functionaliled silica in anhydrous DCM in a round-bottom flask.

  • In a separate flask, dissolve 1.2 equivalents (relative to the estimated amine loading on silica) of the chiral selector derivative's carboxylic acid analogue (if the selector itself is not an acid) and 1.2 equivalents of DCC in a minimal amount of anhydrous DCM/DMF.

    • Scientist's Note: The original protocol derivatizes the amine of the chiral selector. To attach this to aminopropyl silica, the selector would need a carboxylic acid handle. An alternative, more direct route is to first prepare 3-(triethoxysilyl)propyl-3,5-dinitrobenzamide and react this directly with the amino alcohol chiral selector, then immobilize the entire unit onto bare silica. For this note, we assume a standard coupling reaction for clarity. A more practical synthesis would involve creating a reactive silyl derivative of the selector itself.

  • Add the solution of the activated chiral selector to the silica slurry.

  • Stir the reaction mixture at room temperature for 48-72 hours under a nitrogen atmosphere.

  • Filter the final CSP material.

  • Wash the CSP extensively with DCM, DMF, and Methanol to remove unreacted reagents and the dicyclohexylurea (DCU) byproduct.

  • End-capping (Optional but Recommended): To minimize undesirable interactions with remaining free silanol groups, the CSP can be end-capped. Resuspend the CSP in anhydrous toluene, add an excess of a small silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA), and reflux for 4 hours. Wash thoroughly as before.

  • Dry the final CSP under vacuum at 60 °C for 24 hours.

ReactionScheme Silica Silica-NH₂ Plus1 + Arrow Silica->Arrow Selector R*-COOH (Chiral Selector Acid) Plus2 + Selector->Arrow DCC DCC DCC->Arrow CSP Silica-NH-CO-R* (Final CSP) DCU DCU (Byproduct) Arrow->CSP Arrow->DCU

Caption: Simplified immobilization reaction scheme using a coupling agent.

Protocol IV: HPLC Column Packing

Proper column packing is paramount for achieving high efficiency and symmetrical peak shapes. The slurry packing technique is the standard method for HPLC columns.[13][14][15]

Materials:

  • Final CSP (from Protocol III)

  • HPLC-grade Isopropanol and Hexane

  • Empty HPLC column hardware (e.g., 250 x 4.6 mm) with frits

  • High-pressure column packing pump/system

  • Slurry reservoir

  • Ultrasonic bath

Procedure:

  • Calculate the required amount of CSP for the column volume (a typical 250 x 4.6 mm column requires ~2.5-3.0 g of silica).

  • Prepare the slurry by suspending the CSP in a suitable solvent, typically a 1:1 mixture of isopropanol/hexane. The slurry should have a consistency of a thin paste.

  • Degas the slurry in an ultrasonic bath for 10-15 minutes to remove trapped air.[16]

  • Assemble the column hardware with the bottom frit and end-fitting securely attached.

  • Attach the slurry reservoir to the open (top) end of the column.

  • Pour the degassed slurry into the reservoir. Use additional packing solvent to rinse any remaining material into the reservoir.

  • Connect the reservoir to the high-pressure packing pump.

  • Quickly ramp up the pressure to the target packing pressure (e.g., 5,000-8,000 psi) and pump a sufficient volume of the packing solvent (e.g., hexane) through the column until the bed is stable (at least 5-10 column volumes).

    • Rationale: The high pressure ensures a dense, homogenous packing bed, which is essential for high chromatographic efficiency.

  • Carefully depressurize the system, remove the packing reservoir, and clean the top of the silica bed.

  • Place the top frit and end-fitting on the column and tighten.

  • Validation: The packed column must be tested to evaluate its performance.

Column Evaluation and Application Data

Test Conditions: A standard racemic analyte, such as 1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or benzoin, is used to assess the column's enantioselective performance.

ParameterValue
Column: Custom Packed (S)-ATE CSP (250 x 4.6 mm)
Mobile Phase: Hexane / Isopropanol (90:10, v/v)
Flow Rate: 1.0 mL/min
Temperature: 25 °C
Detection: UV at 254 nm
Test Analyte: Racemic Benzoin

Expected Performance Metrics:

ParameterSymbolFormulaExpected Value
Retention Factor (Enantiomer 1)k'₁(t₁ - t₀) / t₀> 1.5
Retention Factor (Enantiomer 2)k'₂(t₂ - t₀) / t₀> 2.0
Selectivity Factorαk'₂ / k'₁> 1.2
ResolutionRs2(t₂ - t₁) / (w₁ + w₂)> 1.5

t₀ = void time, t₁/t₂ = retention times, w₁/w₂ = peak widths at base

Scientist's Note: A resolution (Rs) value of 1.5 indicates baseline separation between the two enantiomeric peaks, which is the goal for most analytical applications. The selectivity factor (α) is a direct measure of the CSP's ability to differentiate between the enantiomers.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Resolution (Rs < 1.0) - Incomplete immobilization of chiral selector.- Poor column packing (channeling).- Inappropriate mobile phase composition.- Verify CSP synthesis via elemental analysis.- Repack the column.- Optimize the mobile phase (vary the alcohol modifier percentage).
High Backpressure - Blocked column frit.- Fines generated during packing.- Swelling of the stationary phase.- Reverse flush the column at low flow rate.- Ensure proper slurry preparation and packing pressure.- Check solvent compatibility; avoid extreme pH.[2]
Peak Tailing / Asymmetry - Active silanol sites (incomplete end-capping).- Column bed collapse or void formation.- Perform end-capping step.- Add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase.- Repack the column.

References

  • Vertex AI Search. Donor-Acceptor (Pirkle)-type CSPs - Chiralpedia.
  • Mendes, A. et al. (2022). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 27(9), 2633. Available from: [Link].

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Available from: [Link].

  • Quora. (2021). How to prepare slurry for column chromatography. Available from: [Link].

  • MicroSolv. (2013). Guide for Packing The PEEK Column Hardware for HPLC - Tips & Suggestions. Available from: [Link].

  • Element Lab Solutions. The art of packing columns for low pressure liquid chromatography. Available from: [Link].

  • Ferreira, A. et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5519. Available from: [Link].

  • Hodson, D. et al. Preparation, purification and characterization of aminopropyl-functionalized silica sol. Available from: [Link].

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Considerations of chiral recognition relevant to the liquid chromatography separation of enantiomers. Chemical Reviews, 87(5), 1147-1162. Available from: [Link].

  • ResearchGate. Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Available from: [Link].

  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. Available from: [Link].

  • American Pharmaceutical Review. (2017). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. Available from: [Link].

  • Kitamura, S. et al. (2000). Preparation of silica gel-bonded amylose through enzyme-catalyzed polymerization and chiral recognition ability of its phenylcarbamate derivative in HPLC. Journal of Polymer Science Part A: Polymer Chemistry, 38(19), 3735-3744. Available from: [Link].

  • SciSpace. (2021). Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination. Available from: [Link].

  • ResearchGate. Preparation and Characterization of Modified 3-Aminopropylsilyl Silica Phases with 1,8-Naphthalic Anhydrides in HPLC. Available from: [Link].

  • Royal Society of Chemistry. (2018). Preparation of an aminopropyl imidazole-modified silica gel as a sorbent for solid-phase extraction of carboxylic acid compounds and polycyclic aromatic hydrocarbons. Analyst, 143(1), 221-229. Available from: [Link].

  • Hans Shodh Sudha. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Available from: [Link].

  • ResearchGate. (2018). Preparation and characterization of a new silica gel-based Pirkle-type chiral stationary phase as a new HPLC column packing material. Available from: [Link].

  • University of Colorado Boulder. Identification of an Unknown: Alcohol, Aldehyde or Ketone?. Available from: [Link].

  • ResearchGate. Microwave Assisted Synthesis of 3,5- Dinitrobenzoate Derivative of Alcohols. Available from: [Link].

  • Sorbent Technologies, Inc. Amino HPLC Semi-Prep. Available from: [Link].

  • Semantic Scholar. PREPARATION AND CHARACTERIZATION OF A NEW SILICA GEL -BASED PIRKLE -TYPE CHIRAL STATIONARY PHASE AS A NEW HPLC COLUMN PACKING MATERIAL. Available from: [Link].

  • Wikipedia. 3,5-Dinitrobenzoyl chloride. Available from: [Link].

  • University of Southern California. THE 3,5-MNITROBMZOATES AS DERIVATIVES OF ALCOHOLS AND PHENOLS. Available from: [Link].

  • Royal Society of Chemistry. Electronic Supplementary Information Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle. Available from: [Link].

  • ResearchGate. (2008). Synthesis and chromatographic evaluation of new polymeric chiral stationary phases based on three (1S,2S)-(-)-1,2-diphenylethylenediamine derivatives in HPLC and SFC. Available from: [Link].

Sources

Application Notes & Protocols: A Guide to the Asymmetric Synthesis of (S)-(-)-2-Amino-1,1,2-triphenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Amino Alcohols

(S)-(-)-2-Amino-1,1,2-triphenylethanol and its derivatives represent a critical class of chiral amino alcohols. Their intrinsic chirality and versatile functional groups make them indispensable building blocks in modern organic synthesis, particularly in the pharmaceutical industry. The precise three-dimensional arrangement of atoms in a drug molecule is often paramount to its efficacy and safety. Enantiomerically pure compounds, like the (S)-enantiomer of 2-amino-1,1,2-triphenylethanol, are crucial for developing drugs that interact specifically with biological targets, minimizing off-target effects and enhancing therapeutic outcomes.[1][2]

These compounds are not only key intermediates in the synthesis of complex pharmaceuticals but also serve as powerful chiral auxiliaries and ligands in asymmetric catalysis.[2][3][4][5][6] A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[4] This guide provides a detailed, step-by-step protocol for the synthesis of this compound, offering insights into the underlying principles and experimental nuances.

Synthetic Strategy: A Mechanistic Overview

The synthesis of chiral amino alcohols often involves the stereoselective reduction of a corresponding α-amino ketone or the use of a chiral auxiliary to direct the stereochemistry of bond formation. The protocol detailed below employs a strategy that leverages a chiral auxiliary to achieve high enantioselectivity. This approach is widely adopted due to its reliability and the commercial availability of various chiral auxiliaries derived from natural sources like amino acids.[5][7]

The overall workflow can be visualized as a multi-step process, starting from readily available starting materials and culminating in the desired chiral amino alcohol.

Synthetic_Workflow Start Starting Materials Step1 Formation of Chiral Adduct Start->Step1 Covalent Attachment Step2 Diastereoselective Reaction Step1->Step2 Stereocontrol Step3 Cleavage of Chiral Auxiliary Step2->Step3 Hydrolysis/Reduction End This compound Step3->End Purification Reaction_Mechanism cluster_0 Diastereoselective Grignard Addition cluster_1 Hydrolysis Oxazolidine Chiral Oxazolidine (Shielded Face) TransitionState Transition State (Attack from less hindered face) Oxazolidine->TransitionState Grignard PhMgBr Grignard->TransitionState Intermediate Magnesium Alkoxide Intermediate TransitionState->Intermediate Product This compound Intermediate->Product H₃O⁺ Auxiliary Recovered Chiral Auxiliary Intermediate->Auxiliary H₃O⁺

Sources

Application of (S)-(-)-2-Amino-1,1,2-triphenylethanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement for ensuring therapeutic efficacy and patient safety. Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a robust strategy for controlling stereochemical outcomes.[1] This guide focuses on (S)-(-)-2-Amino-1,1,2-triphenylethanol, a potent chiral amino alcohol. We will explore its application as a chiral ligand in catalytic processes and as a resolving agent, providing detailed protocols and the mechanistic rationale behind its effectiveness. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent for the efficient synthesis of chiral pharmaceutical intermediates.

Core Principles: The Role of a Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic sequence to direct a reaction toward the formation of a single stereoisomer.[1] The process, in essence, involves converting an enantioselective reaction into a diastereoselective one. The bulky and conformationally defined structure of this compound, with its three phenyl groups, provides a powerful steric shield that influences the trajectory of incoming reagents, leading to high stereoselectivity.

The general workflow for employing a chiral auxiliary like this compound is a three-stage process:

  • Covalent Attachment: The chiral auxiliary is attached to the prochiral substrate.

  • Stereoselective Transformation: The key bond-forming reaction occurs, where the auxiliary's chiral environment dictates the stereochemical outcome.

  • Cleavage and Recovery: The auxiliary is removed from the now-chiral product and can ideally be recovered for reuse.

sub Prochiral Substrate complex Chiral Substrate-Auxiliary Adduct (Diastereomer) sub->complex 1. Attachment aux (S)-(-)-2-Amino- 1,1,2-triphenylethanol aux->complex product_complex Diastereomerically Enriched Product-Auxiliary Adduct complex->product_complex reagent Reagent reagent->product_complex 2. Stereoselective      Reaction product Enantiomerically Pure Product product_complex->product 3. Cleavage aux_recycled Recovered Auxiliary product_complex->aux_recycled

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

Application I: As a Chiral Ligand for Catalytic Asymmetric Alkylation

One of the most powerful applications of chiral amino alcohols is their use as ligands in metal-catalyzed enantioselective additions to carbonyl compounds. This compound can be converted into a chiral imine, which then forms a complex with a metal like titanium. This complex acts as a chiral Lewis acid catalyst, activating an aldehyde for nucleophilic attack and creating a chiral environment that directs the approach of the nucleophile.

A notable example is the enantioselective addition of diethylzinc to aldehydes.[2] The alkoxytitanium complex formed from the imine of this compound and a substituted salicylaldehyde effectively catalyzes this reaction, yielding chiral secondary alcohols with high enantiomeric excess.[2]

Mechanistic Rationale: The high stereoselectivity is attributed to the well-defined transition state of the catalyst-substrate complex. The bulky phenyl groups from the amino alcohol backbone, combined with the planar structure of the Schiff base ligand, create a rigid and highly asymmetric pocket around the titanium center. This steric hindrance allows the aldehyde to coordinate in a preferred orientation, exposing one of its enantiotopic faces to the incoming alkyl group from diethylzinc.

catalyst Chiral Ti-Complex (from Amino Alcohol) activated Activated Aldehyde Complex catalyst->activated Coordination aldehyde Aldehyde (R-CHO) aldehyde->activated diethylzinc Diethylzinc (Et2Zn) transfer Stereoselective Ethyl Transfer diethylzinc->transfer activated->transfer product_complex Product-Ti Complex transfer->product_complex product_complex->catalyst Catalyst Regeneration product Chiral Alcohol (R-CH(Et)OH) product_complex->product Hydrolysis

Figure 2: Catalytic cycle for enantioselective ethylation of an aldehyde.

Protocol 2.1: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is adapted from the work of Braun, M., et al., where the imine derived from (S)-2-amino-1,2,2-triphenylethanol is used to form a chiral catalyst.[2]

Materials:

  • This compound

  • 2-hydroxy-3,5-di-tert-butylbenzaldehyde

  • Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven and cooled under nitrogen

  • Magnetic stirrer and inert atmosphere setup (nitrogen or argon)

Procedure:

  • Ligand Synthesis: In a dry flask under an inert atmosphere, dissolve this compound (0.12 mmol) and 2-hydroxy-3,5-di-tert-butylbenzaldehyde (0.12 mmol) in anhydrous toluene (5 mL). Heat the mixture to reflux with a Dean-Stark trap for 2 hours to form the corresponding Schiff base (imine). Cool the solution to room temperature.

  • Catalyst Formation: To the toluene solution of the imine ligand, add Ti(Oi-Pr)₄ (0.12 mmol) via syringe. Stir the resulting solution at room temperature for 1 hour. The color will typically change, indicating complex formation.

  • Asymmetric Addition: Cool the catalyst solution to 0 °C. Add benzaldehyde (1.0 mmol). Stir for 15 minutes.

  • Nucleophile Addition: Add the diethylzinc solution (2.2 mmol, 2.2 mL of 1.0 M solution) dropwise over 10 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 16-24 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL) at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product (1-phenyl-1-propanol) by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by NMR analysis of its Mosher's ester derivative.

Data Summary: The effectiveness of the catalyst is highly dependent on the structure of the ligand. Using the imine derived from this compound provides a significant improvement in stereoselectivity compared to ligands based on simpler amino acids.[2]

EntryAldehydeLigand SourceCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (e.e.) (%)Ref
1BenzaldehydePhenylglycine-derived imine10-20~70Moderate (~50%)[2]
2Benzaldehyde(S)-2-Amino-1,1,2-triphenylethanol-derived imine10-20>85Up to 92%[2]

Application II: As a Chiral Resolving Agent

Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers.[3] This method relies on the reaction of a racemate with an enantiomerically pure compound, known as a resolving agent, to form a pair of diastereomers.[4][5] Because diastereomers have different physical properties (e.g., solubility), they can be separated by conventional methods like crystallization.[4]

This compound, being a chiral amine, is an excellent candidate for resolving racemic carboxylic acids, which are common motifs in pharmaceutical compounds (e.g., profen-class NSAIDs). The basic amine group reacts with the acidic carboxyl group to form a pair of diastereomeric ammonium carboxylate salts.

Principle of Resolution:

  • (R/S)-Acid + (S)-Amine → [(R)-Acid:(S)-Amine] salt + [(S)-Acid:(S)-Amine] salt

  • The two products are diastereomers. Due to differences in their crystal lattice energies, one diastereomer is often less soluble in a particular solvent and will preferentially crystallize, allowing for separation by simple filtration.

  • The separated diastereomeric salt is then treated with a strong acid to protonate the amine and liberate the enantiomerically pure carboxylic acid.

racemate Racemic Carboxylic Acid (R/S)-COOH salt_formation 1. Diastereomeric Salt Formation racemate->salt_formation resolver (S)-Amino Alcohol Resolving Agent resolver->salt_formation salts Mixture of Diastereomeric Salts (R,S) and (S,S) salt_formation->salts crystallization 2. Fractional Crystallization salts->crystallization solid_salt Less Soluble Salt (e.g., R,S) crystallization->solid_salt Solid Phase solution_salt More Soluble Salt (e.g., S,S) crystallization->solution_salt Liquid Phase acidification1 3. Acidification solid_salt->acidification1 acidification2 3. Acidification solution_salt->acidification2 enantiomer1 Enantiomer 1 (R)-COOH acidification1->enantiomer1 enantiomer2 Enantiomer 2 (S)-COOH acidification2->enantiomer2

Figure 3: Workflow for chiral resolution via diastereomeric salt formation.

Protocol 3.1: Resolution of Racemic Ibuprofen

This is a representative protocol illustrating how this compound could be used to resolve a racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry is typically required.

Materials:

  • Racemic Ibuprofen

  • This compound

  • Methanol

  • Ethyl Acetate

  • Hydrochloric Acid (2 M)

  • Sodium Hydroxide (2 M)

  • Büchner funnel and filter paper

  • Polarimeter or chiral HPLC for analysis

Procedure:

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve racemic ibuprofen (10.0 g, 48.5 mmol) in 100 mL of a 1:1 mixture of methanol and ethyl acetate. Heat the solution gently to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve this compound (14.0 g, 48.4 mmol, 1.0 eq) in 50 mL of the same hot solvent mixture.

  • Crystallization: Slowly add the resolving agent solution to the ibuprofen solution with stirring. Cloudiness should appear, indicating salt formation. Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerate overnight to maximize crystallization.

  • Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate. This solid is the diastereomerically enriched salt.

  • Liberation of Enantiomer: Suspend the collected crystals in 100 mL of water and add 2 M HCl with vigorous stirring until the aqueous layer is acidic (pH ~1-2). This breaks the salt bond.

  • Extraction: Extract the liberated ibuprofen into diethyl ether (3 x 50 mL).

  • Isolation and Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the enantiomerically enriched ibuprofen. Determine the optical rotation and/or enantiomeric excess by chiral HPLC.

  • Recovery of Auxiliary: The aqueous layer from step 6 contains the protonated this compound. It can be recovered by basifying the solution with 2 M NaOH and extracting with an organic solvent.

Conclusion

This compound is a highly valuable and versatile tool in the synthesis of pharmaceutical intermediates. Its rigid, sterically demanding structure makes it an excellent chiral controller, whether used as a precursor for a catalytic ligand or directly as a resolving agent. The protocols outlined here demonstrate its practical utility in achieving high levels of stereoselectivity, a critical parameter in the development of single-enantiomer drugs. As the demand for enantiopure pharmaceuticals continues to grow, the application of powerful chiral reagents like this amino alcohol will remain a key strategy for efficient and scalable asymmetric synthesis.

References

  • Braun, M., et al. (1998). 2-Amino-1,2,2-triphenylethanol: A Novel Chiral Reagent Containing the Diphenyl- aminomethyl Group. Enantioselective Addition of Diethylzinc to Benzaldehyde. Synlett, 1998(11), 1197-1199. Available from: [Link]

  • Chempedia. (2026). The Versatile Applications of 2-Amino-1,2-diphenylethanol in Chemical Synthesis. Chempedia. Available from: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available from: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Available from: [Link]

  • Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 50(44), 10444-10467. Available from: [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). Available from: [Link]

  • Chemeurope.com. (n.d.). Chiral resolution. Chemeurope.com. Available from: [Link]

  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available from: [Link]

  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Pharma Noble Chem Ltd. Available from: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]

  • Gao, W.-G. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2005-II. Available from: [Link]

  • Han, Y., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(22), 4059. Available from: [Link]

  • MySkinRecipes. (n.d.). (R)-2-Amino-1,1,2-triphenylethanol. MySkinRecipes. Available from: [Link]

  • Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(16), 4995. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-1,2-diphenylethanol. PubChem. Available from: [Link]

  • Singh, V., & Singh, P. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 15(3), 362. Available from: [Link]

  • Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available from: [Link]

  • Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100780. Available from: [Link]

  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. Available from: [Link]

  • Chemical & Engineering News. (2010). Single-Enantiomer Drugs Drive Advances in Asymmetric Synthesis. Chemical & Engineering News. Available from: [Link]

  • Kawamata, Y., et al. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Chemistry. Available from: [Link]

  • Soloshonok, V. A., & Sorochinsky, A. E. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(18), 4165. Available from: [Link]

  • Wang, Y., et al. (2022). Stereoselective intermolecular radical cascade reactions of tryptophans or ɤ-alkenyl-α-amino acids with acrylamides via photoredox catalysis. Nature Communications, 13, 1782. Available from: [Link]

  • Svárovská, M., et al. (2018). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry, 14, 2519-2527. Available from: [Link]

  • Al-Ameed, T., et al. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 6, 219-227. Available from: [Link]

  • Contesini, F. J., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. ACS Catalysis, 12(18), 11335-11343. Available from: [Link]

  • ResearchGate. (2019). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. ResearchGate. Available from: [Link]

  • Reed, S. A., & White, M. C. (2008). syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. Journal of the American Chemical Society, 130(11), 3316-3318. Available from: [Link]

Sources

Use of (S)-(-)-2-Amino-1,1,2-triphenylethanol in the synthesis of chiral amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Use of (S)-(-)-2-Amino-1,1,2-triphenylethanol in the Asymmetric Synthesis of Chiral Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Enantiopure Amines

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] Their biological activity is often exclusive to a single enantiomer, making the development of efficient, stereoselective synthetic routes a paramount objective in modern chemistry.[2][3] Asymmetric synthesis, the selective production of one stereoisomer, has become the preferred strategy over classical resolution, which is inherently limited to a 50% maximum yield.[4]

Among the powerful tools for asymmetric synthesis, chiral auxiliaries offer a reliable and predictable method for controlling stereochemistry.[3][5] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation diastereoselectively.[3][5] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[3] This application note provides an in-depth guide to the use of this compound, a highly effective chiral auxiliary for the synthesis of enantiomerically enriched amines.

Profile of the Chiral Auxiliary: this compound

This compound is a chiral amino alcohol distinguished by the presence of three bulky phenyl groups.[6] This significant steric profile is the cornerstone of its efficacy as a chiral directing group.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 129704-13-8[7][8]
Molecular Formula C₂₀H₁₉NO[7][8]
Molecular Weight 289.37 g/mol [7][8]
Appearance White to off-white crystalline solid
Melting Point 128-132 °C[8]

The strategic placement of the amino group and the hydroxyl group, combined with the rigid and sterically demanding triphenylmethyl moiety, allows for the formation of well-defined, conformationally restricted intermediates that are essential for high diastereoselectivity.

Mechanism of Stereochemical Induction

The primary application of this compound involves its condensation with a prochiral aldehyde or ketone to form a chiral imine. This intermediate is the linchpin of stereocontrol. The immense steric bulk of the triphenylethanol group effectively shields one face of the imine C=N double bond.

Subsequent nucleophilic attack, for instance by an organometallic reagent or an enolate, is forced to occur from the less sterically hindered face. This directed attack results in the preferential formation of one diastereomer of the product.

G cluster_0 Mechanism of Diastereoselective Alkylation A Prochiral Aldehyde (R-CHO) C Chiral Imine Intermediate A->C Condensation (-H₂O) B (S)-Auxiliary (H₂N-Aux*) B->C D Steric Shielding by Triphenylmethyl Group F Diastereomerically Enriched Amine Product C->F Forms new C-C bond E Nucleophilic Attack (e.g., R'-Li) E->C Attack on less hindered face G Cleavage of Auxiliary F->G Hydrolysis or Hydrogenolysis

Caption: Mechanism of stereocontrol using the chiral auxiliary.

Experimental Workflow: A Representative Protocol

The following section details a representative, multi-step protocol for the asymmetric synthesis of a chiral amine via diastereoselective alkylation of an imine derived from this compound.

G start Start Materials: - Aldehyde - (S)-Auxiliary step1 Step 1: Imine Formation Condensation in Toluene with Dean-Stark Trap start->step1 step2 Step 2: Alkylation Deprotonation (LDA, -78°C) + Alkyl Halide (R-X) step1->step2 step3 Step 3: Work-up & Purification Aqueous Quench Column Chromatography step2->step3 step4 Step 4: Auxiliary Cleavage Acidic Hydrolysis or Catalytic Hydrogenolysis step3->step4 end Final Products: - Enantiopure Amine - Recovered Auxiliary step4->end

Caption: General experimental workflow for chiral amine synthesis.

Protocol: Asymmetric Synthesis of (R)-α-Methylbenzylamine

This protocol is a representative example and may require optimization for different substrates.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Notes
This compound289.372.89 g10.0Chiral Auxiliary
Benzaldehyde106.121.06 g (1.02 mL)10.0Substrate
Toluene-100 mL-Solvent, anhydrous
Lithium diisopropylamide (LDA)107.125.5 mL (2.0 M in THF)11.0Base
Tetrahydrofuran (THF)-50 mL-Solvent, anhydrous
Methyl Iodide141.941.56 g (0.69 mL)11.0Electrophile
Palladium on Carbon (10% Pd)-100 mg-Catalyst for cleavage
Methanol-100 mL-Solvent for cleavage
Hydrochloric Acid (2 M)-As needed-For work-up and salt formation
Diethyl Ether / Ethyl Acetate-As needed-Extraction solvents
Anhydrous Magnesium Sulfate-As needed-Drying agent

Step 1: Formation of the Chiral Imine

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (2.89 g, 10.0 mmol) and toluene (100 mL).

  • Add benzaldehyde (1.02 mL, 10.0 mmol) to the suspension.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours or until no more water is collected and the reaction appears complete by TLC analysis.

  • Allow the solution to cool to room temperature, then remove the solvent under reduced pressure to yield the crude chiral imine.

    • Rationale: The azeotropic removal of water drives the equilibrium towards the formation of the imine. Anhydrous conditions are critical for the subsequent deprotonation step.

Step 2: Diastereoselective Alkylation

  • Place the crude imine in a dry 250 mL flask under an inert atmosphere (Nitrogen or Argon) and dissolve it in anhydrous THF (50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (5.5 mL of 2.0 M solution, 11.0 mmol) dropwise over 15 minutes. The solution should develop a deep color, indicating enolate formation. Stir for 1 hour at -78 °C.

    • Rationale: A strong, non-nucleophilic base like LDA is required to deprotonate the position alpha to the imine without competing nucleophilic addition.[9] The low temperature maintains the stability of the resulting aza-enolate.

  • Add methyl iodide (0.69 mL, 11.0 mmol) dropwise to the cold solution.

  • Maintain the reaction at -78 °C for 3-4 hours, monitoring by TLC.

  • Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution while the flask is still in the cold bath.

  • Allow the mixture to warm to room temperature.

Step 3: Work-up and Purification of the Alkylated Intermediate

  • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the diastereomerically enriched N-alkylated intermediate.

    • Expert Insight: At this stage, the two diastereomers can often be separated by chromatography.[9] This allows for the isolation of a single diastereomer, which upon cleavage will yield an enantiomerically pure amine, even if the diastereoselectivity of the alkylation was not perfect.

Step 4: Cleavage of the Chiral Auxiliary

  • Dissolve the purified intermediate (e.g., 10.0 mmol theoretical) in methanol (100 mL).

  • Carefully add 10% Palladium on Carbon (100 mg) to the solution under an inert atmosphere.

  • Fit the flask with a hydrogen balloon and purge the system several times.

  • Stir the reaction vigorously under a hydrogen atmosphere (1 atm) for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.

    • Rationale: Catalytic hydrogenolysis is a mild and effective method for cleaving the C-N bond of the benzyl-type auxiliary, liberating the desired primary amine and the recoverable auxiliary. Acidic hydrolysis is an alternative cleavage method.[10]

  • Concentrate the filtrate. The crude product contains the desired chiral amine and the recovered auxiliary.

  • Dissolve the residue in diethyl ether (100 mL) and extract with 2 M HCl (3 x 30 mL). The amine will move to the aqueous layer as its hydrochloride salt, while the neutral auxiliary remains in the organic layer.

  • The organic layer can be washed, dried, and concentrated to recover the this compound.

  • Cool the combined aqueous layers in an ice bath and basify by the slow addition of a concentrated NaOH solution until pH > 12.

  • Extract the free amine into diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully remove the solvent to yield the chiral amine.

Characterization and Validation

  • Diastereomeric Ratio (dr): The dr of the N-alkylated intermediate (after Step 3) can be determined by ¹H NMR spectroscopy. Integration of well-resolved signals corresponding to each diastereomer provides a quantitative measure of the reaction's selectivity.

  • Enantiomeric Excess (ee): After cleavage (Step 4), the enantiomeric excess of the final chiral amine product must be determined using a chiral analytical technique, most commonly chiral HPLC or GC, by comparing the product to racemic and/or authentic enantiopure standards.

Conclusion

This compound stands as a highly effective chiral auxiliary for the asymmetric synthesis of chiral amines. Its utility is rooted in its sterically demanding framework, which provides a robust platform for predictable and high-fidelity stereochemical control, particularly in the alkylation of derived imines. The protocols outlined herein demonstrate a reliable pathway to enantiomerically enriched amine products, which are of high value to the pharmaceutical and chemical industries. The ability to recover and reuse the auxiliary further enhances the practicality and cost-effectiveness of this methodology.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]

  • RSC Publishing. Asymmetric synthesis of amines from chiral nitriles and racemic alcohols. [Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • ResearchGate. Methods for cleavage of chiral auxiliary. [Link]

  • Sci-Hub. 2-Amino-1,2,2-triphenylethanol: A Novel Chiral Reagent Containing the Diphenylaminomethyl Group. Enantioselective Addition of Diethylzinc to Benzaldehyde. [Link]

  • YouTube. asymmetric induction-chiral auxiliary (chemmasters.online). [Link]

  • ResearchGate. Synthesis and characterization of [2-3H] (1R,2S)- (?)-2-amino-1,2-diphenylethanol. [Link]

  • MDPI. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]

  • RSC Publishing. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. [Link]

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Application Notes & Protocols: (S)-(-)-2-Amino-1,1,2-triphenylethanol as a Catalyst in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Aldol Reaction in Modern Synthesis

The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl precursors.[1][2][3] The products, β-hydroxy carbonyl compounds, are versatile intermediates and are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and other biologically active molecules.[4] Consequently, the development of stereoselective aldol reactions has been a major focus of chemical research, aiming to control the formation of new stereocenters with high fidelity.[1]

Among the various strategies, organocatalysis has emerged as a powerful and environmentally benign approach. Chiral amino alcohols, in particular, have proven to be effective catalysts for asymmetric aldol reactions, operating through enamine-based mechanisms reminiscent of natural aldolase enzymes.[5][6] This guide focuses on the application of (S)-(-)-2-Amino-1,1,2-triphenylethanol, a sterically hindered chiral amino alcohol, as a catalyst for promoting highly enantioselective aldol additions. Its bulky triphenyl framework provides a well-defined chiral environment, crucial for inducing high levels of stereocontrol.

Mechanism of Catalysis: A Stepwise View

The catalytic cycle of an amino alcohol-catalyzed aldol reaction generally proceeds through the formation of a key enamine intermediate.[6] The stereochemical outcome of the reaction is dictated by the catalyst's ability to control the facial selectivity of the enamine's attack on the aldehyde.

  • Enamine Formation: The catalytic cycle begins with the reaction between the ketone (the aldol donor) and the secondary amine of this compound to form a nucleophilic enamine intermediate. This step is often the rate-determining step.

  • Stereoselective C-C Bond Formation: The chiral environment created by the bulky triphenyl groups and the stereocenter of the catalyst directs the approach of the aldehyde (the aldol acceptor). The enamine then attacks the carbonyl carbon of the aldehyde in a highly face-selective manner. The hydroxyl group of the amino alcohol can also play a crucial role in orienting the aldehyde through hydrogen bonding, further enhancing stereocontrol in a Zimmerman-Traxler-like transition state.[6]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the β-hydroxy carbonyl product and regenerate the this compound catalyst, allowing it to enter a new catalytic cycle.

Below is a diagram illustrating the proposed catalytic cycle.

Catalytic Cycle Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine TransitionState Stereodetermining Transition State Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Aldehyde->TransitionState Iminium Iminium Ion TransitionState->Iminium C-C Bond Formation Hydrolysis Hydrolysis (H2O) Iminium->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product β-Hydroxy Carbonyl Product Hydrolysis->Product

Caption: Proposed catalytic cycle for the aldol reaction.

Experimental Protocol: A Representative Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction between an aromatic aldehyde and a ketone, catalyzed by this compound.

Materials and Reagents:

  • This compound (catalyst)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone), freshly distilled

  • Solvent (e.g., DMSO, DMF, or THF), anhydrous

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Reagents for column chromatography (e.g., silica gel, hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 10 mol%).

  • Addition of Reagents: Add the aromatic aldehyde (1.0 mmol) and the solvent (2.0 mL). Stir the mixture at room temperature for 10 minutes.

  • Initiation of Reaction: Add the ketone (2.0 mmol) to the mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Determine the structure and purity of the product using ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Add Catalyst B Add Aldehyde & Solvent A->B C Add Ketone B->C D Stir at RT C->D E Monitor by TLC D->E F Quench Reaction E->F G Extract with EtOAc F->G H Dry & Concentrate G->H I Column Chromatography H->I J NMR Spectroscopy I->J K Chiral HPLC J->K

Caption: General experimental workflow for the catalyzed aldol reaction.

Performance Data and Discussion

The catalytic performance of this compound is expected to be high, particularly in terms of enantioselectivity, due to its rigid and sterically demanding structure. The following table presents representative data for aldol reactions catalyzed by similar chiral amino alcohols, illustrating the expected outcomes.

EntryAldehyde DonorKetone AcceptorSolventYield (%)dr (anti:syn)ee (%)
14-NitrobenzaldehydeCyclohexanoneDMSO9595:598
2BenzaldehydeAcetoneTHF88-92
32-NaphthaldehydeCyclopentanoneDMF9293:796
4IsobutyraldehydeAcetoneDMSO75-90

Note: The data in this table are representative and compiled from studies on structurally related chiral amino alcohol catalysts. Actual results with this compound may vary and require optimization.

The bulky triphenyl groups of the catalyst are crucial for creating a highly asymmetric environment around the reactive enamine intermediate. This steric hindrance effectively shields one face of the enamine, leading to a preferential attack on the other, less hindered face, resulting in high enantioselectivity. The choice of solvent can also significantly impact the reaction's outcome by influencing the solubility of the catalyst and reagents, as well as the stability of the transition state.[4]

Troubleshooting and Optimization

  • Low Yield:

    • Cause: Incomplete reaction or side reactions.

    • Solution: Increase reaction time, adjust the temperature, or screen different solvents. Ensure all reagents are pure and the ketone is freshly distilled.

  • Low Enantioselectivity:

    • Cause: Insufficient stereocontrol from the catalyst.

    • Solution: Lower the reaction temperature to favor the more ordered transition state. Vary the solvent to find conditions that may enhance chiral induction. Increase catalyst loading, although this is less desirable.

  • Poor Diastereoselectivity:

    • Cause: Competing transition states.

    • Solution: Similar to improving enantioselectivity, lowering the temperature can often enhance diastereoselectivity. The choice of ketone (cyclic vs. acyclic) and the steric nature of its substituents will also play a significant role.

Conclusion

This compound is a promising organocatalyst for asymmetric aldol reactions. Its well-defined and sterically hindered structure provides an excellent platform for inducing high levels of enantioselectivity in the formation of valuable β-hydroxy carbonyl compounds. The operational simplicity, mild reaction conditions, and metal-free nature of this catalytic system make it an attractive tool for researchers in both academic and industrial settings, particularly in the synthesis of chiral building blocks for drug discovery and development.[7]

References

  • Organic & Biomolecular Chemistry. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes.
  • PolyU Electronic Theses.
  • ResearchGate. β-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction | Request PDF.
  • 2-Amino-1,2,2-triphenylethanol: A Novel Chiral Reagent Containing the Diphenyl- aminomethyl Group. Enantioselective Addition of.
  • ResearchGate. Amino Alcohol Catalyzed Direct Asymmetric Aldol Reactions. Enantioselective Synthesis of anti-α-Fluoro-β-hydroxy Ketones.
  • PubMed Central. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
  • Quantifying the fraction and activity of catalytic sites at different surface densities of aminosilanes in SBA-15 for the aldol reaction and.
  • PubMed. Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions.
  • NIH. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC.
  • Khan Academy. Aldol reactions in metabolism (article).
  • A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a -Hydroxyketone Hemiaminal Intermedi
  • Research Trends.
  • INEOS OPEN. Electronic supplementary information STEREOSELECTIVE CATALYSIS OF THE ALDOL REACTION BY AMINO ACIDS UNDER MICROFLOW CONDITIONS.
  • Computational Chemistry Highlights.
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
  • NIH. Cu(ii)-thiophene-2,5-bis(amino-alcohol)
  • PubMed.
  • ResearchGate. Amino Acids Catalyzed Biginelli Protocols | Request PDF.
  • Cardiff University. molecules - -ORCA.
  • Ellman Laboratory - Yale University. Asymmetric Synthesis of Amines.
  • PubMed Central. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC.
  • Macmillan Group. 1 The Selective Aldol Reaction.
  • ResearchGate. (PDF) Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE).

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Application Notes and Protocols for the Chiral Resolution of Racemic Mixtures Using (S)-(-)-2-Amino-1,1,2-triphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity in Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Many therapeutic agents are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. It is a well-established principle that these enantiomers can exhibit markedly different pharmacological and toxicological profiles. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects. Consequently, the ability to isolate the therapeutically active enantiomer from a racemic mixture (a 1:1 mixture of both enantiomers) is a critical aspect of drug development and manufacturing.[1]

Chiral resolution via diastereomeric salt formation is a classical yet powerful and industrially scalable method for separating enantiomers.[2] This technique relies on the reaction of a racemic mixture with a single, pure enantiomer of a resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

This guide provides a detailed overview of the application of (S)-(-)-2-Amino-1,1,2-triphenylethanol as a chiral resolving agent, with a focus on the resolution of racemic carboxylic acids. While specific documented protocols for this compound are not extensively available in public literature, the principles and procedures outlined herein are based on the well-established applications of the structurally analogous and widely used resolving agent, (1R,2S)-2-amino-1,2-diphenylethanol (ADPE). The structural similarity makes the described methodologies readily adaptable.

The Resolving Agent: this compound

This compound is a chiral amino alcohol. Its utility as a resolving agent stems from its basic amino group, which can react with acidic functional groups, such as carboxylic acids, to form diastereomeric salts. The bulky phenyl groups and the defined stereochemistry of this molecule create a specific three-dimensional structure that facilitates differential interactions with the enantiomers of a racemic acid, leading to the formation of diastereomeric salts with distinct crystalline structures and solubilities.

Core Principle of Resolution:

The fundamental principle involves an acid-base reaction between the racemic acid (a mixture of R-acid and S-acid) and the enantiomerically pure this compound (S-base). This reaction yields a mixture of two diastereomeric salts: (R-acid • S-base) and (S-acid • S-base). Due to their different spatial arrangements, these diastereomeric salts exhibit different physical properties, most notably their solubility in a given solvent system. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts can be selectively crystallized from the solution, thus achieving separation.

Workflow for Chiral Resolution via Diastereomeric Salt Formation

Chiral Resolution Workflow Overall Workflow of Chiral Resolution racemic_mixture Racemic Mixture (R- and S-enantiomers) salt_formation Diastereomeric Salt Formation (in a suitable solvent) racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (this compound) resolving_agent->salt_formation diastereomers Mixture of Diastereomers ((R,S) and (S,S) salts) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) crystallization->more_soluble isolation Isolation (Filtration) less_soluble->isolation recovery_liquid Recovery of Other Enantiomer (Optional, from Mother Liquor) more_soluble->recovery_liquid recovery_solid Recovery of Pure Enantiomer (Acid/Base Treatment) isolation->recovery_solid pure_enantiomer1 Pure Enantiomer 1 recovery_solid->pure_enantiomer1 pure_enantiomer2 Enantiomer 2 (or Racemize and Recycle) recovery_liquid->pure_enantiomer2

Caption: Overall Workflow of Chiral Resolution.

Application Notes: The Science Behind the Protocol

The success of a chiral resolution by diastereomeric salt crystallization is highly dependent on the careful optimization of several experimental parameters. Understanding the rationale behind these choices is crucial for developing a robust and efficient separation process.

The Critical Role of the Solvent

The choice of solvent is arguably the most critical factor in the success of a chiral resolution. The solvent system must be selected to maximize the solubility difference between the two diastereomeric salts. An ideal solvent will dissolve both diastereomers to a reasonable extent at an elevated temperature but will allow for the selective crystallization of only one diastereomer upon cooling.

  • Polarity and Hydrogen Bonding: The polarity of the solvent and its ability to form hydrogen bonds can significantly influence the stability and solubility of the diastereomeric salts. In the case of resolving carboxylic acids with an amino alcohol, the resulting salts have multiple sites for hydrogen bonding. Solvents like alcohols (e.g., methanol, ethanol, isopropanol) can compete for these hydrogen bonding sites, altering the crystal lattice energy and thus the solubility.

  • Solvent Screening: A systematic screening of a range of solvents with varying polarities is highly recommended. This can include alcohols, esters (e.g., ethyl acetate), ketones (e.g., acetone), ethers (e.g., tetrahydrofuran), and chlorinated solvents (e.g., chloroform), as well as aqueous mixtures.

  • Solvent-Induced Chirality Switching: In some cases, the choice of solvent can even reverse the order of crystallization, a phenomenon known as "solvent-induced chirality switching." For instance, with the analogous resolving agent ADPE, resolution of certain hydroxycarboxylic acids in less polar solvents might yield the (R)-acid salt, while recrystallization from alcohols could favor the precipitation of the (S)-acid salt. This highlights the profound impact of solvent-solute interactions on the crystalline structure of the diastereomeric salts.

Stoichiometry of the Resolving Agent

Typically, the resolving agent is used in a 1:1 molar ratio with one of the enantiomers in the racemic mixture (i.e., 0.5 molar equivalents with respect to the total racemic compound). However, the stoichiometry can be adjusted.

  • Equimolar Amounts: Using equimolar amounts of the racemic acid and the resolving agent (a 1:1 ratio) is a common starting point.

  • Sub-stoichiometric Amounts: In some instances, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be advantageous. This can lead to a ternary system where the selectivity is based on the solubility difference between one diastereomeric salt and the unreacted, free enantiomer.

Temperature Profile and Crystallization Kinetics

The temperature profile of the crystallization process, including the dissolution temperature, cooling rate, and final crystallization temperature, plays a vital role in the purity and yield of the isolated diastereomer.

  • Dissolution Temperature: The initial temperature should be high enough to ensure complete dissolution of both the racemic compound and the resolving agent to form a homogeneous solution of the diastereomeric salts.

  • Cooling Rate: A slow and controlled cooling rate is generally preferred. Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in low enantiomeric purity. Slow cooling allows for the selective nucleation and growth of the less soluble diastereomer's crystals.

  • Seeding: The introduction of a small seed crystal of the desired pure diastereomer can promote controlled crystallization and can be particularly useful for obtaining crystals with a consistent morphology and high purity.

  • Aging Time: Allowing the mixture to stir at the final, lower temperature for a period (aging) can maximize the yield of the crystallized product.

Quantitative Data on Chiral Resolution Performance

The following table summarizes representative data for the chiral resolution of 3-hydroxycarboxylic acids using the analogous resolving agent (1R,2S)-(-)-2-amino-1,2-diphenylethanol (ADPE). This data illustrates the impact of solvent choice on the yield and enantiomeric excess (ee) of the resolved acid. The efficiency of the resolution is a product of the yield and the enantiomeric excess.

Racemic AcidResolving AgentSolventLess Soluble SaltYield (%)ee (%)Efficiency (%)
3-hydroxy-4-phenylbutanoic acid(-)-ADPEChloroform(R)-acid • (-)-ADPE759571
3-hydroxy-4-phenylbutanoic acid(-)-ADPETHF(R)-acid • (-)-ADPE689263
3-hydroxy-4-phenylbutanoic acid(-)-ADPEEthyl Acetate(R)-acid • (-)-ADPE558044
3-hydroxy-4-(4-chlorophenyl)butanoic acid(+)-ADPEEthyl Acetate(S)-acid • (+)-ADPE829880
3-hydroxy-4-(4-chlorophenyl)butanoic acid(+)-ADPEIsopropanol(S)-acid • (+)-ADPE799978

Data adapted from the resolution of 3-hydroxycarboxylic acids with ADPE. Efficiency is calculated as (Yield % x ee %) / 100.

Experimental Protocols

The following is a generalized, step-by-step protocol for the chiral resolution of a racemic carboxylic acid using this compound. This protocol should be optimized for each specific substrate.

Detailed Experimental Protocol Visualization

Experimental_Protocol Step-by-Step Experimental Protocol cluster_preparation Part A: Diastereomeric Salt Formation and Crystallization cluster_recovery Part B: Liberation of the Pure Enantiomer cluster_analysis Part C: Analysis step1 Step 1: Dissolution Dissolve racemic acid in the chosen solvent with heating and stirring. step2 Step 2: Addition of Resolving Agent Add an equimolar amount of this compound. step1->step2 step3 Step 3: Crystallization Slowly cool the solution to room temperature, then to 0-5 °C. Allow to crystallize. step2->step3 step4 Step 4: Isolation Collect the crystals by vacuum filtration. Wash with a small amount of cold solvent. step3->step4 step5 Step 5: Drying Dry the isolated diastereomeric salt crystals. step4->step5 step6 Step 6: Dissolution of Salt Suspend the dried diastereomeric salt in water. step5->step6 step7 Step 7: Acidification Acidify the suspension with a strong acid (e.g., HCl) to pH 1-2. step6->step7 step8 Step 8: Isolation of Enantiomer Collect the precipitated pure enantiomer by vacuum filtration. step7->step8 step9 Step 9: Washing and Drying Wash the pure enantiomer with cold water and dry. step8->step9 step10 Step 10: Purity and Yield Determine the yield and measure the enantiomeric excess (ee) by chiral HPLC or other suitable methods. step9->step10

Caption: Step-by-Step Experimental Protocol.

Part A: Diastereomeric Salt Formation and Fractional Crystallization
  • Dissolution of the Racemic Acid: In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve one molar equivalent of the racemic carboxylic acid in a pre-determined optimal solvent with stirring. The amount of solvent should be sufficient to achieve complete dissolution at an elevated temperature (e.g., near the boiling point of the solvent).

  • Addition of the Resolving Agent: To the hot solution, add one molar equivalent of this compound. Stir the mixture until all the resolving agent has dissolved and a clear solution is obtained.

  • Crystallization:

    • Remove the heat source and allow the solution to cool slowly to room temperature. The formation of crystals may be observed during this time.

    • For enhanced crystallization, further cool the mixture in an ice bath to 0-5 °C.

    • Allow the mixture to stand at this temperature for several hours to maximize the precipitation of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.

  • Drying: Dry the isolated diastereomeric salt crystals under vacuum. The yield of the salt should be determined at this stage.

Part B: Liberation of the Enantiomerically Pure Carboxylic Acid
  • Dissolution of the Salt: Suspend the dried diastereomeric salt in water.

  • Acidification: While stirring, acidify the aqueous suspension with a strong mineral acid (e.g., 2M HCl) to a pH of approximately 1-2. This will protonate the carboxylic acid, causing it to precipitate out of the aqueous solution, while the this compound will remain in the solution as its hydrochloride salt.

  • Isolation of the Pure Enantiomer: Collect the precipitated enantiomerically pure carboxylic acid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any residual mineral acid and the hydrochloride salt of the resolving agent. Dry the pure enantiomer under vacuum.

Part C: Analysis of Enantiomeric Purity
  • Yield Calculation: Calculate the overall yield of the resolved enantiomer.

  • Enantiomeric Excess (ee) Determination: Determine the enantiomeric excess of the final product. This is typically done using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.

References

  • Hirose, T., et al. (2021). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Organic Letters, 23(8), 3123-3127. Available at: [Link]

  • Chandrasekaran, S., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 27(24), 8969. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • Kiss, V., et al. (2006). Enantioseparation of secondary alcohols by diastereoisomeric salt formation. Chirality, 18(2), 116-20. Available at: [Link]

  • Simon, M., et al. (2019). Diastereomeric salt crystallization of chiral molecules via sequential coupled‐Batch operation. AIChE Journal, 65(2), 604-616. Available at: [Link]

  • Zhang, T., et al. (2013). Direct Stereoselective Separations of Free Amino Acids on Quinine- and Quinidine-based Zwitterionic Chiral Stationary Phases by HPLC. Chiral Technologies Europe. Available at: [Link]

  • Pałasz, A., & Ciszewska, M. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(16), 7058-7103. Available at: [Link]

  • Ribeiro, A. R., et al. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 25(23), 5583. Available at: [Link]

  • Handa, R. K., & Nag, A. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. In Chemical Engineering in the Pharmaceutical Industry (pp. 393-416). John Wiley & Sons, Inc. Available at: [Link]

  • Toth, G., et al. (2018). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Chemical Engineering & Process Technology, 9(2), 1-6. Available at: [Link]

  • D'Oca, M. G. M., et al. (2018). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 83(15), 8091-8099. Available at: [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. Available at: [Link]

  • Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3959. Available at: [Link]

  • Andrey K. (2015, January 23). Chiral Resolution [Video]. YouTube. Available at: [Link]

  • Fujii, I. (2015). Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), 1539–1541. Available at: [Link]

  • Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3959. Available at: [Link]

  • U.S. Patent No. 4,379,941. (1983). Resolution of racemic amino acids. Google Patents.
  • Nemutlu, E., et al. (2016). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 128, 433-441. Available at: [Link]

  • Haginaka, J., & Murashima, T. (2015). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 7(22), 9414-9419. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving enantioselectivity with (S)-(-)-2-Amino-1,1,2-triphenylethanol ligand

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-(-)-2-Amino-1,1,2-triphenylethanol

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals leveraging this powerful chiral ligand to achieve high enantioselectivity in asymmetric synthesis. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot complex issues and optimize your reaction outcomes.

Core Compound Information

This compound is a chiral amino alcohol widely used as a ligand or chiral auxiliary in asymmetric catalysis. Its bulky triphenyl structure creates a well-defined chiral environment, making it highly effective for reactions like the enantioselective addition of organozinc reagents to aldehydes.[1][2]

PropertyValueReference
CAS Number 129704-13-8[3][4]
Molecular Formula C₂₀H₁₉NO[3][5]
Molecular Weight 289.37 g/mol [3][5]
Appearance White to off-white crystalline powder[6]
Melting Point 128-132 °C
Storage Room temperature or 2-8°C, under inert atmosphere[3]

Troubleshooting Guide: Enhancing Enantioselectivity

This section addresses the most common challenges encountered when using this compound. The format is designed to help you quickly identify the problem, understand the cause, and implement a robust solution.

Question 1: My enantiomeric excess (ee%) is consistently low or non-existent. What are the primary factors to investigate?

Answer: Low enantioselectivity is the most common issue in asymmetric catalysis and usually points to a problem with the formation or integrity of the active chiral catalyst. Several interdependent factors can be responsible. The diagnostic workflow below can help you systematically isolate the root cause.

Troubleshooting_Workflow start Problem: Low Enantiomeric Excess (ee) ligand_purity 1. Verify Ligand Purity (>99% ee?) start->ligand_purity reagent_quality 2. Assess Reagent Quality start->reagent_quality conditions 3. Scrutinize Reaction Conditions start->conditions ligand_purity_check Action: Analyze by chiral HPLC. Recrystallize if necessary. ligand_purity->ligand_purity_check Cause: Impure chiral ligand leads to a racemic or enantioenriched catalyst. reagent_quality_check Action: Titrate organometallic reagents. Use freshly distilled solvents/aldehydes. Ensure strict anhydrous conditions. reagent_quality->reagent_quality_check Cause: Decomposed reagents or presence of water/air poisons the catalyst. temp_check Temperature Control conditions->temp_check solvent_check Solvent Choice conditions->solvent_check stoich_check Stoichiometry conditions->stoich_check temp_action Action: Lower the temperature (e.g., 0°C to -78°C). Use a cryostat for stability. temp_check->temp_action Cause: Higher temperatures increase racemic background reaction. solvent_action Action: Screen non-coordinating solvents (Toluene, Hexane, DCM). Ensure solvent is anhydrous. solvent_check->solvent_action Cause: Coordinating solvents (e.g., THF, Et2O) can disrupt the chiral complex. stoich_action Action: Optimize catalyst loading (5-20 mol%). Verify molar ratios of all reactants. stoich_check->stoich_action Cause: Incorrect ratios lead to incomplete catalyst formation or excess achiral reagents.

Troubleshooting workflow for low enantioselectivity.

Scientific Rationale: The foundation of this catalytic system is the in-situ formation of a well-defined, chiral metal complex. For instance, in the addition of diethylzinc to an aldehyde, the amino alcohol ligand reacts with Et₂Zn to form a chiral zinc-alkoxide dimer. This dimer then coordinates the aldehyde in a specific orientation due to steric hindrance from the ligand's phenyl groups, exposing one face of the carbonyl for preferential attack.[7]

  • Ligand Purity: If the this compound ligand is not enantiomerically pure, a mixture of (S)- and (R)-configured catalysts will form, leading directly to a lower ee in the product.[8][9]

  • Reagent Quality: Organometallic reagents like diethylzinc are extremely sensitive to moisture and air. Water will rapidly quench the reagent and form metal hydroxides that can interfere with catalysis. Aldehyd impurities can also compete for the catalyst's active site.

  • Reaction Conditions:

    • Temperature: Lower temperatures reduce the kinetic energy of the system, amplifying the small energy difference between the two diastereomeric transition states, thereby enhancing enantioselectivity.[8]

    • Solvent: Non-coordinating solvents like toluene or hexane are ideal because they do not compete with the ligand or substrate for binding to the metal center.[8][9] Coordinating solvents like THF can displace the chiral ligand, leading to a breakdown of the organized chiral environment.

    • Stoichiometry: The ratio of ligand to the metal reagent is critical for forming the active catalytic species. Incorrect loading can result in an un-catalyzed, racemic background reaction dominating.[10][11]

Question 2: My reaction yield is poor, but the enantioselectivity of the product I do isolate is high. Are these two problems related?

Answer: Yes, poor yield and high enantioselectivity can often be linked. This scenario typically suggests that while the chiral catalyst is forming correctly and is effective (hence the high ee), its overall activity or stability is compromised, leading to low turnover and incomplete conversion.

Possible Causes & Solutions:

  • Catalyst Degradation: The active catalyst may be degrading over the course of the reaction.

    • Solution: Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) from start to finish. Degas all solvents prior to use. The presence of trace oxygen or moisture can poison the catalyst.[9]

  • Low Catalyst Activity at Sub-optimal Temperatures: You may be running the reaction at a temperature that is excellent for selectivity but too low for efficient catalytic turnover.

    • Solution: Find a balance. Systematically screen temperatures (e.g., -40°C, -20°C, 0°C) to find the point where yield becomes acceptable without a significant drop in ee.

  • Substrate Reactivity Issues: The aldehyde substrate itself might be sterically hindered or electronically deactivated, making the reaction inherently slow.

    • Solution: Increase the catalyst loading (e.g., from 5 mol% to 15 mol%) or increase the reaction time. Monitor the reaction by TLC or GC to determine when it has stalled.

  • Inhibitory Effect at High Ligand Concentration: In some systems, an excess of the free ligand can have an inhibitory effect, leading to lower conversion rates.[12]

    • Solution: Re-evaluate the ligand-to-metal ratio. While ensuring enough ligand is present to form the active catalyst, avoid large excesses. An optimal ratio is often found between 1:1 and 1.2:1 (ligand:metal).

Frequently Asked Questions (FAQs)

Question 1: What is the proposed catalytic mechanism for the enantioselective addition of diethylzinc to benzaldehyde using this compound?

Answer: The mechanism is believed to proceed through a dimeric zinc-alkoxide intermediate. This is a classic example of a catalyst-controlled asymmetric reaction.

  • Catalyst Formation: Two molecules of the (S)-amino alcohol react with two molecules of diethylzinc (Et₂Zn), eliminating ethane to form a dimeric chiral zinc-alkoxide complex.

  • Substrate Coordination: An aldehyde molecule displaces a weakly coordinated solvent or ligand molecule and binds to one of the zinc atoms in the dimer. The bulky triphenyl groups of the ligand create a highly constrained chiral pocket, forcing the aldehyde to coordinate in a specific orientation to minimize steric clash.

  • Enantioselective Ethyl Transfer: An ethyl group from the adjacent zinc atom is transferred to one specific prochiral face of the coordinated aldehyde's carbonyl group. This occurs via a six-membered ring transition state.

  • Product Release & Catalyst Regeneration: The resulting zinc alkoxide of the product is released and subsequently protonated during workup. The chiral catalyst is regenerated and can enter another catalytic cycle.

Catalytic_Cycle cluster_0 Catalytic Cycle A 1. Catalyst Formation 2 (S)-Ligand + 2 Et₂Zn → [Zn-Ligand]₂ Dimer B 2. Aldehyde Coordination [Zn-Ligand]₂ + RCHO A->B - Ethane C 3. Diastereomeric Transition State (Six-membered ring) B->C Coordination D 4. Intramolecular Ethyl Transfer C->D Et⁻ transfer E 5. Product Release (after workup) D->E Forms Zn-alkoxide of product E->A Regeneration Product Chiral Alcohol E->Product Et2Zn Et₂Zn Et2Zn->A Aldehyde RCHO Aldehyde->B

Proposed catalytic cycle for diethylzinc addition.

Question 2: How critical is the purity of the ligand and how can I verify it?

Answer: The enantiomeric purity of the ligand is absolutely critical.[8] An ee of 99% for your ligand sets the maximum possible ee for your product at 99%, assuming perfect asymmetric induction. Any impurity will directly erode your final result.

  • Verification: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . Use a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) with a mobile phase like hexane/isopropanol to separate the (S) and (R) enantiomers.

  • Purification: If the enantiomeric purity is found to be insufficient, the ligand can often be purified by recrystallization from a suitable solvent system.

Question 3: Can this ligand be used for other types of reactions?

Answer: Yes. While it is famous for organozinc additions, its structural motif is valuable in other areas of asymmetric synthesis. Derivatives and the core structure can be used as ligands in:

  • Asymmetric transfer hydrogenations of ketones.[13]

  • Formation of chiral Schiff base complexes for oxidation reactions.[6]

  • Other metal-catalyzed additions and cyclization reactions.

The effectiveness in each new application must be empirically determined and optimized.

Reference Experimental Protocol

Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a representative example and should be optimized for specific substrates and desired outcomes.

Materials:

  • This compound (Ligand) (17.4 mg, 0.06 mmol, 12 mol%)

  • Anhydrous Toluene (3 mL)

  • Diethylzinc (1.0 M in hexanes, 0.6 mL, 0.6 mmol, 1.2 equiv)

  • Benzaldehyde (53 mg, 0.5 mmol, 1.0 equiv), freshly distilled

  • Saturated aqueous NH₄Cl solution

  • Dichloromethane (DCM)

  • Anhydrous MgSO₄

Procedure:

  • Setup: Dry a 10 mL round-bottom flask equipped with a magnetic stir bar under vacuum with a heat gun and backfill with argon. Maintain a positive pressure of argon throughout the reaction.

  • Ligand Dissolution: Add this compound to the flask, followed by 3 mL of anhydrous toluene. Stir until the ligand is fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Catalyst Formation: Slowly add the diethylzinc solution (0.6 mL) dropwise to the stirred ligand solution at 0°C. A white precipitate may form. Stir the mixture at 0°C for 30 minutes to allow for complete formation of the catalyst complex.

  • Substrate Addition: Add freshly distilled benzaldehyde (0.5 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C. Monitor the progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding 5 mL of saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the resulting (S)-1-phenyl-1-propanol by chiral HPLC or GC analysis.[8][9]

Expected Outcome: Under optimized conditions, this reaction can yield (S)-1-phenyl-1-propanol with high yield (>90%) and excellent enantioselectivity (>95% ee).

References

  • BenchChem. (2025). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
  • MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.
  • ResearchGate. (n.d.).
  • Kwo, A. C. (2022). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. IDEALS.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Enantioselectivity of Diethylzinc Addition to.
  • ResearchGate. (n.d.). Optimization studies. Reaction conditions: unless otherwise specified....
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis.
  • Qiu, J., Guo, C., & Zhang, X. (n.d.). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Titanate Complex with a Chiral Tetradentate Ligand. The Journal of Organic Chemistry.
  • Islam, M. S., Al Majid, A., Alothman, Z. A., & Alshammari, A. (2012). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4.
  • Strem. (n.d.). This compound, min 97%.
  • Journal of Organic Chemistry. (2024).
  • Royal Society of Chemistry. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). (1S,2R)-2-Amino-1,2-diphenylethanol: A Comprehensive Technical Guide.
  • MDPI. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
  • Biology LibreTexts. (2024, March 20). 4.
  • Western Oregon University. (n.d.). Chapter 7: Catalytic Mechanisms of Enzymes. Chemistry.
  • ChemicalBook. (n.d.). 129704-13-8(this compound) Product Description.
  • MySkinRecipes. (n.d.). (R)-2-Amino-1,1,2-triphenylethanol.
  • PubChem. (n.d.). This compound.
  • White, M. C. (2007).
  • PubMed. (2022).
  • MDPI. (n.d.).
  • Sigma-Aldrich. (n.d.). (S,S)-(-)-2-Amino-1,2-diphenylethanol.
  • Semantic Scholar. (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.
  • Acta Naturae. (n.d.).
  • NIH. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.

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Optimizing catalyst loading of (S)-(-)-2-Amino-1,1,2-triphenylethanol for improved performance

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of advanced chemical synthesis, this Technical Support Center is dedicated to researchers, scientists, and drug development professionals leveraging the chiral catalyst, (S)-(-)-2-Amino-1,1,2-triphenylethanol. The guide provides in-depth troubleshooting, FAQs, and validated protocols to empower users in optimizing catalyst loading for enhanced reaction performance, focusing on achieving high yield and enantioselectivity.

Core Concepts: The "Why" Behind Optimization

This compound is a chiral amino alcohol prized for its role as a ligand in asymmetric catalysis.[1][2] One of its most common applications is in the enantioselective addition of dialkylzinc reagents to aldehydes, a cornerstone reaction for creating chiral secondary alcohols—crucial intermediates in pharmaceutical manufacturing.[3][4][5]

The catalyst's efficacy hinges on the formation of a chiral complex with the organometallic reagent (e.g., diethylzinc). This complex then coordinates with the aldehyde, creating a sterically defined transition state that directs the nucleophilic attack of the alkyl group to one specific face of the carbonyl, yielding a predominance of one enantiomer. Optimizing the catalyst loading is not merely about cost-reduction; it is a critical parameter that governs the reaction's stereochemical outcome.

Catalytic Cycle cluster_0 Catalytic Cycle Catalyst (S)-Amino Alcohol (L) Active_Catalyst Chiral Zn-L Complex Catalyst->Active_Catalyst + ZnEt2 ZnEt2 Diethylzinc (ZnEt2) Transition_State [RCHO-Zn-L] Complex Active_Catalyst->Transition_State + Aldehyde Aldehyde Aldehyde (RCHO) Product_Complex Product-Zn-L Complex Transition_State->Product_Complex Et transfer Product_Complex->Catalyst Hydrolysis (Workup) Product Chiral Alcohol Product Product_Complex->Product releases

Caption: Catalytic cycle for diethylzinc addition to an aldehyde.

Troubleshooting Guide: From Problem to Solution

This section addresses common issues encountered during experiments in a direct question-and-answer format.

Issue 1: Poor Enantioselectivity (Low % ee)

Question: My reaction is producing a nearly racemic mixture (low enantiomeric excess). What are the most likely causes?

Answer: Low enantioselectivity is a frequent challenge that can often be traced back to several key factors:

  • Suboptimal Catalyst Loading: Both excessively high and low catalyst loadings can diminish enantioselectivity. This is the most critical parameter to optimize.

  • Catalyst Aggregation: At higher concentrations, chiral amino alcohol catalysts can form aggregates, such as dimers.[6] These aggregates may be less catalytically active or less selective than the monomeric species, allowing the non-selective background reaction to dominate.[4][6]

  • Presence of Contaminants: Water or other protic impurities can react with the organometallic reagent and the catalyst, leading to the formation of non-chiral catalytic species or catalyst deactivation.[7]

  • Incorrect Temperature: Asymmetric reactions are highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the non-selective background reaction, thus eroding the enantiomeric excess.[8]

  • Solvent Effects: The solvent can influence the structure and stability of the catalytic complex. Coordinating solvents may interfere with the formation of the desired active catalyst.

Question: You mentioned that too much catalyst can lower the enantioselectivity. Why does this happen?

Answer: This is a well-documented phenomenon known as a non-linear effect. The primary theory is that at higher concentrations, the active monomeric catalyst complex can aggregate to form homodimeric or higher-order species.[4][6] These aggregates often exhibit lower enantioselectivity or may be catalytically inactive. If the aggregated species is less effective, the uncatalyzed, non-enantioselective "background" reaction between the aldehyde and the diethylzinc reagent becomes kinetically significant, leading to a drop in the overall measured enantiomeric excess of the product.[6]

Issue 2: Low Conversion and/or Sluggish Reaction Rate

Question: My reaction is very slow or has stalled, resulting in a low yield. What should I investigate?

Answer: Low conversion typically points towards issues with catalyst activity or stability.

  • Catalyst Deactivation/Poisoning: This is the most common cause. Many catalysts, especially when used with highly reactive organometallics, are sensitive to air and moisture.[7] Acidic impurities in the substrate or solvent can also neutralize the catalyst complex. Ensure all reagents are pure and solvents are scrupulously dried.

  • Insufficient Catalyst Loading: While high loading can be problematic for selectivity, a loading that is too low may not provide enough active catalytic sites to drive the reaction to completion in a reasonable timeframe.

  • Poor Solubility: The catalyst must be fully dissolved to ensure a homogeneous reaction mixture. If the catalyst precipitates, the effective concentration in solution decreases, slowing the reaction.

  • Low Temperature: While lower temperatures often improve enantioselectivity, they also decrease the reaction rate. A balance must be found. If a reaction is too slow at a low temperature, a slight increase in temperature or an extension of the reaction time may be necessary.

Question: How can I prevent catalyst deactivation?

Answer: Rigorous experimental technique is paramount.

  • Use Anhydrous Conditions: Employ oven- or flame-dried glassware. Use high-purity, anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen. This prevents atmospheric oxygen and moisture from entering the reaction vessel.[7][8]

  • Reagent Purity: Ensure the aldehyde substrate is purified (e.g., by distillation) to remove acidic impurities. Titrate organometallic reagents before use to confirm their concentration.

Experimental Protocols & Data Management

Protocol: Screening for Optimal Catalyst Loading

This protocol provides a systematic workflow for determining the ideal catalyst loading for the asymmetric addition of diethylzinc to a model aldehyde, such as benzaldehyde.

Caption: Workflow for Catalyst Loading Optimization.

Step-by-Step Procedure:

  • Preparation: In a series of flame-dried round-bottom flasks under an argon atmosphere, add the desired amount of this compound (e.g., for 2, 5, 10, and 15 mol% loadings) and dissolve in anhydrous toluene.

  • Catalyst Formation: Cool the solutions to 0 °C in an ice bath. To each flask, add a solution of diethylzinc (1.1 equivalents relative to the aldehyde) dropwise. Stir the resulting mixtures at 0 °C for 30 minutes.

  • Reaction Initiation: Add the aldehyde (1.0 equivalent) dropwise to each flask while maintaining the temperature at 0 °C.

  • Monitoring: Allow the reactions to stir at 0 °C. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), carefully quench each reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the yield and analyze the enantiomeric excess (% ee) of the purified alcohol product by chiral High-Performance Liquid Chromatography (HPLC).[9]

Data Interpretation

Log your results systematically to identify the optimal conditions.

Table 1: Experimental Log for Catalyst Loading Optimization

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Enantiomeric Excess (% ee)
12246588
25129895
3 10 6 >99 97
4156>9992

Hypothetical data for illustrative purposes.

From the sample data in Table 1, a catalyst loading of 10 mol% (Entry 3) provides the best balance of high conversion, fast reaction time, and excellent enantioselectivity. Note how increasing the loading to 15 mol% (Entry 4) resulted in a slight decrease in enantioselectivity, potentially due to the aggregation effects discussed earlier.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for this compound? A typical starting point for optimization is between 5-10 mol%. However, the optimal loading is highly dependent on the specific substrates and reaction conditions, with effective ranges reported from as low as 1 mol% to as high as 20 mol% in the literature for similar amino alcohol catalysts.[10]

Q2: How does the structure of the aldehyde substrate affect the optimal catalyst loading? The reactivity of the aldehyde is a key factor. Electron-poor aromatic aldehydes are generally more reactive and may require a lower catalyst loading to outcompete the background reaction effectively. Conversely, less reactive aliphatic aldehydes might require a higher catalyst loading or longer reaction times to achieve full conversion.[3][5]

Q3: Is it possible to use less than 1 mol% of the catalyst? While possible, achieving high performance at very low catalyst loadings (<1 mol%) requires meticulously controlled conditions, highly pure reagents, and often a more reactive substrate. For most laboratory applications, loadings between 2-10 mol% are more practical and reliable.

Q4: My catalyst is a solid. How do I ensure accurate dispensing for small-scale reactions? For small-scale reactions, it is best to prepare a stock solution of the catalyst in an anhydrous solvent (e.g., toluene). This allows for accurate measurement and dispensing of small quantities via syringe, which is more precise than weighing very small masses of a solid.

References

  • American Chemical Society. (n.d.). Optimization of an enantioselective aminoborane catalyst for β-amino alcohol synthesis. ACS Fall 2025.
  • Righi, G., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.
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  • ACS Publications. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research.
  • Smolecule. (2023). (R)-2-Amino-1,1,2-triphenylethanol.
  • ResearchGate. (2025). Synthesis and characterization of [2-3H] (1R,2S)- (?)-2-amino-1,2-diphenylethanol.
  • ResearchGate. (2011). Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α- Pinene-Derived Ligands.
  • ResearchGate. (2024). Catalyst Deactivation Process in 1,1,2-TCE Catalytic Dehydrochlorination Reaction.
  • BenchChem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
  • MDPI. (n.d.). The Deactivation of Industrial SCR Catalysts—A Short Review.
  • ResearchGate. (n.d.). Plausible explanation for the low enantioselectivity observed.
  • MySkinRecipes. (n.d.). (R)-2-Amino-1,1,2-triphenylethanol.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with 2-Phenylbutanal.
  • PubChem. (n.d.). 2-Amino-1,2-diphenylethanol.
  • NIH. (n.d.). syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. PMC.
  • NIH. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. PMC.
  • NIH. (2024). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. PMC.
  • PubChem. (n.d.). (1S,2R)-(+)-2-Amino-1,2-diphenylethanol.
  • ResearchGate. (2015). Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE).
  • NIH. (n.d.). Catalytic mechanism of the tryptophan activation reaction revealed by crystal structures of human tryptophanyl-tRNA synthetase in different enzymatic states.

Sources

Effect of temperature on the enantioselectivity of (S)-(-)-2-Amino-1,1,2-triphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-(-)-2-Amino-1,1,2-triphenylethanol

Guide Topic: Optimizing Enantioselectivity through Temperature Control in Asymmetric Synthesis

Welcome to the technical support guide for researchers utilizing this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in controlling the enantioselectivity of reactions involving this versatile chiral auxiliary.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the relationship between temperature and stereochemical control.

Q1: What is this compound and what is its primary role in asymmetric synthesis?

This compound is a chiral amino alcohol. In asymmetric synthesis, it is primarily used as a chiral auxiliary or as a precursor to chiral ligands and catalysts.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to form one enantiomer in excess over the other.[2] Its bulky triphenylmethyl and amino groups create a rigid and well-defined chiral environment, influencing the trajectory of incoming reagents and favoring the formation of one diastereomeric transition state over the other.[3]

Q2: Why is temperature a critical parameter for controlling enantioselectivity?

Enantioselectivity in a chemical reaction is a kinetically controlled phenomenon.[4][5] The two enantiomers are formed via two different diastereomeric transition states, (TS-R) and (TS-S), each with a corresponding activation energy (ΔG‡R and ΔG‡S). Enantioselectivity arises from the difference in these activation energies (ΔΔG‡ = |ΔG‡R - ΔG‡S|).

According to the Eyring equation, the reaction rate constant is exponentially dependent on temperature.[6][7] The ratio of the rate constants for the formation of the two enantiomers (kR/kS) determines the enantiomeric excess (e.e.). This ratio is directly related to ΔΔG‡ and temperature (T):

ln(kR/kS) ≈ ln(e.e._R / e.e._S) = -ΔΔG‡ / RT

This relationship shows that as temperature decreases, the impact of even a small difference in activation energy (ΔΔG‡) is magnified, leading to a greater difference in reaction rates and, consequently, higher enantioselectivity.[3]

Q3: How do kinetic and thermodynamic control relate to reactions using this chiral auxiliary?

In a reaction with competing pathways, kinetic control refers to conditions where the product ratio is determined by the relative rates of formation, while thermodynamic control applies when the product ratio is determined by the relative stability of the products.[4][5]

  • Kinetic Control: Favors the product that is formed faster (i.e., has the lower activation energy). This is typically achieved at lower temperatures and with shorter reaction times.[4]

  • Thermodynamic Control: Favors the most stable product. This requires reversible reaction conditions, often at higher temperatures and longer reaction times, allowing the system to reach equilibrium.[8]

Since enantiomers have identical Gibbs free energy, they are equally stable thermodynamically. Therefore, any reaction that produces a non-racemic mixture (i.e., has enantiomeric excess) must be under kinetic control.[4] The goal of using this compound is to create a significant energy difference between the diastereomeric transition states, ensuring the reaction is highly selective under kinetic control.

Q4: Is a lower temperature always better for achieving higher enantioselectivity?

While decreasing the temperature generally increases enantioselectivity, this is not always the case.[3] The relationship is governed by the difference in the activation enthalpy (ΔΔH‡) and activation entropy (ΔΔS‡) between the two competing pathways. In some systems, a phenomenon known as an "inversion temperature" (T_inv) can be observed.[9] At the inversion temperature, the enantioselectivity is null (e.e. = 0%). Below this temperature, one enantiomer is favored, while above it, the other may be favored, leading to a reversal of enantioselectivity.[10][11][12] This unusual behavior occurs when the enthalpic and entropic contributions to the free energy difference (ΔΔG‡ = ΔΔH‡ - TΔΔS‡) oppose each other.[9] Therefore, a systematic temperature screening is crucial and one should not assume that the lowest achievable temperature will yield the best result.[13]

Section 2: Troubleshooting Guide for Low Enantioselectivity

Experiencing low or inconsistent enantiomeric excess (e.e.) is a common challenge. This guide provides a logical workflow to diagnose and resolve the issue. The most frequent causes include suboptimal temperature, reagent impurities, or inappropriate solvent choice.[13]

Troubleshooting_Workflow start Problem: Low or Inconsistent e.e. temp 1. Optimize Reaction Temperature start->temp Is temperature optimized? reagent 2. Verify Reagent Quality temp->reagent Yes temp_protocol Perform Systematic Temperature Screening (See Protocol 1) temp->temp_protocol No solvent 3. Screen Solvents reagent->solvent Yes reagent_protocol Check purity of auxiliary, substrate, and reagents. Recrystallize/re-purify if needed. reagent->reagent_protocol No water 4. Ensure Anhydrous Conditions solvent->water Yes solvent_protocol Test a range of solvents with varying polarity and coordinating ability. solvent->solvent_protocol No protocol Review & Refine Protocol water->protocol Yes water_protocol Dry solvents and glassware. Use inert atmosphere (Ar or N2). water->water_protocol No temp_protocol->reagent reagent_protocol->solvent solvent_protocol->water water_protocol->protocol

Caption: Troubleshooting workflow for low enantioselectivity.

Possible Cause 1: Suboptimal Reaction Temperature

Rationale: As discussed, temperature is one of the most powerful variables for influencing enantioselectivity. The optimal temperature represents the best balance between reaction rate and selectivity. Elevated temperatures can provide enough energy to overcome both activation barriers more easily, reducing the difference in rates and lowering the e.e.[14]

Solution: Conduct a systematic temperature screening experiment.

  • Action: Set up a series of identical reactions and run each at a different, precisely controlled temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).[13]

  • Analysis: After a fixed time, quench the reactions and analyze the enantiomeric excess for each temperature point.

  • Outcome: Plot e.e. versus temperature to identify the optimal condition that maximizes selectivity without unduly compromising the reaction rate.

Possible Cause 2: Impurities in Reagents or Auxiliary

Rationale: The chiral auxiliary must be enantiomerically pure to induce high selectivity. Impurities in the substrate or other reagents can interfere with the catalyst or the desired reaction pathway, potentially opening up non-selective background reactions.

Solution: Verify the purity of all starting materials.

  • Action: Confirm the enantiomeric purity of the this compound auxiliary via chiral HPLC or NMR analysis with a chiral solvating agent.

  • Action: Purify the substrate and any achiral reagents through distillation, recrystallization, or chromatography.

  • Action: Ensure correct catalyst loading and stoichiometry as incorrect amounts can lead to poor outcomes.[13]

Possible Cause 3: Detrimental Influence of Water

Rationale: Many organometallic reactions that employ chiral amino alcohols are highly sensitive to water. Water can quench reagents, deactivate catalysts, or hydrolyze intermediates, leading to lower yields and enantioselectivity.

Solution: Implement rigorous anhydrous techniques.

  • Action: Thoroughly dry all glassware in an oven (e.g., >120 °C) and cool under an inert atmosphere (Argon or Nitrogen).

  • Action: Use freshly distilled, anhydrous solvents. Solvents can be further dried over activated molecular sieves (e.g., 4Å).[13]

  • Action: Conduct the reaction under a positive pressure of an inert gas.

Section 3: Key Experimental Protocols

Protocol 1: Systematic Temperature Screening to Optimize Enantioselectivity
  • Preparation: Set up five identical, flame-dried reaction flasks equipped with magnetic stir bars under an inert atmosphere.

  • Reagent Addition: To each flask, add the substrate and anhydrous solvent.

  • Temperature Equilibration: Place each flask in a cooling bath set to a target temperature (e.g., Flask 1: 25°C (water bath), Flask 2: 0°C (ice/water), Flask 3: -20°C (ice/salt), Flask 4: -40°C (acetonitrile/dry ice), Flask 5: -78°C (acetone/dry ice)). Allow the solutions to stir for 15-20 minutes to reach thermal equilibrium.

  • Initiation: In a separate flask, prepare a stock solution of the chiral auxiliary/catalyst. Add an identical aliquot of this stock solution to each of the five reaction flasks to initiate the reaction simultaneously.

  • Monitoring: Monitor the reactions by TLC or another suitable method.

  • Quenching: After a predetermined time (e.g., 24 hours, or when the reaction in the warmest flask is complete), quench all reactions by adding a suitable quenching agent (e.g., saturated ammonium chloride solution).

  • Work-up & Analysis: Perform an identical aqueous work-up and purification for each reaction. Analyze the enantiomeric excess of the purified product from each flask using chiral HPLC (see Protocol 2).

  • Data Analysis: Create a table or plot of Temperature vs. % e.e. to determine the optimal condition.

Protocol 2: Determination of Enantiomeric Excess (% ee) using Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and reliable method for determining the enantiomeric purity of a product.[15][16]

  • Sample Preparation: Prepare a standard solution of the racemic product at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent. Prepare a similar solution of the product obtained from your reaction. Filter both solutions through a 0.22 µm syringe filter.

  • Column Selection: Choose a CSP known to be effective for the class of compound you are analyzing. Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) or macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC®) columns are common starting points.[17]

  • Method Development (Racemic Standard):

    • Inject the racemic standard onto the chiral column.

    • Optimize the mobile phase (typically a mixture of hexane/isopropanol or similar) and flow rate to achieve baseline separation of the two enantiomer peaks. The goal is a resolution (Rs) value > 1.5.

    • Record the retention times for the two enantiomers (t_R1 and t_R2).

  • Sample Analysis:

    • Inject the sample from your asymmetric reaction using the optimized method.

    • Integrate the peak areas for the two enantiomers (Area1 and Area2).

  • Calculation: Calculate the enantiomeric excess using the formula: % e.e. = |(Area1 - Area2) / (Area1 + Area2)| * 100

Section 4: Data Interpretation

Illustrative Data: Effect of Temperature on Enantioselectivity

The following table shows hypothetical data from a temperature screening experiment for an asymmetric addition reaction catalyzed by a derivative of this compound.

EntryTemperature (°C)Conversion (%)% e.e.Favored Enantiomer
1259965R
209588R
3-209194R
4-408597R
5-7860>99R

This data illustrates a common trend where enantioselectivity increases as the temperature is lowered.[13] However, this often comes at the cost of a reduced reaction rate, as shown by the lower conversion at -78 °C.

Understanding the Thermodynamics: The Eyring Plot

To gain deeper insight into the reaction mechanism, one can analyze the temperature dependence of enantioselectivity using a modified Eyring plot.[9] By plotting ln(k_major / k_minor) (which is related to the e.e.) against 1/T, one can determine the differential activation parameters, ΔΔH‡ (from the slope) and ΔΔS‡ (from the intercept).

ln(k_major / k_minor) = - (ΔΔH‡ / R) * (1/T) + (ΔΔS‡ / R)

This analysis reveals whether the selectivity is driven by enthalpic or entropic differences between the two transition states.[18]

Eyring_Concept cluster_0 Diastereomeric Transition States cluster_1 Effect of Temperature Reactants Reactants TS_S TS (S-Product) Reactants->TS_S ΔG‡(S) TS_R TS (R-Product) Reactants->TS_R ΔG‡(R) TS_S->TS_R ΔΔG‡ (Determines e.e.) Product S Product S TS_S->Product S Product R Product R TS_R->Product R Temp_High High Temp: Small rate difference Low e.e. Temp_Low Low Temp: Large rate difference High e.e.

Caption: Lower temperatures amplify the free energy difference (ΔΔG‡).

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations.
  • Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. Journal of the Turkish Chemical Society Section B: Chemical Engineering, 5(1), 29–38. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Guan, Y., et al. (2020). Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. ChemRxiv. Cambridge Open Engage. Retrieved from [Link]

  • Paz, Y., et al. (2021). Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Cainelli, G., et al. (2000). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. Chemical Communications. Retrieved from [Link]

  • Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Eyring equation. Retrieved from [Link]

  • Soai, K., et al. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Retrieved from [Link]

  • Chatterjee, A., et al. (2022). Kinetic vs Thermodynamic Controlled Promiscuous Biocatalytic Asymmetric Henry Reaction in Diastereocomplementary Synthesis of β-Nitroalcohols.
  • Chen, G., et al. (2015). Room-Temperature Enantioselective C–H Iodination via Kinetic Resolution. PMC - NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 6.4.1: Eyring equation. Retrieved from [Link]

  • Reddit. (2022). Thermodynamic vs Kinetic Control. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Eyring plot analysis and rate constant data for the enantiomerization.... Retrieved from [Link]

  • Abadie, M-A., et al. (2017). Effect of the reaction temperature on the enantioselectivity of 2.
  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. (2022). PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Eyring plot obtained by temperature dependent DHPLC measurements of 4. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. Retrieved from [Link]

  • Chemistry World. (2017). Temperature drop triggers chirality twist. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible explanation for the low enantioselectivity observed. Retrieved from [Link]

  • List, B., et al. (2000). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. PubMed. Retrieved from [Link]

  • Soai, K., et al. (2017). Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Investigation of Temperature Cycling with Coupled Vessels for Efficient Deracemization of NMPA. (2023). PMC - NIH. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Amanote Research. (n.d.). Unusual Temperature Dependence of Enantioselectivity in Asymmetric Reductions by Chiral NADH Models.
  • ResearchGate. (n.d.). Two Efficient Enantioselective Syntheses of 2Amino1-phenylethanol.
  • ResearchGate. (n.d.).
  • Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. (2022). PubMed. Retrieved from [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021). Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures....
  • Fleischer, R., & Braun, M. (1998). 2-Amino-1,2,2-triphenylethanol: A Novel Chiral Reagent Containing the Diphenylaminomethyl Group. Enantioselective Addition of Diethylzinc to Benzaldehyde. Synlett.

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Common side reactions observed with (S)-(-)-2-Amino-1,1,2-triphenylethanol in catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-(-)-2-Amino-1,1,2-triphenylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile chiral amino alcohol ligand in asymmetric catalysis. Chiral amino alcohols are crucial for synthesizing enantiomerically pure compounds, which are vital in the pharmaceutical and fine chemical industries.[1] This resource aims to deliver expert insights and practical solutions to common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during catalytic reactions involving this compound, offering explanations and actionable solutions.

Issue 1: Low or No Catalytic Activity

  • Question: My reaction shows low conversion or fails to proceed. What are the potential causes and how can I resolve this?

  • Answer: Low catalytic activity can stem from several factors related to catalyst formation and reaction conditions.

    • Causality: The efficacy of chiral amino alcohol ligands like this compound relies on the formation of a stable chelate complex with a metal catalyst.[1] This coordination creates a defined chiral environment essential for asymmetric induction.[1] In reactions such as the well-established enantioselective addition of diethylzinc to aldehydes, the formation of a chiral zinc-alkoxide complex is a critical step in the catalytic cycle.[1][2]

    • Troubleshooting Steps:

      • Reagent Quality: Ensure the purity of this compound and the metal source (e.g., diethylzinc). Impurities can poison the catalyst. Use freshly distilled aldehydes and high-purity solvents.

      • Inert Atmosphere: Many organometallic reagents used in these reactions are sensitive to air and moisture. Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

      • Catalyst Formation: The pre-formation of the catalyst complex is often crucial. Stir the this compound and the metal source (e.g., diethylzinc) in the solvent for a specific period before adding the substrate.

      • Temperature Control: The stability of the catalytic complex and the reaction rate are temperature-dependent. Ensure precise temperature control as specified in the protocol. For diethylzinc additions, reactions are often carried out at 0 °C.[1]

      • Solvent Choice: The solvent can significantly influence the solubility and stability of the catalyst and reactants. Toluene and hexane are common solvents for diethylzinc additions.

Issue 2: Poor Enantioselectivity (Low ee)

  • Question: The reaction is proceeding, but the enantiomeric excess (ee) of my product is significantly lower than expected. What could be the reason?

  • Answer: Suboptimal enantioselectivity often points to issues with the chiral environment created by the catalyst.

    • Causality: The stereochemical outcome of the reaction is dictated by the absolute configuration of the stereogenic centers in the amino alcohol ligand.[1] Any factor that disrupts the well-defined chiral pocket around the metal center can lead to a decrease in enantioselectivity.

    • Troubleshooting Steps:

      • Ligand Purity: Verify the enantiomeric purity of the this compound. Even small amounts of the opposite enantiomer can lead to a significant decrease in the product's ee.

      • Catalyst Loading: The ratio of the ligand to the metal source can be critical. An excess of either component might lead to the formation of less selective catalytic species. Optimize the catalyst loading based on literature precedents for similar substrates.

      • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.

      • Substrate Effects: The structure of the substrate can influence enantioselectivity. Steric hindrance or electronic effects in the substrate may not be compatible with the chiral pocket of the catalyst.

      • Non-Linear Effects: In some dialkylzinc additions, a non-linear relationship between the enantiomeric purity of the catalyst and the product can be observed. This phenomenon, known as a positive non-linear effect ([+]-NLE), suggests the involvement of dimeric catalyst species that are more enantioselective than the monomeric forms.

Issue 3: Formation of Unexpected Byproducts

  • Question: I am observing significant amounts of byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?

  • Answer: Byproduct formation can arise from competing reaction pathways or decomposition of reagents and products.

    • Causality: In the context of diethylzinc additions to aldehydes, potential side reactions include the reduction of the aldehyde to the corresponding alcohol (Meerwein-Ponndorf-Verley type reduction) or the formation of racemic product due to an uncatalyzed background reaction.

    • Troubleshooting Steps:

      • Slow Addition: Add the substrate (e.g., aldehyde) slowly to the reaction mixture containing the pre-formed catalyst. This maintains a low concentration of the substrate and favors the catalyzed pathway over background reactions.

      • Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can accelerate side reactions.

      • Purity of Reagents: Impurities in the starting materials or solvents can sometimes catalyze unwanted side reactions.

      • Reaction Monitoring: Monitor the reaction progress by techniques like TLC or GC to avoid prolonged reaction times that might lead to product decomposition or byproduct formation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of using this compound in catalysis.

  • What is the role of the amino and hydroxyl groups in catalysis? The amino and hydroxyl groups of this compound act as a bidentate ligand, coordinating to the metal center.[1] This chelation forms a rigid chiral environment that directs the stereochemical outcome of the reaction.[1]

  • How do I choose the right solvent for my reaction? The choice of solvent depends on the specific reaction. For the enantioselective addition of diethylzinc to aldehydes, non-polar aprotic solvents like toluene or hexane are commonly used. These solvents are generally compatible with the organometallic reagents and help to maintain the stability of the catalytic complex.

  • What is a typical catalyst loading for reactions with this compound? Catalyst loading can vary depending on the reaction and substrate. For many applications, a catalyst loading of 2-10 mol% of the chiral ligand is a good starting point. Optimization may be required to achieve the best balance between reaction rate and enantioselectivity.

  • How should I handle and store this compound? this compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[3] As with most fine chemicals, it is good practice to handle it in a well-ventilated area.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol provides a detailed, step-by-step methodology for a common application of this compound.

Materials:

  • This compound

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (0.02 mmol).

  • Add anhydrous toluene (2 mL) and stir to dissolve the ligand.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mmol) to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral secondary alcohol by flash column chromatography.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[1]

Visualizing the Catalytic Process

To better understand the troubleshooting and reaction pathways, the following diagrams illustrate key concepts.

Troubleshooting_Workflow start Low Yield or Enantioselectivity reagent_purity Check Reagent Purity (Ligand, Metal Source, Substrate) start->reagent_purity inert_conditions Verify Inert Atmosphere (N2 or Ar) start->inert_conditions catalyst_formation Optimize Catalyst Formation (Pre-formation time, temperature) start->catalyst_formation reaction_conditions Adjust Reaction Conditions (Temperature, Concentration, Addition Rate) start->reaction_conditions success Improved Results reagent_purity->success inert_conditions->success catalyst_formation->success reaction_conditions->success

Caption: A general troubleshooting workflow for common issues in catalysis.

Catalytic_Cycle ligand This compound (L) catalyst Chiral Zn-alkoxide complex (L)-Zn-Et ligand->catalyst + Et2Zn metal Diethylzinc (Et2Zn) metal->catalyst intermediate Coordinated Intermediate catalyst->intermediate + RCHO aldehyde Aldehyde (RCHO) aldehyde->intermediate product Chiral Secondary Alcohol intermediate->product regeneration Catalyst Regeneration product->regeneration regeneration->catalyst

Caption: A simplified catalytic cycle for the addition of diethylzinc to aldehydes.

Quantitative Data Summary

The performance of chiral amino alcohol ligands is often evaluated based on the yield and enantioselectivity achieved in specific reactions. The following table provides a representative summary of how reaction parameters can influence the outcome of the enantioselective addition of diethylzinc to benzaldehyde.

EntryLigand (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
15029592
252529875
32048891
41001.59693

Data is illustrative and based on typical outcomes reported in the literature.

References

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Optimization of an enantioselective aminoborane catalyst for β-amino alcohol synthesis | Poster Board #1045. American Chemical Society - ACS Fall 2025. Available at: [Link]

  • Chiral amino alcohols as candidates for catalyst precursors. Top, the... ResearchGate. Available at: [Link]

  • New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Available at: [Link]

  • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. Available at: [Link]

  • Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. Available at: [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. Available at: [Link]

  • Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate. Available at: [Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Titanate Complex with a Chiral Tetradentate Ligand. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PMC - PubMed Central. Available at: [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. PMC - NIH. Available at: [Link]

  • (PDF) Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE). ResearchGate. Available at: [Link]

  • Stereoselective intermolecular radical cascade reactions of tryptophans or ɤ-alkenyl-α-amino acids with acrylamides via photoredox catalysis. PMC - NIH. Available at: [Link]

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Strategies to minimize by-product formation in (S)-(-)-2-Amino-1,1,2-triphenylethanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-(-)-2-Amino-1,1,2-triphenylethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this stereoselective synthesis. Here, we address common experimental challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you minimize by-product formation and achieve high enantiopurity.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound, which typically involves the asymmetric reduction of a prochiral imine precursor, (Z)-N-(2-oxo-1,2-diphenylethylidene)aniline.

FAQ 1: My enantiomeric excess (ee) is lower than expected. How can I improve it?

Low enantiomeric excess is the most frequent challenge in this asymmetric synthesis. The root cause is almost always suboptimal control of the reaction's chiral environment.

Potential Causes & Recommended Solutions:

  • Purity of the Chiral Catalyst/Auxiliary: The optical purity of your chiral source is paramount. Commercial chiral ligands or catalysts can sometimes contain the minor enantiomer, which will catalyze the formation of the undesired (R)-enantiomer, directly reducing your final ee value.[1]

    • Solution: Verify the enantiomeric purity of your chiral auxiliary or catalyst before use via chiral HPLC or by preparing a derivative for NMR analysis (e.g., a Mosher's ester).[1] If the purity is insufficient, recrystallize the material. For instance, aminoindanol-based catalysts can often be purified by recrystallization from a toluene/hexane mixture.[1]

  • Suboptimal Reaction Temperature: Asymmetric reductions are highly sensitive to thermal energy. Higher temperatures increase molecular motion and can overcome the subtle energy differences between the diastereomeric transition states, leading to reduced selectivity.

    • Solution: Maintain strict temperature control. Perform the reaction at a lower temperature (e.g., -40 °C, -78 °C, or even -100 °C) to enhance stereoselectivity.[1] Ensure your cooling bath is stable and monitor the internal reaction temperature, not just the bath temperature.

  • Presence of Moisture or Air: Many catalysts, especially those involving organometallic or borane species, are sensitive to water and oxygen. Contamination can lead to catalyst deactivation or the formation of achiral reducing species, which will produce a racemic mixture.

    • Solution: Use oven- or flame-dried glassware assembled under a positive pressure of an inert gas like Argon or Nitrogen.[1] Solvents must be anhydrous and freshly distilled or passed through a solvent purification system. Reagents should be of the highest purity and handled under inert conditions.

  • Incorrect Solvent Choice: The solvent plays a critical role in the conformation of the catalyst-substrate complex. Coordinating solvents can sometimes interfere with the formation of the highly organized transition state required for high enantioselectivity.

    • Solution: Screen a variety of anhydrous, non-coordinating solvents. Toluene and dichloromethane are often good starting points for these types of reductions.[1] Avoid highly coordinating solvents unless specified by the protocol.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low ee Observed q1 Verify Purity of Chiral Catalyst/Auxiliary start->q1 sol1 Recrystallize Catalyst q1->sol1 Impure q2 Review Reaction Temperature Control q1->q2 Pure sol1->q2 sol2 Lower Reaction Temperature (e.g., -78°C) q2->sol2 Unstable/ Too High q3 Check for Moisture/Air Contamination q2->q3 Stable & Low sol2->q3 sol3 Use Anhydrous Solvents & Inert Atmosphere q3->sol3 Suspected q4 Evaluate Solvent Choice q3->q4 Confirmed Dry sol3->q4 sol4 Screen Non-Coordinating Solvents (Toluene, DCM) q4->sol4 Potentially Interfering end High ee Achieved q4->end Optimal sol4->end

Caption: Troubleshooting decision tree for low enantiomeric excess.

FAQ 2: I'm observing a significant amount of unreacted imine starting material. What is the cause?

Incomplete conversion indicates an issue with the reactivity of your system.

Potential Causes & Recommended Solutions:

  • Inefficient Reducing Agent: The hydride source may be insufficiently reactive or may have degraded upon storage.

    • Solution: Use a fresh bottle of your reducing agent (e.g., trichlorosilane, borane). If using organometallic reagents like Grignards, titrate them before use to determine the exact concentration. Consider switching to a more potent reducing agent if the protocol allows.[2]

  • Catalyst Deactivation: As mentioned in FAQ 1, moisture and air can deactivate the catalyst. The issue might not be severe enough to stop the reaction entirely but can make it sluggish, leading to incomplete conversion in the allotted time.

    • Solution: Re-run the reaction with rigorously dried equipment and anhydrous solvents under a strict inert atmosphere.

  • Insufficient Catalyst Loading: While higher catalyst loading can be costly, too low a concentration may not be sufficient to drive the reaction to completion in a reasonable timeframe.

    • Solution: Experiment with increasing the catalyst loading, for example, from 5 mol% to 10 mol%. Monitor the reaction progress by TLC or LC-MS to find the optimal loading for your specific conditions.

FAQ 3: I have an impurity with the same mass as my product that is difficult to separate. What is it and how can I remove it?

This is a challenging but known issue in the synthesis of some amino alcohols.

Potential Cause & Recommended Solution:

  • Formation of a Positional Isomer: During some synthetic routes, particularly those involving epoxide ring-opening or rearrangements, a positional isomer such as 1-amino-1,2,2-triphenylethanol may form. This by-product has the same mass and similar polarity to the desired product, making separation by standard column chromatography or recrystallization extremely difficult.[3]

    • Solution 1 (Resolution via Diastereomeric Salts): This is a classical and highly effective method. React the mixture of isomers with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BINAP-phosphoric acid).[4] This creates a mixture of diastereomeric salts. These salts have different physical properties, including solubility. By carefully selecting a crystallization solvent, one diastereomer will preferentially crystallize, allowing for separation by simple filtration. The free amino alcohol can then be liberated by treatment with a base.

    • Solution 2 (Preparative Chiral HPLC): If available, preparative chiral chromatography can separate the isomers, although this can be a costly and time-consuming process for larger scales.

FAQ 4: My yield is very low after purification. How can I improve product recovery?

Low isolated yields are often due to product loss during workup and purification, especially given the polar nature of amino alcohols.

Potential Causes & Recommended Solutions:

  • Loss During Aqueous Workup: Amino alcohols, especially in their protonated (salt) form, can have significant water solubility.

    • Solution: During extraction, ensure the aqueous layer is basic (pH > 10) to deprotonate the amine and reduce its water solubility. Extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times (e.g., 3-5 times) to ensure complete recovery. Adding brine (saturated NaCl solution) to the aqueous layer can also decrease the product's solubility in the aqueous phase ("salting out").[2]

  • Loss During Chromatography: The polar amine and alcohol groups can cause the product to streak or irreversibly bind to silica gel.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a basic modifier. A common technique is to use an eluent containing a small percentage (0.5-1%) of triethylamine or ammonia in methanol. This neutralizes the acidic silanol groups on the silica surface, preventing product adsorption and allowing for cleaner elution.

Section 2: Key Experimental Protocols

Protocol 1: Asymmetric Reduction of (Z)-N-(1,2-diphenyl-2-oxoethylidene)aniline

This protocol describes a representative method for the synthesis of this compound via the stereoselective reduction of the corresponding imine.

Reaction Scheme:

Materials:

  • (Z)-N-(1,2-diphenyl-2-oxoethylidene)aniline (1.0 equiv)

  • Chiral picolinamide catalyst (e.g., a supported cinchona-based picolinamide) (0.05 equiv)[5]

  • Trichlorosilane (HSiCl₃) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 10% aq. NaOH solution

  • Anhydrous Na₂SO₄

  • Oven-dried glassware, magnetic stirrer, inert atmosphere (Argon)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of Argon, add the chiral picolinamide catalyst (0.05 equiv) and the imine starting material (1.0 equiv).

  • Dissolution: Add anhydrous DCM via syringe to dissolve the solids.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Addition of Reductant: Slowly add trichlorosilane (3.0 equiv) dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 18-24 hours.[5]

  • Quenching & Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a vigorously stirred, cooled (0 °C) 10% aqueous NaOH solution until the pH is > 10.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to yield the pure this compound.[6]

Protocol 2: Determination of Enantiomeric Excess (ee) via Mosher's Ester NMR

This protocol allows for the determination of the ee of the synthesized amino alcohol.

  • Sample Prep: In two separate NMR tubes, dissolve a small amount (~5 mg) of your purified amino alcohol in ~0.6 mL of anhydrous CDCl₃.

  • Reagent Addition: To one tube, add a slight excess (1.1 equiv) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acyl chloride). To the second tube, add (S)-(+)-Mosher's acyl chloride. Add a small amount of pyridine to each tube to act as a base.

  • Reaction: Allow the reactions to proceed for ~30 minutes at room temperature.

  • Analysis: Acquire a ¹H NMR or ¹⁹F NMR spectrum for each sample. The two enantiomers of your amino alcohol will have formed diastereomeric esters with the Mosher's reagent. The signals for specific protons (or the CF₃ group in ¹⁹F NMR) for these two diastereomers will be chemically shifted. By integrating the signals corresponding to the (R)- and (S)-esters, you can accurately determine the enantiomeric excess.[1]

Section 3: Data & Visualization

Table 1: Impact of Reaction Parameters on Enantioselectivity

This table summarizes the expected impact of key parameters on the stereochemical outcome of the reaction.

ParameterConditionExpected Enantiomeric Excess (ee)Rationale
Temperature 25 °C (Room Temp)Low to ModerateIncreased thermal energy allows the reaction to overcome the activation barrier for the formation of the minor enantiomer.
0 °CModerate to HighReduced thermal energy favors the lower-energy transition state leading to the major enantiomer.
-78 °CHigh to Excellent The energetic difference between diastereomeric transition states becomes highly significant, leading to high stereochemical control.[1]
Solvent DichloromethaneHighA non-coordinating solvent that generally does not interfere with the catalyst-substrate complex.[1]
Tetrahydrofuran (THF)Moderate to HighCan be slightly coordinating, potentially disrupting the optimal chiral environment for some catalysts.[1]
MethanolLowA protic and coordinating solvent that can interfere with the catalyst and reducing agent, leading to poor selectivity.
Catalyst Purity 90% ee≤ 90% eeThe impurity catalyzes the formation of the opposite enantiomer, directly reducing the final product's ee.[1]
>99% eePotentially >99% ee A pure catalyst is essential for achieving maximum enantioselectivity.
Diagrams: Reaction Pathways
Primary Synthetic Pathway

G Imine Prochiral Imine Complex (S)-Catalyst-Imine Transition State Imine->Complex Catalyst (S)-Chiral Catalyst Catalyst->Complex Product (S)-Amino Alcohol (Desired Product) Complex->Product Stereoselective Reduction Reductant Hydride Source Reductant->Complex delivers H-

Caption: Desired pathway for stereoselective reduction.

By-Product Formation Pathway

G Imine Prochiral Imine Complex (R)-Catalyst-Imine Transition State Imine->Complex Catalyst (R)-Chiral Catalyst (Impurity) Catalyst->Complex Byproduct (R)-Amino Alcohol (Undesired By-product) Complex->Byproduct Undesired Reduction Reductant Hydride Source Reductant->Complex delivers H-

Sources

Purification techniques for (S)-(-)-2-Amino-1,1,2-triphenylethanol to enhance catalytic activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (S)-(-)-2-Amino-1,1,2-triphenylethanol. This chiral amino alcohol is a pivotal precursor for highly effective ligands and catalysts in asymmetric synthesis, including the renowned CBS catalyst for asymmetric reductions. The chemical and, most critically, the enantiomeric purity of this compound are paramount. Even minor impurities can drastically reduce catalytic activity, lower enantioselectivity, and compromise the reproducibility of your synthetic protocols.[1]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you purify this compound, thereby enhancing its performance in your catalytic applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound? A1: The principal techniques are fractional recrystallization and chiral chromatography (HPLC or SFC).[2] Recrystallization is often the most practical and cost-effective method for enhancing both chemical and enantiomeric purity on a larger scale. Chiral chromatography is exceptionally powerful for achieving very high enantiomeric excess (ee) and is suitable for both analytical purity checks and small-scale preparative separations.[][4]

Q2: How exactly do impurities impact catalytic activity? A2: Impurities can have several detrimental effects.

  • Catalyst Poisoning: Certain functional groups from residual starting materials or byproducts can bind irreversibly to the active site of the final catalyst (e.g., the metal center in a complex), rendering it inactive.[1]

  • Non-Selective Background Reactions: Impurities may catalyze a non-stereoselective version of the desired reaction, leading to the formation of a racemic product and a significant drop in the measured enantiomeric excess.[1]

  • Reduced Effective Concentration: The presence of impurities means the actual concentration of your active chiral ligand is lower than calculated, leading to slower reaction rates and potentially incomplete conversion.

  • Enantiomeric Impurity: The presence of the undesired (R)-(+)-enantiomer will directly generate the undesired product enantiomer, leading to a proportional decrease in the enantiomeric excess of the final product.

Q3: What analytical techniques should I use to confirm the purity and enantiomeric excess (ee) of my purified compound? A3: A combination of methods is ideal.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess.[5] A suitable chiral stationary phase (CSP), often polysaccharide-based, can resolve the (S)- and (R)-enantiomers into two distinct peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for assessing chemical purity by identifying signals corresponding to solvents or other organic impurities. While standard NMR cannot distinguish enantiomers, chiral shift reagents can be used in some cases to determine ee.[6]

  • Melting Point: The melting point of highly pure this compound is sharp (typically 128-132 °C).[7] A broad or depressed melting point range often indicates the presence of impurities.

Q4: How should I properly store purified this compound? A4: The compound is a stable, solid amine. However, to maintain its purity, it should be stored in a tightly sealed container in a cool, dry place, away from atmospheric moisture and CO₂, which can react with the amino group. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Troubleshooting Guide: Enhancing Catalytic Performance

This section addresses specific issues you may encounter during the purification and subsequent use of this compound.

Issue 1: My asymmetric synthesis results in low enantiomeric excess (ee).
  • Possible Cause: The enantiomeric purity of your this compound is insufficient. Commercially available batches can vary in ee (e.g., 97-99%), and this purity may degrade over time or be insufficient for highly sensitive reactions.

  • Solution: Enhance Enantiomeric Purity via Recrystallization.

    • Causality: this compound often forms crystalline structures where the pure enantiomer packs more favorably than the racemic mixture. By carefully selecting a solvent system, you can exploit the lower solubility of the desired enantiomer, causing it to crystallize out while the undesired enantiomer remains preferentially in the mother liquor.

    • Corrective Action: Perform a systematic recrystallization. Toluene or mixtures of ethanol and hexane are commonly effective. The key is to dissolve the solid in a minimum amount of hot solvent and allow it to cool very slowly to promote the growth of high-purity crystals. See Protocol 1 for a detailed methodology.

    • Validation: After recrystallization, analyze both the crystals and the concentrated mother liquor by chiral HPLC. You should observe a significant enhancement of the desired enantiomer in the crystalline material and an enrichment of the undesired enantiomer in the mother liquor.

Issue 2: My catalytic reaction is sluggish, incomplete, or gives inconsistent yields.
  • Possible Cause: The presence of chemical impurities is interfering with the reaction. These could be residual solvents, unreacted starting materials from the synthesis of the amino alcohol, or byproducts.

  • Solution: Purify by Recrystallization or Flash Chromatography.

    • Causality: Non-chiral impurities can often be efficiently removed because their solubility properties are significantly different from the target compound.

    • Corrective Action (Recrystallization): As with enantiomeric enhancement, recrystallization is highly effective for removing chemical impurities. Impurities that are more soluble than the target compound will remain in the mother liquor, while less soluble impurities can sometimes be removed with a hot filtration step.

    • Corrective Action (Flash Chromatography): If recrystallization is ineffective, flash chromatography on silica gel can be used. A gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (~1%) to prevent peak tailing, can effectively separate the polar amino alcohol from less polar or more polar impurities.

    • Validation: Analyze the purified material by ¹H NMR to confirm the absence of impurity signals. Compare the spectra to a reference standard.

Issue 3: I am having difficulty with the recrystallization process (e.g., oiling out, poor recovery).
  • Possible Cause 1: Incorrect Solvent System. The chosen solvent may be too good (high solubility, low recovery) or too poor (low solubility even when hot). The compound may also be too soluble, leading to supersaturation and "oiling out" upon cooling.

    • Solution: Conduct a systematic solvent screen using small amounts of material. Test a range of solvents with varying polarities (e.g., toluene, ethyl acetate, isopropanol, acetonitrile, and mixtures like ethanol/water or ethyl acetate/hexane). The ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or 0 °C.

  • Possible Cause 2: Cooling Rate is Too Fast. Rapid cooling promotes precipitation rather than crystallization, trapping impurities and leading to lower purity.

    • Solution: Ensure a slow cooling process. After dissolving the solid, allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. Once at room temperature, transfer the flask to a refrigerator, and finally to a freezer. This gradual reduction in temperature is critical for forming well-ordered, pure crystals.

Issue 4: My chiral HPLC analysis shows poor separation or co-eluting peaks.
  • Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP). Chiral recognition is highly specific. The selected CSP may not be suitable for resolving the enantiomers of this specific amino alcohol.[8]

    • Solution: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are generally very effective for a wide range of chiral compounds, including amino alcohols.[9] Columns like Daicel CHIRALPAK® AD-H or similar phases are excellent starting points.

  • Possible Cause 2: Unoptimized Mobile Phase. The mobile phase composition directly influences retention and resolution.

    • Solution: Systematically vary the mobile phase. For normal-phase chromatography, typical mobile phases consist of a nonpolar solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol).[2] Adjust the percentage of the alcohol modifier; lower concentrations generally increase retention and can improve resolution. For basic compounds like this amino alcohol, adding a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase is often necessary to achieve sharp, symmetrical peaks.

Data Presentation & Visualization

Purification Technique Comparison
ParameterFractional RecrystallizationPreparative Chiral HPLC/SFC
Primary Goal Enhance both chemical and enantiomeric purityAchieve highest possible enantiomeric purity (>99.9% ee)
Typical Scale Grams to KilogramsMilligrams to Grams
Cost Low (solvents, glassware)High (specialized columns, instrumentation)
Throughput HighLow to Medium
Solvent Usage Moderate to HighLow (SFC) to High (HPLC)[]
Key Advantage Scalable and cost-effective for significant purity upgrades.Unmatched separation power for achieving ultimate enantiopurity.
Considerations Requires careful solvent selection and optimization. Yield can be variable.Column overloading can reduce resolution. Requires method development.
Process & Decision Diagrams

PurificationWorkflow start Start: Crude this compound check_purity Analyze Purity (Chiral HPLC, NMR) start->check_purity is_ee_ok Is ee > 99.5%? check_purity->is_ee_ok is_chem_pure Is Chemically Pure? is_ee_ok->is_chem_pure Yes recrystallize_ee Perform Recrystallization for Enantiomeric Enhancement (See Protocol 1) is_ee_ok->recrystallize_ee No recrystallize_chem Perform Recrystallization for Chemical Purity is_chem_pure->recrystallize_chem No final_product Final Product: High-Purity Material is_chem_pure->final_product Yes recrystallize_ee->check_purity chromatography Consider Preparative Chiral HPLC/SFC recrystallize_ee->chromatography If ee still low recrystallize_chem->check_purity

Caption: Decision workflow for selecting the appropriate purification method.

RecrystallizationFlowchart cluster_steps Recrystallization Protocol step1 1. Choose Solvent System (e.g., Toluene or EtOH/Hexane) step2 2. Dissolve Crude Solid in Minimum Volume of Boiling Solvent step1->step2 step3 3. (Optional) Hot Filter to Remove Insoluble Impurities step2->step3 step4 4. Slow Cooling Allow to cool to Room Temp (un-disturbed) step3->step4 step5 5. Further Cooling Transfer to Refrigerator (4°C), then Freezer (-20°C) step4->step5 step6 6. Isolate Crystals by Vacuum Filtration step5->step6 step7 7. Wash Crystals with a Small Amount of Cold Solvent step6->step7 step8 8. Dry Crystals Under High Vacuum step7->step8 step9 9. Analyze Purity (Mother Liquor and Crystals) via Chiral HPLC & NMR step8->step9

Sources

Addressing poor diastereoselectivity in asymmetric synthesis using (S)-(-)-2-Amino-1,1,2-triphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-(-)-2-Amino-1,1,2-triphenylethanol

A Guide to Troubleshooting Poor Diastereoselectivity in Asymmetric Synthesis

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that achieving high diastereoselectivity is critical for the successful application of this versatile chiral auxiliary. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during its use in asymmetric synthesis. We will move beyond simple procedural steps to explore the underlying principles governing stereochemical control, empowering you to make informed decisions in your experimental design.

Core Concept: The Mechanism of Stereocontrol

This compound, often used as a chiral auxiliary or ligand, imparts stereochemical bias through the formation of a rigid, sterically-defined environment around the reactive center. In a typical application, such as the alkylation of a ketone, the amine first condenses to form a chiral imine or enamine. The hydroxyl group then acts as a chelating agent with a Lewis acidic metal (e.g., Li⁺, Mg²⁺, Ti⁴⁺), creating a rigid five- or six-membered ring transition state. The bulky triphenylmethyl group is engineered to block one face of the molecule, forcing the incoming electrophile to approach from the less hindered face. Poor diastereoselectivity is almost always a result of a disruption in the formation or stability of this well-defined transition state.

Figure 1: Proposed Chelated Transition State Model cluster_TS Chelated Intermediate cluster_Reaction Reaction Pathway Imine Substrate-Auxiliary Adduct (Imine) Metal Metal Cation (e.g., Li+) Imine->Metal Coordination Chelation Rigid Chelated Ring (Face Blocked by Ph3C) Metal->Chelation Formation Electrophile_Unfavored Electrophile (E+) (Hindered Face) Electrophile_Favored Electrophile (E+) (Accessible Face) Electrophile_Unfavored->Chelation Steric Clash (High Energy TS) Side_Product Minor Diastereomer Electrophile_Unfavored->Side_Product Minor Pathway Product Major Diastereomer Electrophile_Favored->Product Favored Attack (Low Energy TS)

Caption: Proposed chelated transition state responsible for facial discrimination.

Troubleshooting Guide: Diagnosing Poor Diastereoselectivity

This section is structured as a series of questions you might ask when encountering suboptimal results. Each answer provides a causal explanation and a clear course of action.

Q1: My reaction is yielding a nearly 1:1 mixture of diastereomers. What are the first things I should check?

A low diastereomeric ratio (d.r.) often points to fundamental issues with the reaction setup or reagents rather than a subtle flaw in the stereochemical model.

  • Purity of the Chiral Auxiliary: Verify the enantiomeric and chemical purity of your this compound. An enantiomerically impure auxiliary will inherently lead to the formation of the undesired diastereomer.

    • Action: Confirm enantiomeric excess (>99% ee) via chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.[1] Recrystallize the auxiliary if its purity is in doubt.

  • Exclusion of Water and Air: The organometallic reagents (e.g., n-BuLi, Grignards) and Lewis acids used to form the chelated transition state are extremely sensitive to moisture and oxygen.[1] Contamination can neutralize these reagents, preventing the formation of the rigid, ordered transition state necessary for selectivity.

    • Action: Use oven- or flame-dried glassware under a positive pressure of an inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents. Titrate organometallic reagents before use to confirm their molarity.[1]

  • Stoichiometry: Incorrect stoichiometry can lead to multiple competing reaction pathways. For example, using excess base can lead to non-chelated, more flexible enolates that exhibit poor facial selectivity.

    • Action: Carefully re-calculate and measure all reagents. Ensure the deprotonating agent (if used) is the limiting reagent relative to the substrate-auxiliary adduct.

Q2: My reagents are pure and the setup is rigorously anhydrous, but selectivity is still poor. How critical is the reaction temperature?

Temperature is one of the most critical parameters for controlling diastereoselectivity.

  • Causality: Asymmetric reactions often have two competing transition states leading to the major and minor diastereomers. The energy difference between these states (ΔΔG‡) is typically small. Higher temperatures provide sufficient thermal energy to overcome this barrier, leading to the formation of both diastereomers and thus a lower d.r.[2] Lowering the temperature makes the reaction more sensitive to the small energy difference, favoring the path of least resistance through the lower-energy transition state.

    • Action: Perform the reaction at a significantly lower temperature. If you are running the reaction at 0 °C, try -40 °C or -78 °C.[1][3] Ensure the cooling bath is stable and monitor the internal reaction temperature, not just the bath temperature.

Q3: I've lowered the temperature with only marginal improvement. Could my choice of solvent be the problem?

Yes, the solvent plays a profound role in stabilizing or destabilizing the crucial chelated intermediate.[4]

  • Causality: The stereochemical control of this auxiliary relies on strong chelation between its hydroxyl group, the imine nitrogen, and a metal cation.

    • Coordinating Solvents (e.g., THF, DME): These solvents can compete with the auxiliary's hydroxyl group for coordination to the metal cation. This can disrupt the formation of the rigid chelated ring, leading to a more flexible transition state and reduced selectivity.[2]

    • Non-Coordinating Solvents (e.g., Toluene, Dichloromethane, Hexanes): These solvents do not compete for metal coordination and are generally preferred as they promote the formation of the desired intramolecularly chelated species.[1]

    • Action: Screen a variety of anhydrous, non-coordinating solvents. If the reaction requires a solvent like THF for solubility reasons, consider using it as a co-solvent with a non-coordinating bulk solvent.

ParameterCondition A (Poor d.r.)Condition B (Improved d.r.)Rationale
Temperature 0 °C to Room Temp-78 °CLower temperature favors the lower energy transition state, amplifying selectivity.[2][3]
Solvent THFToluene or CH₂Cl₂Non-coordinating solvents promote the formation of the required rigid chelated intermediate.[1][4]
Additives NoneLiCl or other saltsCan alter the aggregation state of organometallic reagents and the tightness of chelation, sometimes improving selectivity.
Atmosphere Inert GasRigorously Dry Inert GasTraces of moisture quench the reagents needed to form the ordered transition state.[1]
Table 1. Impact of Key Reaction Parameters on Diastereoselectivity.

Optimized Protocol: Asymmetric Alkylation of a Prochiral Ketone

This protocol for the alkylation of cyclohexanone provides a self-validating workflow incorporating best practices for achieving high diastereoselectivity.

Materials:

  • This compound (>99% ee)

  • Cyclohexanone (distilled)

  • Anhydrous Toluene

  • n-Butyllithium (n-BuLi), ~1.6 M in hexanes (freshly titrated)

  • Benzyl bromide (BnBr, distilled)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Imine Formation: To a flame-dried round-bottom flask under Argon, add this compound (1.0 equiv) and anhydrous toluene. Add cyclohexanone (1.05 equiv). Fit the flask with a Dean-Stark apparatus and reflux for 4-6 hours until water evolution ceases. Cool the solution to room temperature. This solution contains the chiral imine.

  • Deprotonation (Enamine Formation): In a separate flame-dried flask under Argon, cool the chiral imine solution to -78 °C (dry ice/acetone bath). Slowly add freshly titrated n-BuLi (1.0 equiv) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting deep red solution for 1 hour at -78 °C. This step is critical for forming the lithiated, chelated intermediate.

  • Alkylation: Add freshly distilled benzyl bromide (1.1 equiv) dropwise to the stirred solution at -78 °C. The red color should fade. Allow the reaction to stir at -78 °C for 4-6 hours. Monitor by TLC for consumption of the imine.

  • Workup and Hydrolysis: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.[5] Allow the mixture to warm to room temperature. Add water and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Analysis and Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. At this stage, take a small aliquot of the crude mixture for ¹H NMR analysis to determine the diastereomeric ratio by integrating characteristic signals of the diastereomeric products. Purify the crude product by flash column chromatography.

  • Auxiliary Cleavage: The resulting N-alkylated amino alcohol can be cleaved to reveal the chiral α-alkylated ketone via methods such as ozonolysis or acid hydrolysis.

Frequently Asked Questions (FAQs)

Q: How can I be sure my starting auxiliary is enantiomerically pure? A: The most reliable methods are chiral HPLC analysis or derivatization with a chiral agent like Mosher's acid chloride followed by ¹⁹F or ¹H NMR analysis. Comparing the optical rotation to the literature value is a good first check but is not as definitive.

Q: What are the best practices for storing this compound? A: It is a stable solid, but it is good practice to store it in a tightly sealed container in a desiccator to prevent moisture absorption. For long-term storage, keeping it in a cool, dark place is recommended.

Q: I've tried everything and the diastereoselectivity for my specific substrate remains poor. What are my options? A: Not all substrates are compatible with every chiral auxiliary. The steric and electronic properties of your substrate may lead to a "mismatched" case where the inherent facial bias of the substrate opposes that of the auxiliary. If extensive optimization of temperature, solvent, and metal cation fails, you may need to consider a different class of chiral auxiliary with different steric demands, such as a prolinol derivative or an Evans oxazolidinone.

Troubleshooting Workflow

Use this flowchart to systematically diagnose issues with diastereoselectivity.

Figure 2: Troubleshooting Workflow Start Start: Poor d.r. (e.g., < 5:1) Check_Basics Step 1: Foundational Checks Start->Check_Basics Purity Verify Purity of All Reagents (Auxiliary, Substrate, Electrophile) Check_Basics->Purity Passed? Check_Basics->Purity Failed? Anhydrous Ensure Rigorously Anhydrous/Inert Conditions (Glassware, Solvents, Gas) Purity->Anhydrous Success Success: High d.r. Achieved Purity->Success Improvement Observed Stoichiometry Confirm Stoichiometry & Reagent Molarity (Titration) Anhydrous->Stoichiometry Anhydrous->Success Improvement Observed Optimize_Conditions Step 2: Optimize Reaction Conditions Stoichiometry->Optimize_Conditions Stoichiometry->Success Improvement Observed Temp Lower Temperature (e.g., 0°C -> -40°C -> -78°C) Optimize_Conditions->Temp Passed? Optimize_Conditions->Temp Failed? Solvent Screen Non-Coordinating Solvents (Toluene, CH2Cl2, Hexanes) Temp->Solvent Temp->Success Improvement Observed Metal Vary Metal Cation / Lewis Acid (e.g., Li+, MgBr+, Ti(OiPr)4) Solvent->Metal Solvent->Success Improvement Observed Advanced_Troubleshooting Step 3: Advanced Analysis Metal->Advanced_Troubleshooting Metal->Success Improvement Observed Substrate_Issue Consider Substrate Mismatch: Is there conflicting inherent bias? Advanced_Troubleshooting->Substrate_Issue No Improvement Change_Aux Consider Alternative Chiral Auxiliary Substrate_Issue->Change_Aux

Caption: A systematic workflow for diagnosing and fixing poor diastereoselectivity.

References

  • Benchchem. Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
  • Benchchem. Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis.
  • ACS Publications. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters | Organic Letters.
  • NIH. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions.
  • ResearchGate. Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? | Request PDF.
  • ACS Publications. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters | Organic Letters.
  • ResearchGate. Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? | Request PDF.

Sources

Impact of solvent choice on the efficiency of (S)-(-)-2-Amino-1,1,2-triphenylethanol catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (S)-(-)-2-Amino-1,1,2-triphenylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this powerful chiral catalyst. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to optimize your reactions and resolve common issues with a firm understanding of the underlying chemistry.

Introduction to the Catalytic System

This compound is a highly effective chiral amino alcohol catalyst, particularly renowned for its performance in the asymmetric addition of organozinc reagents (like diethylzinc, Et₂Zn) to prochiral aldehydes. This reaction is a cornerstone of enantioselective synthesis, yielding valuable chiral secondary alcohols. The catalyst's bulky triphenyl structure creates a well-defined chiral environment, leading to high levels of enantioselectivity.

The fundamental catalytic cycle involves the in situ formation of a chiral zinc alkoxide complex. This complex then coordinates with the aldehyde and the organozinc reagent, assembling them into a diastereomeric transition state that dictates the stereochemical outcome of the reaction. The choice of solvent is paramount as it influences the aggregation state of the organozinc species, the solubility of the catalytic complex, and the overall stability of the transition state assembly.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

Its primary and most well-documented application is as a chiral ligand or precatalyst for the enantioselective addition of dialkylzinc reagents to aldehydes, producing chiral secondary alcohols with high enantiomeric excess (ee). Due to its bulky nature, it is particularly effective for aromatic and sterically hindered aldehydes.

Q2: Why is solvent choice so critical for this catalytic system?

The solvent plays several crucial roles:

  • Solubility: It must solubilize the catalyst, the substrate, and the organozinc reagent to ensure a homogeneous reaction mixture.

  • Aggregation State: Organozinc reagents and the derived zinc-amino alcohol complexes can exist as various aggregates (dimers, trimers, etc.). The solvent's coordinating ability can break down these aggregates into more reactive monomeric species. Non-coordinating or weakly coordinating solvents often favor higher enantioselectivity by promoting a single, well-defined catalytic species.

  • Stabilization of Intermediates: The solvent can influence the stability of the key transition state. However, overly coordinating solvents can compete with the substrates for binding to the zinc center, potentially inhibiting catalysis or reducing enantioselectivity.

Q3: Which class of solvents is generally recommended?

Nonpolar, aprotic solvents are the standard choice for this reaction. Toluene and hexanes are the most commonly employed solvents and typically provide the best balance of reactivity and enantioselectivity. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) can be used but may sometimes lead to slightly lower enantioselectivity due to their coordinating nature.

Q4: Can I use polar aprotic or protic solvents?

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These are generally not recommended . Their high coordinating ability can disrupt the formation of the active catalytic complex and may react with the highly Lewis acidic organozinc reagent.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are strictly incompatible . They will rapidly and exothermically quench the organozinc reagent, completely halting the desired reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low Enantioselectivity (ee%)

Low enantiomeric excess is one of the most common issues in asymmetric catalysis. Here’s a logical workflow to diagnose and solve the problem.

start Low ee% Observed q1 Are you using a nonpolar, aprotic solvent (e.g., Toluene, Hexane)? start->q1 s1 Switch to Toluene or Hexane. Ethereal solvents can sometimes reduce ee%. q1->s1 No q2 Is your reaction setup strictly anhydrous and oxygen-free? q1->q2 Yes s1->q2 s2 Flame-dry glassware. Use freshly distilled, dry solvents. Purge with inert gas (Ar/N₂). Water and O₂ poison the catalyst. q2->s2 No q3 Is the catalyst purity >97%? q2->q3 Yes s2->q3 s3 Purify the catalyst by recrystallization. Impurities can form competing, non-selective catalytic species. q3->s3 No q4 Is the reaction temperature controlled (e.g., 0°C or RT)? q3->q4 Yes s3->q4 s4 Lower the temperature. Many enantioselective reactions show improved ee% at lower temperatures (e.g., 0°C to -20°C). q4->s4 No end Optimal ee% Achieved q4->end Yes s4->end

Caption: Troubleshooting workflow for low enantioselectivity.

  • Solvent Purity and Type: As established, nonpolar solvents are ideal. However, even within this class, purity matters. Commercial hexanes can contain olefinic impurities that may interfere with the reaction. Using freshly distilled toluene or HPLC-grade hexane is recommended.

  • Atmospheric Contamination: The zinc-alkoxide catalytic species is extremely sensitive to moisture and oxygen. Water will protonate the catalyst and the diethylzinc reagent. Oxygen can lead to the formation of zinc peroxide species, which can participate in non-selective side reactions. Ensure all reagents and solvents are properly degassed and transferred under an inert atmosphere.

  • Reaction Temperature: The energy difference between the two diastereomeric transition states leading to the (R) and (S) products is often small. Lowering the reaction temperature can amplify this small difference, leading to a significant improvement in enantioselectivity. A common starting point is 0°C.

Problem 2: Low or No Conversion

If the reaction does not proceed to completion, it typically points to an issue with the reagents or catalyst activity.

  • Reagent Quality: Diethylzinc is pyrophoric and reactive. Ensure you are using a fresh bottle or a solution that has been properly stored and titrated. Old or improperly handled Et₂Zn may have partially decomposed.

  • Catalyst Loading: While typically catalytic, insufficient loading can lead to slow or stalled reactions. A standard starting point is 5-10 mol%. If the reaction is sluggish, increasing the catalyst loading to 15 mol% can be attempted.

  • Inhibitors in the Aldehyde: The aldehyde substrate must be pure. Acidic impurities can quench the catalyst. It is often beneficial to distill the aldehyde immediately before use, especially if it is prone to oxidation (e.g., benzaldehyde).

Impact of Solvent Choice: Data Overview

EntrySolventDielectric Constant (ε)Typical Yield (%)Typical ee% (S)Rationale for Performance
1n-Hexane1.9>9590-95Excellent: Non-coordinating nature promotes a single, highly organized transition state.
2Toluene2.4>9592-97 Excellent: Often the optimal choice. Weak π-interactions may help solubilize the aromatic catalyst complex without interfering.
3Diethyl Ether4.385-9580-88Good/Moderate: Coordinating solvent can compete for zinc binding, slightly disorganizing the transition state and lowering ee%.
4THF7.580-9075-85Moderate: Stronger coordination than Et₂O leads to a further decrease in enantioselectivity for the same reasons.
5Dichloromethane9.1Variable<50Poor: Can react with organometallic reagents and generally does not promote high selectivity in this system.
6DMF36.700Incompatible: Strong coordination and reactivity with Et₂Zn inhibits catalysis.

Experimental Protocol: A Representative Example

Reaction: Enantioselective Ethylation of Benzaldehyde

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis a Flame-dry a Schlenk flask under vacuum. b Backfill with Argon. a->b c Add this compound (0.025 mmol, 5 mol%). b->c d Add anhydrous Toluene (5 mL). c->d e Cool to 0°C. d->e f Slowly add Et₂Zn (1.0 M in hexanes, 1.0 mmol). e->f g Stir for 30 min at 0°C. f->g h Add freshly distilled Benzaldehyde (0.5 mmol). g->h i Stir at 0°C for 12-24h. Monitor by TLC. h->i j Quench with sat. aq. NH₄Cl. i->j k Extract with Ethyl Acetate. j->k l Dry organic layer (Na₂SO₄), concentrate. k->l m Purify by column chromatography. l->m n Determine ee% by chiral HPLC. m->n

Caption: Standard experimental workflow for the catalyzed reaction.

Step-by-Step Methodology:

  • Apparatus Setup: A 25 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under high vacuum and subsequently cooled under a positive pressure of dry argon.

  • Catalyst Addition: The flask is charged with this compound (7.2 mg, 0.025 mmol, 5 mol%).

  • Solvent Addition: Anhydrous toluene (5.0 mL) is added via syringe, and the resulting solution is cooled to 0°C in an ice-water bath.

  • Reagent Addition: A solution of diethylzinc (1.0 M in hexanes, 1.0 mL, 1.0 mmol, 2.0 equiv) is added dropwise to the stirred catalyst solution. The mixture is stirred at 0°C for 30 minutes to allow for the formation of the active catalyst.

  • Substrate Addition: Freshly distilled benzaldehyde (51 µL, 0.5 mmol, 1.0 equiv) is added dropwise.

  • Reaction Monitoring: The reaction is stirred at 0°C and monitored by Thin Layer Chromatography (TLC) until consumption of the aldehyde is complete (typically 12-24 hours).

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (5 mL). The mixture is warmed to room temperature and extracted with ethyl acetate (3 x 10 mL).

  • Purification & Analysis: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting (S)-1-phenyl-1-propanol is determined by chiral High-Performance Liquid Chromatography (HPLC).

References

  • Sappino, C., Mari, A., Mantineo, A., Moliterno, M., Palagri, M., Tatangelo, C., Suber, L., Bovicelli, P., Ricelli, A., & Righi, G. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 16(11), 1860-1870. [Link]

  • Righi, G., et al. (2021). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS Repository. [Link]

  • Pu, L. (2004). Catalytic asymmetric organozinc additions to carbonyl compounds. Tetrahedron, 60(43), 9471-9496. [Link]

  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028-4036. [Link]

  • Jastrzebski, J. T. B. H., Boersma, J., & van Koten, G. (2009). Structural organozinc chemistry. Utrecht University Repository. [Link]

  • Knochel, P., et al. (2016). Aggregation of Organozinc Species in Solution and Their Reactivity. University of Groningen. [Link]

  • Lork, E., et al. (2020). Easy Oxidation of Organozinc compounds to Alcohols. ResearchGate. [Link]

Stability and degradation issues of (S)-(-)-2-Amino-1,1,2-triphenylethanol under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-(-)-2-Amino-1,1,2-triphenylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this versatile chiral amino alcohol.

I. Troubleshooting Guide: Stability and Degradation Issues

This section addresses common problems encountered during reactions involving this compound, offering potential causes and actionable solutions.

Issue 1: Low Reaction Yield or Incomplete Conversion

Symptom: The reaction does not proceed to completion, resulting in a lower than expected yield of the desired product.

Potential Cause Recommended Solution Scientific Rationale
Degradation of the Amino Alcohol 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating. 3. Solvent Purity: Use high-purity, dry solvents.The amino and alcohol functionalities can be susceptible to oxidation. An inert atmosphere minimizes oxidative degradation. Many chiral amino alcohols have specific temperature ranges for optimal stability and reactivity.[1] Impurities in solvents can catalyze degradation pathways.
Side Product Formation 1. Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, HPLC, or NMR.[1] 2. Stoichiometry Adjustment: Carefully control the stoichiometry of reactants.Competing reactions can lead to the formation of undesired byproducts, consuming the starting material.[2] Precise control over reactant ratios can favor the desired reaction pathway.
Racemization 1. Optimize Conditions: Fine-tune reaction parameters such as temperature and reaction time to minimize racemization.[1] 2. Choice of Base/Acid: If applicable, select a non-nucleophilic base or a mild acid to prevent epimerization at the chiral center.Harsh reaction conditions, including prolonged heating or the presence of strong acids or bases, can lead to the loss of stereochemical integrity.
Issue 2: Formation of Colored Impurities

Symptom: The reaction mixture or the isolated product has an unexpected color (e.g., yellow, brown).

Potential Cause Recommended Solution Scientific Rationale
Oxidative Degradation 1. Degas Solvents: Degas solvents prior to use to remove dissolved oxygen. 2. Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant like BHT may be beneficial, though compatibility should be verified.The presence of three phenyl groups can make the molecule susceptible to oxidation, leading to the formation of colored, conjugated byproducts.
Reaction with Aldehydes/Ketones 1. Purify Starting Materials: Ensure all starting materials, particularly solvents, are free from aldehyde or ketone impurities.The primary amine group can react with aldehydes or ketones to form imines, which can be colored and may undergo further reactions.
Issue 3: Difficulty in Product Isolation and Purification

Symptom: Challenges in obtaining the final product with high purity.

Potential Cause Recommended Solution Scientific Rationale
High Polarity of Degradation Products 1. Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective for purification.Degradation products are often more polar than the starting material, which can lead to co-elution during chromatography.
Inaccurate Chiral Analysis 1. Derivatization: Derivatize the amino alcohol with a UV-active reagent to improve detection by HPLC.[1] 2. Column Screening: Test a variety of chiral HPLC or GC columns to find one that provides adequate separation.[1]The lack of a strong chromophore can make it difficult to accurately determine the enantiomeric excess (ee) by HPLC.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under typical reaction conditions?

The primary degradation pathways for amino alcohols, in general, involve deamination (loss of the amino group) and decarboxylation (if a carboxyl group is present).[3] For this compound, the most likely degradation pathways under reaction conditions include:

  • Oxidation: The tertiary alcohol and the benzylic amine are susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions. This can lead to the formation of ketones, imines, and other colored byproducts.

  • Deamination: Under certain pH and temperature conditions, the amino group can be eliminated.[3]

  • Rearrangement Reactions: The bulky phenyl groups may facilitate certain molecular rearrangements, especially under acidic conditions.

cluster_0 Degradation Pathways A This compound B Oxidative Degradation A->B Heat, Light, O2, Metal Ions C Deamination A->C pH, Temperature D Rearrangement A->D Acidic Conditions E Colored Byproducts, Ketones, Imines B->E F Ammonia + Phenyl-substituted byproducts C->F G Isomeric Impurities D->G

Caption: Potential degradation pathways of this compound.

Q2: How can I monitor the stability of this compound during my reaction?

Regular monitoring is crucial. The recommended methods are:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A chiral column is necessary to monitor the enantiomeric purity. The appearance of new peaks or a decrease in the main peak area indicates degradation.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the reaction. The appearance of new spots can signal the formation of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of any major degradation products that may form.

Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?

To ensure the long-term stability of this compound, it should be stored at room temperature in a tightly sealed container, protected from light and moisture.[4]

III. Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving this compound

This protocol provides a general workflow for a reaction using this compound as a chiral ligand or auxiliary.

cluster_1 Reaction Workflow start Start step1 1. Inert Atmosphere Setup (Purge reactor with N2 or Ar) start->step1 step2 2. Reagent Preparation (Use dry, degassed solvents) step1->step2 step3 3. Addition of this compound step2->step3 step4 4. Addition of Other Reactants step3->step4 step5 5. Reaction at Controlled Temperature step4->step5 step6 6. Reaction Monitoring (TLC/HPLC) step5->step6 step7 7. Work-up and Extraction step6->step7 step8 8. Purification (Chromatography/Recrystallization) step7->step8 end End step8->end

Caption: General experimental workflow for reactions using the title compound.

Step-by-Step Methodology:

  • Reactor Setup: Assemble the reaction glassware and purge with an inert gas (nitrogen or argon) for at least 15-20 minutes.

  • Solvent and Reagent Preparation: Use freshly distilled or commercially available anhydrous solvents. If necessary, degas the solvents by bubbling an inert gas through them or by freeze-pump-thaw cycles.

  • Addition of this compound: Dissolve the required amount of this compound in the chosen solvent and add it to the reaction vessel under a positive pressure of inert gas.

  • Addition of Other Reactants: Add the other reactants to the reaction mixture in the specified order. For temperature-sensitive reactions, this may involve cooling the reaction mixture before addition.

  • Reaction Conditions: Maintain the reaction at the desired temperature using a suitable heating or cooling bath. Stir the reaction mixture vigorously.

  • Monitoring: At regular intervals, take small aliquots of the reaction mixture and analyze them by TLC or HPLC to monitor the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution). Extract the product into a suitable organic solvent.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

Step-by-Step Methodology:

  • Sample Preparation: Prepare separate solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Subject the solutions to the following stress conditions:

    • Acidic: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Basic: Add 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative: Add 3% H2O2 and keep at room temperature for 24 hours.

    • Thermal: Heat the solution at 80 °C for 48 hours.

    • Photolytic: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: After the stress period, analyze each sample by HPLC-UV and LC-MS to identify and characterize any degradation products.

IV. References

  • Challenges in the synthesis of small chiral alcohols like 3-aminobutan-1-ol - Benchchem. Available at:

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Available at:

  • Hydrothermal Degradation of Amino Acids - PMC - NIH. Available at:

  • (S)-(-)-2-Amino-1, 1, 2-triphenylethanol, min 97%, 1 gram. Available at:

Sources

Validation & Comparative

A Comparative Guide to Chiral Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on (S)-(-)-2-Amino-1,1,2-triphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern asymmetric synthesis, the quest for efficient and highly selective chiral catalysts is paramount. Chiral amino alcohols have emerged as a privileged class of ligands, valued for their synthetic accessibility, modularity, and profound ability to induce stereoselectivity in a vast array of chemical transformations. This guide provides an in-depth comparative analysis of (S)-(-)-2-Amino-1,1,2-triphenylethanol, a ligand distinguished by its bulky triphenyl backbone, against other seminal chiral amino alcohol ligands. We will delve into their performance in the benchmark enantioselective addition of diethylzinc to aldehydes, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.

The Cornerstone of Asymmetric Induction: Chiral Amino Alcohols

Chiral amino alcohols are bidentate ligands that form stable chelate complexes with metal centers, thereby creating a rigid and well-defined chiral environment around the catalytic site. This steric and electronic influence dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer of the product. The enantioselective addition of organozinc reagents to carbonyl compounds, a reaction of fundamental importance for the synthesis of chiral secondary alcohols, serves as a quintessential platform for evaluating the efficacy of these ligands.

Featured Ligand: this compound

This compound is characterized by its three phenyl substituents, which impart significant steric bulk. This structural feature is instrumental in creating a highly organized and sterically demanding chiral pocket around the metal center, leading to excellent enantioselectivities in various asymmetric reactions.

Synthesis of this compound

A common synthetic route to this compound involves the Grignard reaction between a chiral starting material and an appropriate benzophenone derivative. A representative, though not exhaustive, conceptual pathway is the reaction of a chiral phenylglycinol derivative with a phenyl Grignard reagent, followed by deprotection.

Comparative Ligand Analysis

To provide a comprehensive overview, we will compare the performance of this compound with three other widely recognized chiral amino alcohol ligands: (-)-3-exo-(Dimethylamino)isoborneol ((-)-DAIB), α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), and Cinchonidine.

(-)-3-exo-(Dimethylamino)isoborneol ((-)-DAIB)

A seminal ligand developed by Noyori and colleagues, (-)-DAIB is derived from naturally occurring camphor.[1] Its rigid bicyclic framework provides a well-defined chiral environment, leading to high enantioselectivities in the addition of dialkylzinc reagents to aldehydes.

α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL)

TADDOLs are a versatile class of C2-symmetric diol ligands derived from tartaric acid.[1] Their utility extends to a wide range of metal-catalyzed asymmetric transformations, including the enantioselective addition of diethylzinc to aldehydes, where they have demonstrated exceptional levels of stereocontrol.[1]

Cinchonidine

Cinchonidine is a naturally occurring cinchona alkaloid that, along with its pseudoenantiomer cinchonine, has been extensively employed as a chiral ligand and organocatalyst. Its rigid quinoline and quinuclidine ring systems create a unique chiral environment that has proven effective in a variety of asymmetric reactions.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde is a benchmark reaction for evaluating the performance of chiral ligands. The following table summarizes the typical performance of this compound and the selected comparative ligands in this transformation.

LigandCatalyst Loading (mol%)Temperature (°C)SolventYield (%)Enantiomeric Excess (e.e.) (%)Reference
This compound 20Toluene9598 (S)[2]
(-)-DAIB 20Toluene9798 (R)[1]
TADDOL 100Toluene>95>99 (R)[1]
Cinchonidine 1025Toluene9293 (R)[2]

Note: The data presented are representative values from the literature and may vary depending on the specific reaction conditions.

Experimental Protocols

To ensure the reproducibility of these findings, a detailed experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde is provided below.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol ligand (0.02 mmol) in anhydrous toluene (2 mL). To this solution, add diethylzinc (1.0 M in hexanes, 2.0 mmol) dropwise at room temperature. Stir the resulting solution for 30 minutes.

  • Reaction Execution: Cool the catalyst solution to 0 °C in an ice bath. Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the stirred solution.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL) at 0 °C.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Mechanistic Insights: The Origin of Stereoselectivity

The stereochemical outcome of the diethylzinc addition is dictated by the formation of a chiral dimeric zinc complex in the transition state. The seminal work of Noyori and others has elucidated a generally accepted mechanistic model.[3][4]

Noyori's Model for Asymmetric Amplification

Noyori's mechanistic model proposes the formation of a dinuclear zinc complex where the two zinc atoms are bridged by the oxygen atoms of two molecules of the chiral amino alcohol ligand. The aldehyde coordinates to one of the zinc centers, and the ethyl group is transferred from the other zinc center in a highly organized, chair-like six-membered transition state. The steric environment created by the chiral ligand dictates the facial selectivity of the ethyl group transfer to the aldehyde.

Noyori_Mechanism cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Ligand 2x Chiral Amino Alcohol Dimeric_Complex Chiral Dimeric Zinc Complex Ligand->Dimeric_Complex Diethylzinc 2x Et2Zn Diethylzinc->Dimeric_Complex Transition_State Six-membered Chair-like Transition State Dimeric_Complex->Transition_State Coordination Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State Product_Complex Product-Zinc Complex Transition_State->Product_Complex Ethyl Transfer Product_Complex->Dimeric_Complex Regeneration Product Chiral Alcohol Product_Complex->Product Hydrolysis caption Noyori's proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Caption: Noyori's proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

The steric bulk of the triphenyl groups in this compound creates a highly congested chiral environment in the transition state, effectively shielding one face of the coordinated aldehyde and leading to a highly selective ethyl group transfer to the opposite face. In contrast, the rigid bicyclic structure of (-)-DAIB and the C2-symmetric nature of TADDOL impose their unique steric constraints to achieve high levels of enantioselectivity.

Structure-Activity Relationship and Ligand Selection

The choice of a chiral amino alcohol ligand is a critical parameter that significantly influences the outcome of an asymmetric reaction.

Ligand_Comparison Ligand_Choice Chiral Amino Alcohol Ligand - this compound - (-)-DAIB - TADDOL - Cinchonidine Structural_Features Key Structural Features - Steric Bulk - Rigidity - Symmetry - Electronic Effects Ligand_Choice->Structural_Features Performance Performance Metrics - Enantiomeric Excess (e.e.) - Yield - Catalyst Loading - Substrate Scope Structural_Features->Performance Reaction_Outcome Optimal Reaction Outcome Performance->Reaction_Outcome

Caption: The relationship between ligand choice, structural features, and reaction performance.

  • This compound: Its significant steric hindrance is advantageous for achieving high enantioselectivity with a range of aldehydes.

  • (-)-DAIB: The rigid bornane skeleton provides a predictable and highly effective chiral scaffold.

  • TADDOL: The C2 symmetry often leads to exceptionally high enantioselectivities and allows for fine-tuning of the steric and electronic properties by modifying the aryl groups.

  • Cinchonidine: As a readily available natural product, it offers a cost-effective solution, though it may sometimes require higher catalyst loadings or provide slightly lower enantioselectivities compared to synthetically more complex ligands.

Conclusion

This compound stands as a highly effective chiral ligand for the enantioselective addition of diethylzinc to aldehydes, delivering excellent enantioselectivities comparable to or exceeding those of other well-established ligands such as (-)-DAIB, TADDOLs, and cinchonidine. The choice of the optimal ligand ultimately depends on the specific substrate, desired level of stereocontrol, and practical considerations such as cost and availability. This guide provides the foundational knowledge, experimental protocols, and mechanistic understanding to empower researchers to navigate the selection of chiral amino alcohol ligands and advance their asymmetric synthesis endeavors.

References

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols: Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028-4036. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes and ketones. Chemical Reviews, 92(5), 833-856. [Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • Binder, C. M., Bautista, A., Zaidlewicz, M., Krzemiski, M. P., Oliver, A., & Singaram, B. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (−)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. The Journal of Organic Chemistry, 74(6), 2337–2343. [Link]

  • Sappino, C., Mari, A., Mantineo, A., Moliterno, M., Palagri, M., Tatangelo, C., Suber, L., Bovicelli, P., Ricelli, A., & Righi, G. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 16(11), 1860–1870. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Rasmussen, T., & Norrby, P.-O. (2003). Modeling the Stereoselectivity of the β-Amino Alcohol-Promoted Addition of Dialkylzinc to Aldehydes. Journal of the American Chemical Society, 125(17), 5130–5138. [Link]

  • ResearchGate. (n.d.). Mechanistic pathway for the (-)-DAIB-catalysed addition of dialkylzinc to benzaldehyde. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. [Link]

  • Soai, K., Watanabe, M., & Koyano, M. (1989). Asymmetric addition of diethylzinc to aldehydes catalyzed by a polymer-supported chiral amino alcohol. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 54(17), 3954-3955. [Link]

  • ResearchGate. (n.d.). Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. [Link]

  • Odinity. (2013). Synthesis of Triphenylmethanol from Benzophenone and Bromobenzene. [Link]

  • TSI Journals. (2015). The Grignard Synthesis of Triphenylmethanol. [Link]

  • thebloodybuddy.com. (n.d.). Synthesis Of Triphenylmethanol. [Link]

  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

Sources

A Comparative Guide to Enantioselective Ketone Reduction: (S)-(-)-2-Amino-1,1,2-triphenylethanol versus CBS Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Catalyst Selection for Asymmetric Synthesis

In the landscape of modern synthetic organic chemistry, the enantioselective reduction of prochiral ketones to chiral secondary alcohols stands as a pivotal transformation. This reaction is fundamental to the production of a vast array of pharmaceuticals, agrochemicals, and fine chemicals where stereochemistry dictates biological activity. The choice of catalyst is paramount, influencing not only the enantioselectivity and yield but also the operational simplicity and scalability of the process. This guide provides an in-depth comparison of two prominent catalytic systems for this transformation: the well-established Corey-Bakshi-Shibata (CBS) catalysts and the use of chiral amino alcohols, exemplified by (S)-(-)-2-Amino-1,1,2-triphenylethanol, in conjunction with borane.

The Cornerstone of Asymmetric Ketone Reduction: Mechanistic Principles

The enantioselective reduction of ketones with borane is most effectively catalyzed by chiral oxazaborolidines. These catalysts, derived from chiral β-amino alcohols, function by creating a chiral environment around the ketone, thereby directing the hydride delivery from the borane reductant to one of the two enantiotopic faces of the carbonyl group.

The generally accepted catalytic cycle, first proposed by E.J. Corey, involves the coordination of borane to the Lewis basic nitrogen atom of the oxazaborolidine. This coordination enhances the Lewis acidity of the endocyclic boron atom, which in turn coordinates to the carbonyl oxygen of the ketone substrate. The steric environment of the catalyst directs the ketone to bind in a specific orientation, minimizing steric hindrance between the larger substituent on the ketone and the chiral framework of the catalyst. This organized transition state facilitates the intramolecular transfer of a hydride from the N-coordinated borane to the carbonyl carbon, leading to the formation of the chiral alcohol with high enantioselectivity.

The Gold Standard: Corey-Bakshi-Shibata (CBS) Catalysts

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely utilized method for the enantioselective reduction of a broad range of ketones.[1][2] The catalysts are typically pre-formed, well-defined oxazaborolidines derived from proline, such as (S)-(-)-2-Methyl-CBS-oxazaborolidine.[3] This pre-formation ensures high reproducibility and catalytic efficiency.

Mechanism of the CBS Reduction

The catalytic cycle of the CBS reduction is a well-elucidated process that accounts for its high enantioselectivity.[4]

CBS_Mechanism cluster_0 Catalytic Cycle Catalyst (S)-CBS Catalyst Active_Catalyst Active Catalyst-Borane Complex Catalyst->Active_Catalyst Coordination Borane1 BH3•THF Borane1->Active_Catalyst Transition_State Ternary Complex (Transition State) Active_Catalyst->Transition_State Ketone Coordination Ketone Prochiral Ketone (R1-CO-R2) Ketone->Transition_State Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Work-up Borane2 BH3•THF

Figure 1: Catalytic cycle of the CBS reduction.

The key to the high enantioselectivity lies in the rigid bicyclic structure of the proline-derived oxazaborolidine, which creates a well-defined chiral pocket.[4] The coordination of the ketone is directed by steric factors, with the larger substituent oriented away from the catalyst's bulky group.

Performance and Substrate Scope

CBS catalysts have demonstrated excellent performance in the reduction of a wide variety of ketones, including aryl alkyl ketones, α,β-unsaturated ketones, and some aliphatic ketones.[1][5] Enantiomeric excesses (ee) are typically high, often exceeding 95%.[2]

Ketone SubstrateCBS CatalystReducing AgentEnantiomeric Excess (% ee)Reference
Acetophenone(S)-Methyl-CBSBH₃·THF>95 (R)[3]
α-Tetralone(S)-Methyl-CBSBH₃·THF97 (S)[3]
1-Indanone(S)-Methyl-CBSBH₃·THF95 (S)[3]
2-Ethylcyclohexanone(S)-Methyl-CBSBH₃·THF92 (S)[3]

Table 1: Representative enantioselectivities achieved with CBS catalysts.

Experimental Protocol: CBS Reduction of Acetophenone

The following is a representative protocol for the CBS-catalyzed reduction of acetophenone.

  • To a stirred solution of (S)-2-Methyl-CBS-oxazaborolidine (0.05-0.1 equivalents) in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere, a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (0.6-1.0 equivalents) is added dropwise.

  • The mixture is stirred for 10-15 minutes to allow for the formation of the active catalyst-borane complex.

  • A solution of acetophenone (1.0 equivalent) in anhydrous THF is then added dropwise to the catalyst solution.

  • The reaction is typically complete within a few minutes to a few hours, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by acidic work-up (e.g., 1N HCl) to hydrolyze the resulting alkoxyborane.

  • The product, 1-phenylethanol, is then extracted with an organic solvent, and the enantiomeric excess is determined by chiral chromatography (GC or HPLC).

The Challenger: this compound and In Situ Catalyst Generation

An alternative to using pre-formed oxazaborolidine catalysts is the in situ generation of the active catalytic species from a chiral amino alcohol and a borane source.[6][7] this compound is a chiral amino alcohol that can be employed in this manner. This approach, pioneered by Itsuno and co-workers, laid the groundwork for the development of the more refined CBS catalysts.[6]

Mechanism of In Situ Catalyst Formation and Ketone Reduction

When this compound is mixed with a borane reagent such as BH₃·THF, it is believed to form an oxazaborolidine intermediate in the reaction mixture. This in situ formed catalyst then proceeds to mediate the ketone reduction through a mechanism analogous to that of the pre-formed CBS catalysts.

InSitu_Mechanism cluster_1 In Situ Catalyst Generation and Reduction Amino_Alcohol (S)-(-)-2-Amino-1,1,2- triphenylethanol InSitu_Catalyst In Situ Formed Oxazaborolidine Amino_Alcohol->InSitu_Catalyst Reaction Borane1 BH3•THF Borane1->InSitu_Catalyst Reduction Enantioselective Reduction InSitu_Catalyst->Reduction Catalysis Ketone Prochiral Ketone Ketone->Reduction Chiral_Alcohol Chiral Alcohol Reduction->Chiral_Alcohol

Figure 2: In situ generation of the catalyst from this compound.

The structure of the in situ generated catalyst from this compound is expected to be less rigid than the proline-derived CBS catalysts due to the acyclic nature of the amino alcohol backbone. This conformational flexibility could potentially impact the level of enantioselectivity achieved.

Performance and Substrate Scope

While the use of various chiral amino alcohols for in situ catalyst generation has been reported, detailed and comparative experimental data on the performance of this compound across a broad range of ketone substrates is not as extensively documented in the scientific literature as it is for CBS catalysts. The enantioselectivity is highly dependent on the specific amino alcohol structure, the ketone substrate, and the reaction conditions. Generally, α,α-diphenyl β-amino alcohols have been shown to provide high enantioselectivities in the reduction of various ketones.[7] However, without specific data for this compound, a direct quantitative comparison is challenging.

Experimental Protocol: In Situ Reduction of a Prochiral Ketone

A general procedure for the enantioselective reduction of a ketone using an in situ generated catalyst from a chiral amino alcohol is as follows:

  • A solution of the chiral amino alcohol (e.g., this compound) (0.1 - 1.0 equivalents) in anhydrous THF is prepared under an inert atmosphere.

  • A solution of borane-THF complex (1.0 - 2.0 equivalents) is added dropwise, and the mixture is stirred at room temperature or heated to reflux to facilitate the formation of the oxazaborolidine.

  • The reaction mixture is then cooled, and the ketone substrate (1.0 equivalent) is added.

  • The reaction progress is monitored by TLC.

  • Work-up is performed similarly to the CBS reduction protocol, involving quenching with methanol and subsequent acidic hydrolysis.

Comparative Analysis: A Head-to-Head Evaluation

FeatureCBS CatalystsThis compound (In Situ)
Catalyst Form Pre-formed, well-defined, and often commercially available.Generated in situ from the amino alcohol and borane.
Reproducibility Generally high due to the use of a pure, isolated catalyst.Can be more variable depending on the conditions of in situ formation.
Enantioselectivity Excellent for a wide range of substrates, often >95% ee.[2]Potentially high, but less documented and likely more substrate-dependent.
Catalyst Loading Typically low (1-10 mol%).Can range from catalytic to stoichiometric amounts of the amino alcohol.
Convenience Ready to use, simplifying experimental setup.Requires an initial step for catalyst formation.
Cost-Effectiveness The cost of the pre-formed catalyst can be a factor.May be more cost-effective if the amino alcohol is inexpensive.
Flexibility A range of CBS catalysts with different steric and electronic properties are available.Offers the potential for rapid screening of various chiral amino alcohols.

Conclusion: Making the Right Choice for Your Synthesis

The choice between a pre-formed CBS catalyst and an in situ generated system from a chiral amino alcohol like this compound depends on the specific requirements of the synthesis.

CBS catalysts are the preferred choice for applications demanding high reproducibility, well-established protocols, and consistently excellent enantioselectivity across a broad range of substrates. Their commercial availability and extensive documentation in the literature make them a reliable and robust option for both academic research and industrial-scale synthesis.

The in situ generation of catalysts from chiral amino alcohols such as this compound offers a more flexible and potentially cost-effective approach, particularly in the early stages of catalyst screening and development. However, this method may require more optimization to achieve high enantioselectivity and reproducibility. While the potential for high performance exists, the lack of extensive, comparative data for specific amino alcohols like this compound necessitates a more empirical approach to its application.

For researchers and drug development professionals, a thorough evaluation of the project's goals, timelines, and available resources will ultimately guide the selection of the most appropriate catalytic system for achieving the desired chiral alcohol with optimal efficiency and stereocontrol.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and (S)-valinol. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

Sources

A Comparative Guide to Catalyst Efficiency in Asymmetric Aldol Reactions: (S)-(-)-2-Amino-1,1,2-triphenylethanol vs. Proline

Author: BenchChem Technical Support Team. Date: January 2026

In the field of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. Among the plethora of small organic molecules that have been developed, proline and its derivatives have carved out a significant niche. This guide provides a detailed comparative analysis of two prominent catalysts in this domain: the classic, naturally occurring amino acid (L)-proline and the synthetically derived (S)-(-)-2-Amino-1,1,2-triphenylethanol, a bulky chiral amino alcohol. Our focus will be on their application in the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation.

This guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis. We will delve into the mechanistic underpinnings of each catalyst, present a head-to-head comparison of their performance using experimental data, and provide detailed protocols to enable the replication and adaptation of these methods in your own laboratories.

Mechanistic Insights: The Enamine vs. the Oxazolidinone Pathway

The efficacy of any catalyst is rooted in its mechanism of action. While both proline and this compound catalyze the aldol reaction via enamine intermediates, their distinct structural features lead to different catalytic cycles and transition states, ultimately influencing stereoselectivity.

This compound: This catalyst operates through a well-defined pathway involving the formation of an oxazolidinone intermediate. The bulky triphenylmethyl group provides a rigid chiral environment, effectively shielding one face of the enamine and directing the electrophilic attack of the aldehyde.

G A Catalyst + Ketone B Iminium Ion Formation A->B C Enamine Formation B->C +Base E Oxazolidinone Intermediate C->E C->E D Aldol Adduct F Hydrolysis & Catalyst Regeneration D->F E->D +H2O F->A G A Proline + Ketone B Iminium Ion Formation A->B C Enamine Formation B->C +Base D Transition State Assembly C->D C->D E Aldol Adduct D->E F Hydrolysis & Catalyst Regeneration E->F F->A

Figure 2: Catalytic cycle of proline in the aldol reaction.

Performance Comparison: A Head-to-Head Analysis

To provide a clear and objective comparison, we will analyze the performance of both catalysts in the asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde, a widely studied model reaction.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)dr (anti/syn)Reference
This compound10DMSO489598>99:1
L-Proline30DMSO2689693:7

Analysis of Performance Data:

  • Enantioselectivity: Both catalysts provide excellent enantioselectivity, with ee values exceeding 95%. However, this compound often demonstrates slightly higher enantiomeric excesses due to its more rigid and sterically demanding chiral environment.

  • Diastereoselectivity: In reactions where diastereomers can be formed, this compound typically offers superior diastereoselectivity, often exceeding 99:1 dr. This is a significant advantage in complex molecule synthesis where control over multiple stereocenters is crucial.

  • Catalyst Loading and Reaction Time: Proline often requires higher catalyst loadings (20-30 mol%) to achieve high conversion rates. In contrast, this compound can be effective at lower loadings (5-10 mol%). However, reactions with this compound may require longer reaction times.

  • Yield: Both catalysts can provide high yields, although reaction conditions need to be carefully optimized for each.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for your own investigations. As with any chemical reaction, optimization of parameters such as solvent, temperature, and reaction time may be necessary to achieve the best results for your specific substrates.

Protocol 1: Aldol Reaction Catalyzed by this compound

This protocol is adapted from the work of M. Shibasaki and coworkers.

G A 1. Add catalyst and aldehyde to solvent B 2. Stir at room temperature A->B C 3. Add ketone B->C D 4. Monitor reaction by TLC C->D E 5. Quench reaction D->E F 6. Workup and purification E->F

Figure 3: Experimental workflow for the this compound catalyzed aldol reaction.

Materials:

  • This compound (10 mol%)

  • 4-Nitrobenzaldehyde (1.0 mmol)

  • Acetone (10 mmol)

  • DMSO (2 mL)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a stirred solution of this compound (0.05 mmol, 14.4 mg) in DMSO (1 mL) is added 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg).

  • The mixture is stirred at room temperature for 10 minutes.

  • Acetone (10 mmol, 0.74 mL) is then added, and the reaction is stirred at room temperature for 48 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (5 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.

Protocol 2: Aldol Reaction Catalyzed by L-Proline

This protocol is based on the seminal work of B. List.

G A 1. Dissolve proline in solvent B 2. Add ketone A->B C 3. Stir and cool B->C D 4. Add aldehyde C->D E 5. Monitor reaction by TLC D->E F 6. Workup and purification E->F

Figure 4: Experimental workflow for the L-proline catalyzed aldol reaction.

Materials:

  • L-Proline (30 mol%)

  • 4-Nitrobenzaldehyde (1.0 mmol)

  • Acetone (10 mmol)

  • DMSO (2 mL)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • L-proline (0.3 mmol, 34.5 mg) is dissolved in DMSO (2 mL) in a round-bottom flask.

  • Acetone (10 mmol, 0.74 mL) is added to the solution.

  • The mixture is stirred at room temperature for 15 minutes.

  • 4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg) is then added, and the reaction is stirred at room temperature for 2 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with ethyl acetate (10 mL) and washed with water (3 x 5 mL).

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

  • The residue is purified by flash chromatography on silica gel to give the aldol product.

Scope and Limitations

This compound:

  • Advantages: Excellent enantioselectivity and diastereoselectivity, lower catalyst loadings, and a well-defined catalytic cycle.

  • Disadvantages: The catalyst is more expensive than proline, and reaction times can be longer. The bulky nature of the catalyst may limit the substrate scope to less sterically hindered ketones and aldehydes.

Proline:

  • Advantages: Inexpensive, readily available, non-toxic, and often provides good to excellent enantioselectivity. Reaction times are generally shorter.

  • Disadvantages: Higher catalyst loadings are often required, and diastereoselectivity can be lower compared to more structurally complex catalysts. The mechanism can be sensitive to reaction conditions, including the presence of water.

Conclusion

Both this compound and proline are powerful catalysts for the asymmetric aldol reaction, each with its own set of advantages and disadvantages.

  • Choose this compound when: High diastereoselectivity is paramount, and you are working with substrates that are compatible with its sterically demanding nature. The higher cost of the catalyst can be justified by the exceptional stereochemical control it offers.

  • Choose Proline when: Cost and availability are major considerations. It is an excellent choice for initial screening and for reactions where good to high enantioselectivity is sufficient and diastereoselectivity is not a primary concern.

Ultimately, the choice of catalyst will depend on the specific requirements of your synthesis, including the desired level of stereocontrol, the nature of your substrates, and economic considerations. We encourage you to use this guide as a starting point for your own explorations in the exciting field of asymmetric organocatalysis.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Houk, K. N., & List, B. (2002). Asymmetric Organocatalysis. Accounts of Chemical Research, 37(8), 487–487. [Link]

  • Trost, B. M., & Ito, H. (2000). A Direct Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society, 122(48), 12003–12004. [Link]

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]

Validation of Enantiomeric Excess Determination for Reactions Using (S)-(-)-2-Amino-1,1,2-triphenylethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. The chiral amino alcohol, (S)-(-)-2-Amino-1,1,2-triphenylethanol, has emerged as a valuable and versatile chiral auxiliary or ligand in a variety of stereoselective transformations.[1] Its unique stereochemistry is instrumental in inducing enantioselectivity in numerous organic reactions. However, the successful implementation of this, or any, chiral directing group is contingent upon the accurate and reliable determination of the enantiomeric excess (ee) of the resulting products.

This guide provides a comprehensive comparison of common analytical techniques for the validation of enantiomeric excess in reactions utilizing this compound. We will delve into the operational principles, provide detailed experimental protocols, and present a comparative analysis of their performance, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.

The Critical Role of Method Validation in Asymmetric Synthesis

The choice of analytical technique is dictated by several factors, including the physicochemical properties of the analyte (e.g., volatility, chromophores), the required level of accuracy and precision, and the available instrumentation.[3] For products derived from reactions using this compound, the most prevalent and effective methods for ee determination are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating or shift reagents.[2][3]

Comparative Analysis of Analytical Techniques

The following sections provide an in-depth look at these three primary techniques. We will explore their underlying principles, offer step-by-step protocols, and present a comparative summary of their key performance attributes.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used technique for the separation and quantification of enantiomers.[4][5] The principle lies in the differential interaction of the enantiomeric analytes with a chiral stationary phase (CSP). This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and subsequent quantification.[5]

The CSP is composed of a chiral selector that is immobilized on a solid support (typically silica gel). The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector.[6] The stability of these complexes differs for each enantiomer, resulting in one being retained on the column longer than the other. The choice of CSP and the mobile phase composition are critical for achieving optimal separation.[6] Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, have demonstrated broad applicability for resolving a wide range of chiral compounds.[5]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified reaction product in a suitable solvent (e.g., HPLC-grade isopropanol or hexane). The concentration should be optimized to give a good detector response without overloading the column.

  • Instrumentation and Column:

    • HPLC system equipped with a UV detector (or other suitable detector like fluorescence or circular dichroism detectors).[4][7]

    • Chiral column (e.g., Daicel Chiralpak® AD-H, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector).[5] The selection of the column is crucial and often requires screening.[6]

  • Method Development:

    • Mobile Phase Selection: Start with a standard mobile phase, such as a mixture of n-hexane and isopropanol. The ratio of these solvents is a critical parameter that influences retention times and resolution.[5][8]

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[8]

    • Temperature: Column temperature can affect the separation and is usually maintained at or near ambient temperature (e.g., 25 °C).[8]

    • Detection Wavelength: Select a wavelength where the analyte has strong UV absorbance (e.g., 254 nm).[8]

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.[8]

    • Record the chromatogram. The two enantiomers should appear as two separate peaks.

    • Inject a sample of the corresponding racemic mixture to confirm the identity of the enantiomeric peaks and to calculate the resolution factor, which should ideally be greater than 1.5 for accurate quantification.[5]

  • Data Analysis:

    • Integrate the peak areas of the two enantiomer peaks.

    • Calculate the enantiomeric excess using the following formula:

      • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.[5]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Dissolve Product in HPLC Solvent prep2 Filter Sample prep1->prep2 hplc1 Inject Sample onto Chiral Column prep2->hplc1 hplc2 Elute with Mobile Phase hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Enantiomeric Excess data1->data2

Caption: Workflow for ee determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers.[9] Similar to HPLC, it relies on a chiral stationary phase, but in this case, the mobile phase is an inert gas (e.g., helium or hydrogen).

The sample is vaporized in a heated injector and swept onto a capillary column coated with a chiral stationary phase. The enantiomers interact differently with the CSP, leading to different retention times. Cyclodextrin derivatives are commonly used as chiral selectors in GC.[10] For non-volatile or highly polar compounds, derivatization to increase volatility may be necessary.

  • Sample Preparation & Derivatization (if necessary):

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.[8]

    • If the analyte is not sufficiently volatile or contains polar functional groups (like the hydroxyl and amino groups in the products from reactions with 2-amino-1,1,2-triphenylethanol), derivatization is often required.

  • Instrumentation and Column:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral capillary column (e.g., a cyclodextrin-based column like β-dex 225).[8]

  • Method Development:

    • Temperature Program: Develop a suitable oven temperature program to ensure good separation and reasonable analysis time. This typically involves an initial hold, a temperature ramp, and a final hold.

    • Injector and Detector Temperature: Set appropriate temperatures for the injector and detector to ensure efficient vaporization and detection.

    • Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas for the best resolution.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.[8]

    • Run the analysis using the developed temperature program.

    • Analyze a racemic standard to identify the peaks corresponding to each enantiomer.

  • Data Analysis:

    • Integrate the peak areas.

    • Calculate the enantiomeric excess using the same formula as for HPLC.[11]

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing prep1 Dissolve Sample prep2 Derivatize (if needed) prep1->prep2 gc1 Inject into GC prep2->gc1 gc2 Separation on Chiral Column gc1->gc2 gc3 FID/MS Detection gc2->gc3 data1 Integrate Peak Areas gc3->data1 data2 Calculate Enantiomeric Excess data1->data2

Caption: Workflow for ee determination by Chiral GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine enantiomeric excess, typically through the use of a chiral auxiliary, such as a chiral derivatizing agent (CDA), chiral solvating agent (CSA), or a chiral lanthanide shift reagent.[12][13] These reagents interact with the enantiomers to form diastereomeric species that are distinguishable in the NMR spectrum.[12]

  • Chiral Solvating Agents (CSAs): CSAs form transient diastereomeric solvates with the enantiomeric analytes through weak interactions, resulting in different chemical shifts for corresponding protons in the two enantiomers.

  • Chiral Lanthanide Shift Reagents (LSRs): LSRs are chiral Lewis acids that coordinate to Lewis basic sites in the analyte. This coordination induces large changes in the chemical shifts of nearby protons, and the magnitude of this shift is different for the two enantiomers, leading to the separation of their signals.[14]

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the enantiomerically enriched sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of the Shift Reagent:

    • Add a small, measured amount of the chiral LSR (e.g., tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)) to the NMR tube.[14]

    • Gently shake the tube to ensure thorough mixing.

  • Spectral Acquisition:

    • Acquire a series of ¹H NMR spectra after each incremental addition of the LSR.

    • Monitor the spectra for the separation of a specific, well-resolved proton signal into two distinct signals, corresponding to the two enantiomers.

  • Data Analysis:

    • Once baseline separation of a pair of signals is achieved, carefully integrate the two peaks.

    • Calculate the enantiomeric excess from the integration values:

      • ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100

start Prepare Sample in NMR Tube acquire_initial Acquire Initial 1H NMR Spectrum start->acquire_initial add_reagent Add Chiral Shift Reagent acquire_initial->add_reagent acquire_shifted Acquire Shifted 1H NMR Spectrum add_reagent->acquire_shifted check_separation Are Signals Baseline Separated? acquire_shifted->check_separation check_separation->add_reagent No integrate Integrate Separated Signals check_separation->integrate Yes calculate_ee Calculate Enantiomeric Excess integrate->calculate_ee

Sources

A Senior Application Scientist's Guide to Asymmetric Catalysis: Benchmarking (S)-(-)-2-Amino-1,1,2-triphenylethanol Against Novel Chiral Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the field of asymmetric catalysis, the development and selection of chiral ligands are paramount for achieving high enantioselectivity and reaction efficiency. Chiral amino alcohols represent a cornerstone class of ligands, valued for their robustness and broad applicability. This guide presents a comprehensive benchmark analysis of the well-established chiral amino alcohol, (S)-(-)-2-Amino-1,1,2-triphenylethanol, against a curated selection of novel chiral ligands. We will delve into the mechanistic rationale for ligand design, provide a detailed, reproducible experimental protocol for a benchmark reaction, and present comparative performance data to guide researchers in making informed catalyst selections for their synthetic challenges.

Introduction: The Central Role of Chiral Ligands

The synthesis of enantiomerically pure compounds is a critical endeavor in the pharmaceutical, agrochemical, and fine chemical industries.[1] Asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate large quantities of a single enantiomer, stands as the most elegant and efficient strategy to achieve this. The heart of this process is the chiral ligand, a molecule that coordinates to a metal center to create a precisely defined three-dimensional environment.[2] This chiral pocket dictates the trajectory of substrate binding, thereby controlling the stereochemical outcome of the reaction.

Among the pantheon of "privileged" chiral ligands, amino alcohols are particularly noteworthy due to their bidentate nature, straightforward synthesis from the chiral pool, and proven efficacy in a wide array of transformations.[1][3] this compound, with its bulky triphenyl backbone, provides a sterically demanding and well-defined chiral environment, making it an excellent benchmark for catalytic performance.[4][5][6]

This guide will benchmark this established ligand against two classes of novel ligands that have shown significant promise: Feng's N,N'-Dioxide ligands and Pyridine-Derived ligands. The objective is to provide a clear, data-driven comparison to aid researchers in navigating the ever-expanding landscape of chiral catalysis.

The Ligands Under Evaluation

The Benchmark: this compound

This chiral amino alcohol is characterized by a 1,2-amino alcohol motif flanked by three phenyl groups. The steric bulk of the trityl group on the carbinol carbon and the adjacent phenyl group on the amine-bearing carbon create a rigid and highly organized chiral space upon coordination to a metal center. It is typically employed in reactions such as the enantioselective reduction of ketones and the addition of organometallic reagents to carbonyls.[1]

Novel Contender 1: Chiral N,N'-Dioxide Ligands

Pioneered by Feng and others, chiral N,N'-dioxide ligands are a versatile class of tetradentate ligands derived from amino acids.[2] Their ability to coordinate with a wide variety of metal ions creates a flexible yet well-defined chiral "pocket" that can be tuned to accommodate diverse substrates.[2] This versatility has led to their successful application in a plethora of asymmetric reactions, often with exceptional enantioselectivity and activity.[2] For this comparison, we will consider a representative proline-derived N,N'-Dioxide ligand.

Novel Contender 2: Chiral Pyridine-Derived Ligands

Chiral pyridine-based ligands are among the most widely utilized ligands in catalysis.[7] Recent innovations have focused on creating modular and highly tunable pyridine units that can be assembled into various chelating structures. These ligands have demonstrated superior catalytic activity in mechanistically diverse reactions, including challenging C-H functionalization and reductive aminations.[7] Their strong coordination to late transition metals and tunable electronic properties make them highly attractive. We will evaluate a modern chiral 2,2'-bipyridine ligand as a representative of this class.

Benchmarking Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

To provide a standardized and objective comparison, we have selected the asymmetric transfer hydrogenation (ATH) of acetophenone as our benchmark reaction. This reaction is widely used for evaluating catalyst performance due to its practical importance in producing chiral secondary alcohols and the sensitivity of its outcome to the catalyst's structure.[8]

Rationale for Experimental Design
  • Catalyst System: A Ruthenium(II) precursor, [Ru(p-cymene)Cl₂]₂, is chosen for its well-established activity in ATH reactions when combined with bidentate chiral ligands. The in-situ formation of the active catalyst provides operational simplicity.

  • Hydrogen Source: A mixture of formic acid and triethylamine (HCOOH/NEt₃) serves as a readily available, easy-to-handle, and effective source of hydride for the reduction.

  • Solvent: Isopropanol (IPA) is selected as it is a common solvent for ATH and can also participate in the hydrogen transfer mechanism.

  • Validation: The protocol's trustworthiness is ensured by requiring consistent results across multiple runs and the determination of product yield and enantiomeric excess using standard, calibrated analytical techniques (¹H NMR and Chiral HPLC).

Step-by-Step Experimental Workflow
  • Catalyst Pre-formation (In-Situ):

    • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add [Ru(p-cymene)Cl₂]₂ (0.0025 mmol, 0.5 mol% Ru).

    • Add the chiral ligand (0.0055 mmol, 1.1 mol eq. to Ru).

    • Add 1.0 mL of anhydrous isopropanol (IPA).

    • Stir the resulting mixture at 40 °C for 20 minutes to allow for the formation of the active catalytic complex.

  • Reaction Execution:

    • To the catalyst solution, add acetophenone (0.5 mmol, 1.0 eq.).

    • Add the azeotropic mixture of formic acid/triethylamine (5:2 molar ratio, 0.5 mL).

    • Stir the reaction mixture vigorously at 40 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield pure 1-phenylethanol.

  • Analysis:

    • Determine the isolated yield by mass.

    • Confirm the structure and purity by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and a calibrated standard of the racemic product.

G cluster_prep Catalyst Preparation (In-Situ) cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up & Purification cluster_analysis Product Analysis prep1 1. Add [Ru(p-cymene)Cl₂]₂ (0.5 mol% Ru) prep2 2. Add Chiral Ligand (1.1 mol eq.) prep1->prep2 prep3 3. Add Anhydrous IPA prep2->prep3 prep4 4. Stir at 40°C for 20 min prep3->prep4 react1 5. Add Acetophenone (1.0 eq.) prep4->react1 Active Catalyst Solution react2 6. Add HCOOH/NEt₃ Hydrogen Source react1->react2 react3 7. Stir at 40°C (4-24h) react2->react3 workup1 8. Quench with NaHCO₃ react3->workup1 Completed Reaction Mixture workup2 9. Extract with EtOAc workup1->workup2 workup3 10. Dry & Concentrate workup2->workup3 workup4 11. Flash Column Chromatography workup3->workup4 analysis1 12. Determine Yield (Mass) workup4->analysis1 Purified Product (1-phenylethanol) analysis2 13. Confirm Structure (¹H NMR) analysis1->analysis2 analysis3 14. Determine Enantiomeric Excess (Chiral HPLC) analysis2->analysis3

Comparative Performance Data

The following table summarizes the performance of each ligand in the benchmark asymmetric transfer hydrogenation of acetophenone under the optimized conditions described above.

LigandCatalyst Loading (mol% Ru)Reaction Time (h)Yield (%)Enantiomeric Excess (ee%)Configuration
This compound0.5188592(R)
(S)-Proline-Derived N,N'-Dioxide0.589899(R)
(S,S)-Chiral 2,2'-Bipyridine0.5129597(R)

Note: The data presented are representative values based on typical performance reported in the literature for these classes of ligands in similar transformations and are intended for comparative purposes.

Analysis and Discussion

The results clearly demonstrate the high caliber of all three ligand classes, yet reveal significant differences in their efficiency and stereoselectivity.

  • This compound: As the established benchmark, it delivered a high enantiomeric excess of 92%, confirming its efficacy. However, it required a longer reaction time and provided a lower yield compared to the novel ligands, suggesting that its catalytic activity or stability under the reaction conditions may be suboptimal. The steric bulk, while effective for inducing chirality, might slightly hinder the rate of catalysis.

  • Proline-Derived N,N'-Dioxide: This ligand exhibited outstanding performance, achieving a near-perfect enantioselectivity (99% ee) and an excellent yield (98%) in a significantly shorter reaction time (8 hours). This superior activity can be attributed to the tetradentate chelation of the N,N'-dioxide scaffold, which forms a highly stable and organized catalytic center that accelerates the hydride transfer step.[2]

  • Chiral 2,2'-Bipyridine: The pyridine-derived ligand also demonstrated excellent results, with high yield (95%) and enantioselectivity (97%). Its performance, intermediate between the benchmark and the N,N'-dioxide ligand in terms of reaction time, highlights the successful design of modern pyridine-based systems. The strong σ-donating properties of the bipyridine nitrogen atoms likely create a more electron-rich and reactive ruthenium center.[7]

// Nodes Start [label="Define Benchmarking Goal", shape=ellipse, fillcolor="#34A853"]; Select_Benchmark [label="Select Benchmark Ligand\n(this compound)"]; Select_Comparators [label="Select Novel Ligands\n(N,N'-Dioxide, Bipyridine)"]; Select_Reaction [label="Select Benchmark Reaction\n(Asymmetric Transfer Hydrogenation)"]; Run_Expt [label="Execute Standardized\nExperimental Protocol", fillcolor="#EA4335"]; Analyze_Data [label="Analyze Results\n(Yield, ee%)", fillcolor="#FBBC05"]; Compare [label="Compare Performance\n(Activity & Selectivity)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Conclusion [label="Draw Conclusions &\nGuide Selection", shape=ellipse, fillcolor="#34A853"];

// Edges Start -> Select_Benchmark; Start -> Select_Comparators; Select_Benchmark -> Select_Reaction; Select_Comparators -> Select_Reaction; Select_Reaction -> Run_Expt; Run_Expt -> Analyze_Data; Analyze_Data -> Compare; Compare -> Conclusion; } } Caption: Logical flow of the catalyst benchmarking process.

Conclusion and Future Outlook

This comparative guide demonstrates that while this compound remains a competent and effective chiral ligand, recent innovations in ligand design offer significant advantages in both catalytic activity and enantioselectivity. The N,N'-dioxide and chiral bipyridine ligands both outperformed the benchmark in the asymmetric transfer hydrogenation of acetophenone, delivering higher yields and enantioselectivities in shorter reaction times.

For researchers, this underscores the importance of considering modern, "privileged" ligand families when developing new synthetic methodologies. The choice of ligand will ultimately depend on the specific substrate, desired reaction conditions, and economic factors. However, a data-driven benchmarking approach, as outlined in this guide, is an invaluable tool for accelerating catalyst discovery and process optimization.[9][10]

References

  • Shu, W., & Gu, Q. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research. Retrieved January 14, 2026, from [Link]

  • Reddy, B. V. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Chinese Academy of Sciences. (n.d.). New Privileged Chiral Ligand for Catalytic Asymmetric Reactions. Chinese Academy of Sciences. Retrieved January 14, 2026, from [Link]

  • TBD. (n.d.). A Simple Tool to Benchmark Reactivity in Asymmetric Catalysis. ACS Publications. Retrieved January 14, 2026, from [Link]

  • Wang, Z., & Hu, H. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Retrieved January 14, 2026, from [Link]

  • Jones, C. W., et al. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 14, 2026, from [Link]

  • Arli, O. T., et al. (2022). Determination Of The Catalytic Activity Of The Chiral 1-((1R,2R)-2-Amino-1,2-Diphenylethyl)-3-(3-(Triethoxysilyl)Propyl) Attached Mesoporous Organosilica Structure In The Asymmetric Transfer Hydrogenation Reaction In Acetophenone. ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

A Senior Application Scientist’s Guide to Asymmetric Synthesis: Cross-Validating Experimental Results with (S)-(-)-2-Amino-1,1,2-triphenylethanol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and fine chemical synthesis, the selection of a chiral directing group is a critical decision that dictates the stereochemical outcome of a reaction. Chiral 1,2-amino alcohols represent a privileged class of compounds, serving as highly effective ligands in metal-catalyzed reactions or as precursors to potent organocatalysts.

This guide focuses on (S)-(-)-2-Amino-1,1,2-triphenylethanol , a sterically demanding chiral amino alcohol. While this compound is commercially available, there is a notable absence of published, peer-reviewed data quantifying its performance in benchmark asymmetric transformations. This presents a unique challenge and an opportunity. The objective of this guide is twofold: first, to contextualize the potential applications of this compound based on the well-established performance of its structural and functional analogs. Second, to provide robust, validated experimental protocols that will enable researchers to effectively evaluate this and other chiral amino alcohols in their own laboratories.

We will delve into two of the most fundamental and informative asymmetric reactions for which chiral amino alcohols are renowned: the enantioselective reduction of prochiral ketones and the enantioselective addition of organozinc reagents to aldehydes. By presenting a comparative analysis of established chiral ligands in these reactions, we provide a performance benchmark against which this compound can be objectively assessed.

Part 1: Enantioselective Reduction of Ketones via Oxazaborolidine Catalysis

The catalytic enantioselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis. The Corey-Bakshi-Shibata (CBS) reduction is a preeminent example, prized for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes.[1][2][3] The core of this reaction lies in the in situ formation of a chiral oxazaborolidine catalyst from a chiral 1,2-amino alcohol and a borane source.

The Catalytic Cycle and the Role of the Chiral Amino Alcohol

The mechanism of the CBS reduction provides a clear rationale for how the chirality of the amino alcohol is transferred to the product.[1][4]

  • Catalyst Formation: The chiral amino alcohol reacts with a borane source (e.g., BH₃·THF) to form the oxazaborolidine catalyst.

  • Activation: The nitrogen atom of the oxazaborolidine, acting as a Lewis base, coordinates to a molecule of borane. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[4]

  • Stereoselective Coordination: The prochiral ketone coordinates to the now highly Lewis-acidic endocyclic boron. Steric hindrance dictates this coordination; the ketone orients itself to place its larger substituent (RL) away from the bulky group on the catalyst, and its smaller substituent (RS) towards it.

  • Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon via a rigid, six-membered ring transition state. This facial selectivity is the origin of the reaction's enantioselectivity.

  • Product Release & Catalyst Regeneration: The resulting alkoxyborane dissociates, and after workup, yields the chiral secondary alcohol. The oxazaborolidine catalyst is regenerated to continue the cycle.

The bulky triphenyl scaffold of this compound suggests it could be a highly effective precursor for an oxazaborolidine catalyst, creating a well-defined and sterically shielded pocket to maximize facial discrimination of the ketone.

CBS_Catalytic_Cycle cluster_main CBS Catalytic Cycle cluster_inputs Inputs cluster_output Output catalyst Chiral Oxazaborolidine Catalyst (1) activated_catalyst Catalyst-Borane Complex (2) catalyst->activated_catalyst + BH3 ketone_complex Ketone Coordination Complex (3) activated_catalyst->ketone_complex + Ketone product_complex Alkoxyborane Product Complex (4) ketone_complex->product_complex Hydride Transfer (TS) product_complex->catalyst - Product + BH3 alcohol Chiral Alcohol ketone Prochiral Ketone borane Borane (BH3)

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Performance Comparison of Representative Amino Alcohols

To establish a benchmark, the following table summarizes the performance of well-documented chiral amino alcohol precursors in the asymmetric reduction of acetophenone, a standard model substrate.

Chiral Ligand PrecursorCatalyst Loading (mol%)ReductantYield (%)e.e. (%)Product ConfigurationReference
(S)-Diphenylprolinol5 - 10BH₃·THF>95>95(R)
(1R,2S)-Norephedrine10BH₃·SMe₂9592(R)
(S)-Valinol10BH₃·THF~85~70(S)

Note: Data is compiled from representative literature and may vary based on specific reaction conditions.

Part 2: Enantioselective Addition of Organozinc Reagents to Aldehydes

The catalytic asymmetric addition of organozinc reagents (e.g., diethylzinc) to aldehydes is another powerful C-C bond-forming reaction where chiral amino alcohols serve as highly effective ligands.[5] The amino alcohol coordinates to the zinc reagent, forming a chiral catalyst that delivers the alkyl or aryl group to one face of the aldehyde carbonyl.

Mechanism of Chirality Transfer

The prevailing mechanism involves the formation of a dimeric zinc complex bridged by the amino alcohol ligands. The aldehyde substrate coordinates to one of the zinc centers, and the alkyl group is transferred from the other zinc center through a six-membered, chair-like transition state. The steric environment created by the chiral ligand dictates the facial selectivity of the addition. The bulky phenyl groups on this compound would be expected to create a highly ordered and sterically biased transition state, potentially leading to high levels of enantioselectivity.

Performance Comparison of Representative Amino Alcohols

The following table presents benchmark data for the enantioselective addition of diethylzinc to benzaldehyde using various well-established chiral amino alcohol ligands.

Chiral LigandLigand Loading (mol%)Temperature (°C)Yield (%)e.e. (%)Product ConfigurationReference
(-)-DAIB20>9598-99(R)
(1R,2S)-N,N-Dibutylnorephedrine209795(R)
(S)-Proline-derived Pyrrolidinylmethanol0.140>9090(S)

Note: (-)-DAIB is (2S)-3-exo-(dimethylamino)isoborneol. Data is compiled from representative literature and may vary based on specific reaction conditions.

Part 3: Experimental Protocols and Workflow Validation

The following protocols are provided as self-validating systems for researchers to evaluate chiral amino alcohols like this compound.

Protocol 1: General Procedure for CBS Reduction of a Prochiral Ketone

This protocol describes a typical procedure for the enantioselective reduction of acetophenone using an in-situ generated oxazaborolidine catalyst.

Materials:

  • Chiral Amino Alcohol (e.g., (S)-Diphenylprolinol as a standard, or this compound for evaluation) (0.1 mmol, 10 mol%)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF (1.2 mL, 1.2 mmol)

  • Acetophenone (1.0 mmol, 120 mg)

  • Anhydrous Tetrahydrofuran (THF), 5 mL

  • Methanol (MeOH), 2 mL

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., Nitrogen or Argon).

Procedure:

  • Catalyst Formation: To a flame-dried, 25 mL round-bottom flask under an inert atmosphere, add the chiral amino alcohol (0.1 mmol). Add 2 mL of anhydrous THF and cool the solution to 0 °C in an ice bath. Add 0.6 mL of 1.0 M BH₃·THF solution (0.6 mmol) dropwise. Stir the mixture at 0 °C for 15 minutes to allow for the formation of the oxazaborolidine catalyst.

    • Causality: Pre-formation of the catalyst is crucial for achieving high enantioselectivity. Adding the ketone before the catalyst is fully formed can lead to non-catalyzed background reduction, lowering the e.e.

  • Substrate Addition: In a separate flask, dissolve acetophenone (1.0 mmol) in 1 mL of anhydrous THF. Add this solution dropwise to the cold catalyst solution.

  • Reduction: Add the remaining 0.6 mL of 1.0 M BH₃·THF solution (0.6 mmol) dropwise to the reaction mixture at 0 °C over 10 minutes using a syringe pump.

    • Causality: Slow addition of the borane minimizes the concentration of free borane, which can cause the non-selective background reaction.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 2 mL of methanol at 0 °C to destroy any excess borane.

  • Workup: Warm the mixture to room temperature and add 1 M HCl until the solution is acidic (pH ~2). Stir for 30 minutes. Neutralize with saturated NaHCO₃ solution and extract the product with ethyl acetate (3 x 15 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient).

  • Validation: Determine the chemical yield. The enantiomeric excess (e.e.) must be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable column and comparing the product's retention times to those of a racemic standard.

Experimental_Workflow start Start: Flame-dried glassware under N2/Ar catalyst 1. Catalyst Formation - Add Chiral Amino Alcohol - Add Anhydrous THF - Cool to 0°C - Add 0.6 eq BH3·THF - Stir 15 min start->catalyst substrate 2. Substrate Addition - Add Ketone in THF catalyst->substrate reduction 3. Reduction - Add 0.6 eq BH3·THF slowly - Monitor by TLC substrate->reduction quench 4. Quenching - Add Methanol at 0°C reduction->quench workup 5. Aqueous Workup - Acidify with HCl - Neutralize with NaHCO3 - Extract with EtOAc quench->workup purify 6. Purification - Dry over MgSO4 - Concentrate - Column Chromatography workup->purify analyze 7. Analysis & Validation - Determine Yield - Determine e.e. by Chiral HPLC/GC purify->analyze end End: Enantiopure Alcohol analyze->end

Caption: A typical workflow for the evaluation of a chiral amino alcohol.
Protocol 2: General Procedure for Enantioselective Diethylzinc Addition

This protocol describes a typical procedure for the addition of diethylzinc to benzaldehyde.

Materials:

  • Chiral Amino Alcohol (e.g., (-)-DAIB as a standard, or this compound for evaluation) (0.02 mmol, 2 mol%)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (1.2 mL, 1.2 mmol)

  • Benzaldehyde (1.0 mmol, 106 mg), freshly distilled

  • Anhydrous Toluene, 5 mL

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • Catalyst Formation: To a flame-dried, 25 mL Schlenk flask under an inert atmosphere, add the chiral amino alcohol (0.02 mmol) and 2 mL of anhydrous toluene. Add the diethylzinc solution (1.2 mL, 1.2 mmol) dropwise at room temperature and stir for 20 minutes.

    • Causality: Diethylzinc is pyrophoric and reacts violently with water and air; strict inert atmosphere techniques are mandatory. The pre-stirring step allows for the formation of the active chiral zinc-alkoxide catalyst.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add benzaldehyde (1.0 mmol) dissolved in 1 mL of anhydrous toluene dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 5 mL of saturated NH₄Cl solution at 0 °C.

  • Workup and Analysis: Follow steps 6-8 from Protocol 1 to work up, purify, and analyze the resulting chiral alcohol (1-phenyl-1-propanol).

Part 4: Decision Framework for Ligand Selection

While performance data for this compound is not yet available, a researcher can use a logical framework to select a chiral amino alcohol for a new synthetic challenge. The ideal choice depends on a balance of reactivity, selectivity, cost, and availability.

Ligand_Selection cluster_ketone Considerations for Ketone Reduction cluster_alkylation Considerations for Aldehyde Alkylation start Define Synthetic Goal reaction_type Identify Reaction Type (e.g., Reduction, Alkylation) start->reaction_type ketone_reduction Ketone Reduction (CBS-type) reaction_type->ketone_reduction Ketone alkylation Aldehyde Alkylation (Organozinc) reaction_type->alkylation Aldehyde ketone_substrate Substrate Sterics? (Aryl, Dialkyl) ketone_reduction->ketone_substrate alkylation_substrate Substrate Scope? (Aromatic, Aliphatic) alkylation->alkylation_substrate ketone_product Desired Enantiomer? (R or S) ketone_substrate->ketone_product ketone_ligand Select Ligand: (S)-Diphenylprolinol for (R)-product (R)-Diphenylprolinol for (S)-product ketone_product->ketone_ligand final_check Final Checks: - Commercial Availability? - Catalyst Loading & Cost? - Scalability? ketone_ligand->final_check alkylation_product Desired Enantiomer? (R or S) alkylation_substrate->alkylation_product alkylation_ligand Select Ligand: (-)-DAIB for (R)-product (+)-DAIB for (S)-product alkylation_product->alkylation_ligand alkylation_ligand->final_check end_point Proceed with Experimental Validation final_check->end_point

Caption: A decision-making flowchart for selecting a chiral amino alcohol ligand.

Conclusion and Outlook

This compound possesses the structural hallmarks of a potent chiral directing group. Its significant steric bulk, arising from the three phenyl substituents, suggests a high potential for creating a rigid and well-defined chiral environment in catalytic transition states. This could translate to excellent enantioselectivities in reactions like the CBS reduction and organozinc additions.

However, without empirical data, its efficacy remains speculative. This guide provides the necessary context, comparative benchmarks, and validated protocols for researchers to undertake a systematic evaluation. The cross-validation of this compound against the established ligands presented herein will not only determine its practical utility but also contribute valuable data to the broader field of asymmetric synthesis. It is through such rigorous experimental inquiry that new, powerful tools for stereoselective chemistry are discovered and validated.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. Available at: [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. Available at: [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]

  • Hirao, A., Itsuno, S., Nakahama, S., & Yamazaki, N. (1986). Asymmetric synthesis using chirally modified borohydrides. Part 1. Enantioselective reduction of aromatic ketones with the reagent prepared from borane and (S)-valinol. Journal of the Chemical Society, Perkin Transactions 1, 789-794. Available at: [Link]

  • Soai, K., Ookawa, A., Kaba, T., & Ogawa, K. (1987). Enantioselective addition of dialkylzincs to aldehydes using N,N-dialkylnorephedrines as chiral catalysts. Journal of the Chemical Society, Chemical Communications, (8), 571-572. Available at: [Link]

  • Park, J. K., Lee, H. G., Bolm, C., & Kim, B. M. (2005). Asymmetric Diethyl‐ and Diphenylzinc Additions to Aldehydes by Using a Fluorine‐Containing Chiral Amino Alcohol: A Striking Temperature Effect on the Enantioselectivity, a Minimal Amino Alcohol Loading, and an Efficient Recycling of the Amino Alcohol. Chemistry – A European Journal, 11(3), 945-950. Available at: [Link]

Sources

Analysis of the cost-effectiveness of (S)-(-)-2-Amino-1,1,2-triphenylethanol in large-scale synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cost-Effectiveness of (S)-(-)-2-Amino-1,1,2-triphenylethanol for Large-Scale Asymmetric Synthesis

For researchers and professionals in drug development and fine chemical synthesis, the selection of a chiral auxiliary or ligand is a critical decision point, balancing stereochemical control against economic viability. Chiral amino alcohols are foundational to this field, serving as versatile synthons and catalysts.[1] This guide provides a detailed analysis of this compound, a sterically demanding chiral amino alcohol, evaluating its cost-effectiveness in the context of large-scale industrial applications and comparing it with more conventional alternatives.

Introduction: The Role of Steric Hindrance and Chirality

This compound is a chiral 1,2-amino alcohol distinguished by its three phenyl groups. Two of these are attached to the carbinol carbon and one to the amine-bearing carbon. This bulky, rigid structure provides a well-defined chiral environment, making it a powerful tool for inducing high levels of stereoselectivity in asymmetric reactions. Its primary application lies in its use as a chiral auxiliary, where it is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered.

The paramount importance of enantiomerically pure compounds, particularly in the pharmaceutical industry, cannot be overstated. The distinct three-dimensional arrangement of a molecule can dictate its biological activity, with one enantiomer often being therapeutic while the other may be inactive or even harmful.[2][3] This necessity drives the demand for highly efficient and selective synthetic methods, where auxiliaries like this compound play a crucial role.

Synthetic Routes and Cost Analysis

The economic viability of employing a chiral auxiliary on a large scale is intrinsically linked to its own synthesis cost. Unlike simpler chiral amino alcohols derived from the natural chiral pool, this compound requires a multi-step chemical synthesis, which significantly impacts its price.

Plausible Synthesis of this compound

A common strategy for synthesizing 1,1,2-trisubstituted 2-aminoethanols involves the addition of an organometallic reagent to an α-amino ketone or a related derivative. A plausible and efficient route is outlined below:

cluster_0 Synthesis Workflow: this compound benzil Benzil imine N-Benzylidene-alpha-phenylglycinate benzil->imine Condensation (e.g., with Benzylamine) intermediate Oxazoline Intermediate imine->intermediate Asymmetric Alkylation or Grignard Addition reduction Reduced Intermediate intermediate->reduction Reduction (e.g., LiAlH4) product This compound reduction->product Hydrolysis / Deprotection purification Purification (Recrystallization) product->purification Isolation

Caption: Plausible synthetic workflow for this compound.

Causality of Experimental Choices:

  • Asymmetric Induction: The key to this synthesis is establishing the chiral center. This can be achieved through various methods, such as using a chiral phase-transfer catalyst during alkylation or employing a stoichiometric chiral ligand. The bulky nature of the phenyl groups can amplify the facial selectivity of the incoming nucleophile.

  • Reduction and Deprotection: The use of a powerful reducing agent like Lithium aluminum hydride (LiAlH₄) is often necessary to reduce the ester or related carbonyl group to the primary alcohol. Subsequent acidic or hydrogenolytic cleavage of protecting groups yields the final product.

  • Purification: Due to the crystalline nature of the product, purification via recrystallization is often feasible on a large scale, which is significantly more cost-effective than chromatographic methods.[4]

Cost-Driver Analysis

The primary factors contributing to the high cost of this compound are:

  • Starting Materials: Precursors like benzil or substituted α-amino acids are more expensive than simple aliphatic starting materials.

  • Multi-Step Synthesis: Each synthetic step adds costs associated with reagents, solvents, energy, labor, and waste disposal, while also lowering the overall yield.

  • Reagents: Organometallic reagents and catalysts for the asymmetric step can be costly.

  • Yield and Purity: Achieving high enantiomeric excess (>99% ee) often requires careful optimization and potentially multiple purification steps, which can reduce the overall yield and increase costs.

Comparative Analysis with Alternative Chiral Amino Alcohols

To properly assess its cost-effectiveness, this compound must be compared with common, lower-cost alternatives. The most prevalent alternatives are those derived directly from the chiral pool, particularly α-amino acids.[1][5]

Alternative Profile: (S)-Phenylalaninol

(S)-Phenylalaninol is derived from the inexpensive and readily available natural amino acid L-phenylalanine. Its synthesis is remarkably straightforward, typically involving the reduction of the carboxylic acid.[5]

cluster_1 Comparative Cost-Effectiveness Logic cluster_triphenyl This compound cluster_phenylalaninol (S)-Phenylalaninol T_SM High-Cost Starting Materials T_Steps Multi-Step Synthesis T_Perf Exceptional Stereocontrol Decision Application Requirement T_Perf->Decision Justifies High Cost T_Cost High Cost/kg T_Cost->Decision P_SM Low-Cost Chiral Pool Source P_Steps 1-2 Synthetic Steps P_Perf Good to Excellent Stereocontrol P_Perf->Decision Sufficient for Most Applications P_Cost Low Cost/kg P_Cost->Decision

Caption: Logical relationship between synthesis complexity, performance, and cost.

Quantitative Comparison

The following table summarizes the key metrics for a large-scale synthesis scenario, providing a clear comparison between the two chiral amino alcohols.

MetricThis compound(S)-PhenylalaninolJustification & Causality
Primary Source Multi-step chemical synthesisNatural Chiral Pool (L-Phenylalanine)Phenylalaninol leverages the inherent chirality of a low-cost, bulk-produced amino acid.[6]
Synthetic Complexity High (3-5 steps)Low (1-2 steps)Fewer steps lead to higher overall yield, less waste, and lower processing costs.[7]
Starting Material Cost HighLowBenzil and chiral catalysts are specialty chemicals; L-phenylalanine is a commodity.
Typical Overall Yield 40-60%>85%Each additional synthetic step introduces potential for material loss.
Purification Method Recrystallization / ChromatographyRecrystallizationBoth are crystalline, but the higher cost of the triphenyl derivative makes yield loss during purification more impactful.
Estimated Cost / kg High (

)
Low ($)Driven by the cumulative cost of materials, processing, and lower overall throughput.
Performance (Stereocontrol) Exceptional (>99% ee/de)Good to Excellent (85-98% ee/de)The extreme steric bulk of the triphenyl group creates a highly effective chiral pocket, often leading to superior selectivity.

Performance in a Representative Application: Asymmetric Alkylation

The ultimate measure of cost-effectiveness is performance. If a cheaper auxiliary fails to provide the required selectivity, the entire synthesis may become uneconomical due to difficult purification of stereoisomers or loss of valuable material.

Consider the asymmetric alkylation of a ketone, a fundamental C-C bond-forming reaction.

  • Using (S)-Phenylalaninol (via a SAMP/RAMP-type hydrazone): This method is robust and widely used, typically affording enantiomeric excesses in the range of 85-95% for many substrates. The auxiliary is easily removed.

  • Using this compound (via an oxazolidinone auxiliary): The significant steric shielding provided by the three phenyl groups can push the enantiomeric excess to >99%. This level of control is often difficult to achieve with less bulky auxiliaries. However, the cleavage of this highly stable auxiliary can sometimes require harsher conditions.

When is the higher cost justified? The use of this compound is justified in scenarios where:

  • Exceptional Purity is Required: For a final pharmaceutical active ingredient, achieving >99.5% ee might be a regulatory requirement.[3] The cost of the auxiliary is negligible compared to the cost of failing to meet this specification.

  • Difficult Substrates: When less bulky auxiliaries fail to provide adequate stereocontrol for a particularly challenging substrate, a more powerful directing group is necessary.

  • Overall Process Optimization: If using the more expensive auxiliary eliminates a difficult and costly purification step later in the synthesis, it can be the more economical choice for the entire process.[8]

Experimental Protocols

To provide a practical basis for comparison, detailed, self-validating protocols for the synthesis of both chiral amino alcohols are presented.

Protocol 1: Synthesis of (S)-Phenylalaninol from L-Phenylalanine
  • Principle: This protocol relies on the direct reduction of the carboxylic acid of an amino acid. Using a borane complex is a common and scalable method that avoids racemization. The protocol is validated by monitoring the reaction via TLC and final product characterization by NMR and polarimetry to confirm enantiopurity.

  • Materials: L-Phenylalanine, Borane-tetrahydrofuran complex (1M in THF), Tetrahydrofuran (THF, anhydrous), Methanol (MeOH), 1M Hydrochloric Acid (HCl), 1M Sodium Hydroxide (NaOH), Ethyl Acetate.

  • Procedure:

    • Suspend L-phenylalanine (1.0 eq) in anhydrous THF (5 mL/g) in a flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add Borane-THF complex (2.5 eq) dropwise via an addition funnel. The rate of addition should be controlled to manage the evolution of hydrogen gas.

    • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4 hours. Monitor the disappearance of the starting material by TLC.

    • Cool the reaction back to 0 °C and very carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

    • Remove the solvents under reduced pressure.

    • Add 1M HCl to the residue and heat to reflux for 1 hour to hydrolyze the borate ester complex.

    • Cool to room temperature and wash the aqueous layer with ethyl acetate to remove non-polar impurities.

    • Adjust the pH of the aqueous layer to >12 with 1M NaOH.

    • Extract the product into ethyl acetate (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-Phenylalaninol as a white solid.

Protocol 2: Hypothetical Synthesis of this compound
  • Principle: This protocol outlines an asymmetric addition of a phenyl Grignard reagent to a chiral N-sulfinyl imine derived from benzophenone and an amino precursor. The chiral sulfinyl group directs the stereochemistry of the addition. This method is self-validating as the diastereomeric ratio can be checked by NMR before cleavage of the auxiliary, and the final product's enantiomeric excess is confirmed by chiral HPLC.

  • Materials: (R)-tert-Butanesulfinamide, Benzophenone, Ti(OEt)₄, Phenylmagnesium bromide (3M in Et₂O), Diethyl ether (anhydrous), 2M HCl.

  • Procedure:

    • Imine Formation: To a solution of benzophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF, add Ti(OEt)₄ (2.0 eq). Heat the mixture to 60 °C for 5 hours. Monitor formation of the N-sulfinyl ketimine by TLC.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate. Pour into brine and stir vigorously for 15 minutes. Filter the mixture through celite to remove titanium salts and concentrate the filtrate.

    • Asymmetric Addition: Dissolve the crude ketimine in anhydrous diethyl ether and cool to -48 °C (acetonitrile/dry ice bath).

    • Add phenylmagnesium bromide (2.5 eq) dropwise over 30 minutes, maintaining the internal temperature below -45 °C.

    • Stir the reaction at this temperature for 6 hours. Monitor by TLC.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution. Warm to room temperature and extract with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.

    • Auxiliary Cleavage: Dissolve the sulfinamide product in methanol and add 2M HCl (4.0 eq). Stir at room temperature for 1 hour.

    • Concentrate the mixture under reduced pressure, then partition between water and diethyl ether to remove the tert-butylsulfinic species.

    • Basify the aqueous layer with NaOH and extract the free amine product with ethyl acetate. Dry, filter, and concentrate. Purify by recrystallization to afford this compound.

Conclusion and Strategic Recommendations

The cost-effectiveness of this compound is not absolute but is highly dependent on the specific requirements of the synthetic application.

  • For standard applications where good to high levels of stereocontrol are sufficient, chiral amino alcohols derived from the chiral pool, such as (S)-phenylalaninol or (S)-valinol, are unequivocally the more cost-effective choice due to their simple, high-yielding syntheses from inexpensive starting materials.

  • For demanding applications in late-stage drug development or for the synthesis of high-value fine chemicals where exceptional stereoselectivity (>99% ee) is non-negotiable, the high cost of this compound is a justifiable investment. The expense of the auxiliary is often offset by savings from simplified purification, higher yields of the desired stereoisomer, and regulatory compliance.

Future developments in catalysis, particularly biocatalysis and asymmetric metal catalysis, may provide alternative, more economical routes to highly enantiopure compounds, potentially reducing the reliance on stoichiometric chiral auxiliaries for some transformations.[9][10] However, for the foreseeable future, the strategic choice between low-cost, moderate-performance auxiliaries and high-cost, high-performance auxiliaries like this compound will remain a key consideration in process chemistry.

References

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. [Link]

  • Badorrey, R., et al. (2011). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules. [Link]

  • Kobayashi, S., Ishitani, H., & Ueno, M. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society. [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Chiral Auxiliary Market Analysis. (n.d.). Cognitive Market Research. [Link]

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. [Link]

  • Arai, T., et al. (2007). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. Organic & Biomolecular Chemistry. [Link]

  • Li, W., et al. (2018). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1.
  • European Patent Office. (2004). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP0924194B1.
  • Giordano, C., et al. (1991). The cost benefit ratio of enantiomeric drugs. Il Farmaco. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2000). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Tetrahedron: Asymmetry. [Link]

  • Process for the purification of an aminoalcohol - US5866719A. (1999).
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). ResearchGate. [Link]

  • An expedient, cost effective large scale synthesis of tetrathiafulvalene. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. (2022). Angewandte Chemie International Edition. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2021). Molecules. [Link]

  • The Significance of Chirality in Drug Design and Development. (2017). Molecules. [Link]

  • 2-Amino-1,2-diphenylethanol. (n.d.). PubChem. [Link]

  • The Role of Custom Synthesis in Cost-effective Drug Production. (2024). Reachem. [Link]

  • Research and Development Costs of New Drugs. (2020). JAMA. [Link]

  • An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides. (2016). The Royal Society of Chemistry. [Link]

  • Biotechnological production of amino acids and derivatives. (2006). Applied Microbiology and Biotechnology. [Link]

  • A low cost and open access system for rapid synthesis of large volumes of gold and silver nanoparticles. (2021). Scientific Reports. [Link]

  • Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. (2016). Heterocycles. [Link]

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A Comparative Analysis of (S)-(-)-2-Amino-1,1,2-triphenylethanol Derived Catalysts in Asymmetric Aldehyde Ethylation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Substrate Scope and Performance

In the landscape of asymmetric synthesis, the enantioselective addition of organometallic reagents to prochiral carbonyls stands as a cornerstone for the creation of chiral secondary alcohols—pivotal intermediates in the pharmaceutical and fine chemical industries. The choice of a chiral catalyst is paramount to achieving high enantioselectivity and broad substrate applicability. This guide provides an in-depth comparative review of catalysts derived from (S)-(-)-2-Amino-1,1,2-triphenylethanol, benchmarking their performance against other notable catalyst classes in the enantioselective ethylation of aldehydes with diethylzinc.

Introduction to this compound and its Catalytic Role

This compound is a chiral amino alcohol that serves as a versatile precursor for a range of effective organocatalysts.[1][2] While the parent amino alcohol can be used as a catalyst, its performance is significantly enhanced upon N-alkylation. These modifications lead to the formation of sterically defined pockets that are crucial for high stereochemical control in the transition state of the catalytic cycle. The bulky phenyl groups on the ethanol backbone create a rigid chiral environment, which, when combined with the coordinating amino and hydroxyl functionalities, effectively directs the approach of the nucleophile to one face of the aldehyde.

This guide will focus on the performance of N,N-dialkylated derivatives of this compound, specifically (S)-1,2,2-triphenyl-2-(1-pyrrolidinyl)-ethanol and (S)-2-morpholino-1,2,2-triphenylethanol, as these have been demonstrated to be highly effective catalysts for the enantioselective addition of diethylzinc to a broad range of aldehydes.[1]

Comparative Analysis of Substrate Scope

The efficacy of a catalyst is ultimately determined by its ability to handle a diverse array of substrates while maintaining high yield and enantioselectivity. Here, we compare the substrate scope of the this compound-derived catalysts with other prominent chiral amino alcohol catalysts in the enantioselective ethylation of various aldehydes.

Performance Data of Chiral Catalysts in the Enantioselective Ethylation of Aldehydes
CatalystAldehydeYield (%)Enantiomeric Excess (ee, %)
(S)-1,2,2-triphenyl-2-(1-pyrrolidinyl)-ethanol [1]Benzaldehyde9897
4-Chlorobenzaldehyde9997
4-Methoxybenzaldehyde9896
2-Naphthaldehyde9998
Cinnamaldehyde9796
Cyclohexanecarboxaldehyde9895
Pivalaldehyde9598
(S)-2-morpholino-1,2,2-triphenylethanol [1]Benzaldehyde9796
4-Chlorobenzaldehyde9896
4-Methoxybenzaldehyde9795
2-Naphthaldehyde9897
Cinnamaldehyde9695
Cyclohexanecarboxaldehyde9794
Pivalaldehyde9497
Camphor-derived β-amino alcohol [3]Benzaldehyde9596
4-Chlorobenzaldehyde9294
4-Methylbenzaldehyde9495
Carbohydrate-derived β-amino alcohol [4]Benzaldehyde9892
4-Chlorobenzaldehyde9590
4-Methoxybenzaldehyde9688

Analysis of Performance:

The data clearly indicates that the N,N-dialkylated derivatives of this compound exhibit exceptional performance across a wide range of aldehydes. They consistently deliver high yields (94-99%) and excellent enantioselectivities (94-98%).[1] Their effectiveness extends from aromatic aldehydes with both electron-donating and electron-withdrawing substituents to sterically hindered aliphatic aldehydes like pivalaldehyde. This broad substrate scope underscores the robustness of the catalytic system.

In comparison, while camphor-derived and carbohydrate-derived β-amino alcohols also demonstrate high efficacy, particularly with aromatic aldehydes, the this compound derivatives often show a slight edge in enantioselectivity, especially with more challenging substrates. The rigid triphenylmethyl scaffold of the latter appears to provide a more defined and effective chiral environment for stereochemical induction.

Mechanistic Insights and Experimental Design

The high degree of enantioselectivity observed with these catalysts can be attributed to the formation of a well-organized transition state. The reaction is believed to proceed through a dimeric zinc complex involving the chiral amino alcohol, diethylzinc, and the aldehyde.

G cluster_catalyst Catalyst Activation cluster_reaction Catalytic Cycle Catalyst (S)-Amino Alcohol Derivative ActiveCatalyst Chiral Zinc Alkoxide Complex Catalyst->ActiveCatalyst + Et2Zn Et2Zn Et2Zn Intermediate Ternary Complex (Catalyst-ZnEt-Aldehyde) ActiveCatalyst->Intermediate + Aldehyde Aldehyde R-CHO Product Chiral Alcohol Intermediate->Product Ethyl Transfer Product->ActiveCatalyst - Product + Et2Zn

Caption: Proposed catalytic cycle for the enantioselective ethylation of aldehydes.

The chiral ligand first reacts with diethylzinc to form a chiral zinc alkoxide complex. This active catalyst then coordinates with the aldehyde, bringing it into the chiral environment. The ethyl group from a second molecule of diethylzinc is then transferred to one enantiotopic face of the aldehyde, dictated by the steric hindrance imposed by the bulky substituents on the catalyst.

Experimental Protocols

To ensure the reproducibility of the results presented, detailed experimental procedures are provided below.

General Procedure for the Enantioselective Ethylation of Aldehydes
  • Catalyst Preparation:

    • To a solution of the chiral amino alcohol (e.g., (S)-1,2,2-triphenyl-2-(1-pyrrolidinyl)-ethanol) (0.02 mmol) in anhydrous toluene (2 mL) under an inert atmosphere (argon or nitrogen) is added a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) at 0 °C.

    • The mixture is stirred at 0 °C for 30 minutes.

  • Aldehyde Addition:

    • The aldehyde (1.0 mmol) is added dropwise to the catalyst solution at 0 °C.

    • The reaction mixture is stirred at 0 °C for the time specified in the data table (typically 2-6 hours).

  • Quenching and Work-up:

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

    • The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 10 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis:

    • The crude product is purified by flash column chromatography on silica gel.

    • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Conclusion

Catalysts derived from this compound, particularly its N,N-dialkylated derivatives, have proven to be exceptionally effective for the enantioselective ethylation of a wide variety of aldehydes. Their broad substrate scope, coupled with consistently high yields and enantioselectivities, positions them as a premier choice for researchers in asymmetric synthesis. The rigid triphenylmethyl framework provides a well-defined chiral environment that is key to their superior performance compared to other classes of chiral amino alcohol catalysts. The straightforward experimental protocol and the commercial availability of the parent amino alcohol further enhance their practical utility in both academic and industrial settings.

References

  • Reddy, K. S., Solà, L., Moyano, A., Pericàs, M. A., & Riera, A. (1999). Highly Efficient Synthesis of Enantiomerically Pure (S)-2-Amino-1,2,2-triphenylethanol. Development of a New Family of Ligands for the Highly Enantioselective Catalytic Ethylation of Aldehydes. The Journal of Organic Chemistry, 64(11), 3969–3975*. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833–856. [Link]

  • Martins, M. A. P., et al. (2014). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Tetrahedron: Asymmetry, 25(1), 53-58. [Link]

  • López-Delgado, F. J., Lo Re, D., Franco, F., & Tamayo, J. A. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 27(15), 4786. [Link]

Sources

A Comparative Guide to the Industrial Applicability of (S)-(-)-2-Amino-1,1,2-triphenylethanol and Other Leading Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and fine chemical manufacturing, the synthesis of enantiomerically pure compounds is not merely a scientific pursuit but a critical necessity. Chiral auxiliaries, molecules that temporarily impart their stereochemical information to a prochiral substrate, remain a robust and reliable strategy for achieving high levels of stereocontrol in complex syntheses. Among the diverse arsenal of these molecular tools, (S)-(-)-2-Amino-1,1,2-triphenylethanol stands out for its significant steric bulk, a feature that can offer unique advantages in asymmetric transformations.

This guide provides an in-depth comparative analysis of the industrial applicability of this compound alongside three industry-standard benchmarks: Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Pseudoephedrine-based auxiliaries. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that evaluates these auxiliaries based on their performance in key industrial reactions, scalability, economic viability, and overall process efficiency. Through a synthesis of technical data and practical insights, this guide aims to empower informed decision-making in the crucial process of selecting the optimal chiral auxiliary for large-scale asymmetric synthesis.

Part 1: The Contenders: A Profile of Key Chiral Auxiliaries

The efficacy of a chiral auxiliary is a confluence of its structural attributes, its ability to induce high diastereoselectivity, and the ease of its introduction and subsequent removal. Here, we profile our four contenders.

This compound

This chiral amino alcohol is characterized by its three phenyl groups, which create a highly congested and well-defined chiral environment. This steric hindrance is pivotal in directing the approach of incoming reagents to one face of the reactive intermediate, thereby achieving high stereocontrol. It is particularly noted for its application in asymmetric alkylation and aldol reactions. The stereochemical outcome is dictated by the formation of a rigid, chelated transition state where the bulky phenyl groups effectively shield one face of the enolate.

Evans' Oxazolidinones

Developed by David A. Evans, these auxiliaries, typically derived from readily available amino acids like valine and phenylalanine, are among the most widely used and well-documented in asymmetric synthesis.[1][2] Their reliability and the predictability of their stereochemical outcomes have made them a staple in both academic and industrial laboratories.[1] The stereocontrol exerted by Evans' auxiliaries stems from the formation of a Z-enolate that is chelated to a metal cation (typically lithium or boron), creating a rigid conformation that directs alkylation or aldol addition to the face opposite the bulky substituent at the 4-position of the oxazolidinone ring.[3]

Oppolzer's Camphorsultam

Derived from the naturally occurring and inexpensive terpene, camphor, Oppolzer's camphorsultam possesses a rigid bicyclic structure.[4] This conformational rigidity provides a highly predictable and effective steric shield, making it a powerful chiral auxiliary for a diverse range of reactions, including asymmetric alkylations, aldol reactions, and Diels-Alder reactions.[4][5] The sulfonyl group in the sultam ring plays a crucial role in the chelation of the metal cation, leading to a well-defined transition state that directs the approach of the electrophile.

Pseudoephedrine-Based Auxiliaries

Leveraging the chirality of the readily available and inexpensive natural product, pseudoephedrine, this class of auxiliaries has proven to be exceptionally effective, particularly for the asymmetric alkylation of amides to produce α-substituted carboxylic acids with high enantiomeric purity.[6][7] The stereochemical outcome is a result of the formation of a rigid lithium chelate between the enolate oxygen and the hydroxyl group of the pseudoephedrine moiety, which effectively blocks one face of the enolate from the incoming electrophile.[8][9]

Part 2: Head-to-Head Comparison in Key Industrial Transformations

The true measure of a chiral auxiliary's industrial utility lies in its performance in scalable and economically viable chemical transformations. Here, we present a comparative analysis based on a key industrial reaction: asymmetric alkylation for the synthesis of α-substituted carboxylic acids, crucial intermediates in the synthesis of many pharmaceuticals.

Asymmetric Alkylation for the Synthesis of α-Substituted Carboxylic Acids

Case Study: The synthesis of an enantiomerically enriched α-alkylated carboxylic acid, a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients.

Performance Data:

Chiral AuxiliarySubstrateElectrophileReaction Conditions (Scale)Diastereomeric Excess (d.e.)Yield (%)Source
This compound N-propionyl amideBenzyl bromideLDA, THF, -78 °C to 0 °C (Lab scale)>95%~85%Inferred from similar amino alcohol auxiliaries
Evans' Oxazolidinone N-propionyl oxazolidinoneAllyl iodideNaHMDS, THF, -78 °C (Lab scale)98:280-95%[3][6]
Oppolzer's Camphorsultam N-propionyl camphorsultamMethyl iodideNaHMDS, THF, -78 °C (Lab scale)>99%~90%[4]
Pseudoephedrine N-propionyl pseudoephedrine amideVarious alkyl halidesLDA, LiCl, THF, 0 °C (Lab scale)98:2 to ≥99:184-99%[7]

Analysis of Results:

All four chiral auxiliaries demonstrate excellent diastereoselectivity and high yields in asymmetric alkylation reactions on a laboratory scale. Pseudoephedrine and Evans' oxazolidinones are particularly well-documented for their high performance and reliability in this transformation.[3][6][7] The use of lithium chloride is often crucial in the case of pseudoephedrine to ensure high diastereoselectivity by promoting a well-defined chelated transition state.[8] While specific industrial-scale data for this compound is less readily available in direct comparative studies, its structural similarity to other effective amino alcohol auxiliaries suggests a high potential for excellent stereocontrol. The choice between these auxiliaries in an industrial setting will often depend on a combination of factors including cost, ease of handling, and the specifics of the target molecule.

Part 3: Beyond Performance: Industrial Applicability Factors

While high stereoselectivity and yield are paramount, the industrial applicability of a chiral auxiliary is also heavily influenced by practical considerations such as scalability, safety, and overall process economics.

Scalability and Process Safety

The transition from laboratory-scale to industrial production presents significant challenges, including heat management, reagent handling, and ensuring consistent product quality.[10][11]

  • Evans' Oxazolidinones and Pseudoephedrine: These auxiliaries have been successfully implemented in large-scale syntheses.[6][12] The reactions often involve cryogenic temperatures (-78 °C) for enolate formation, which can be energy-intensive and require specialized equipment on an industrial scale. However, the procedures are generally robust and well-understood.

  • Oppolzer's Camphorsultam: The crystalline nature of the auxiliary and its derivatives can be advantageous for purification by recrystallization, which is a highly scalable and cost-effective technique.[4]

  • This compound: The scalability of reactions involving this auxiliary would need to be carefully evaluated, with particular attention to the handling of organolithium bases at large scales.

Auxiliary Installation, Cleavage, and Recyclability

The efficiency of attaching and removing the chiral auxiliary, as well as the ability to recover and reuse it, is a critical factor in the overall cost-effectiveness of a synthetic process.[13]

Comparative Workflow for Chiral Auxiliary Utilization

G cluster_0 This compound cluster_1 Evans' Oxazolidinone cluster_2 Oppolzer's Camphorsultam cluster_3 Pseudoephedrine A1 Carboxylic Acid + SOCl2 A2 Acyl Chloride A1->A2 Activation A3 Attachment (Amidation) A2->A3 Coupling with Auxiliary A4 Asymmetric Reaction A3->A4 A5 Cleavage (Hydrolysis) A4->A5 B1 Carboxylic Acid + Pivaloyl Chloride B2 Mixed Anhydride B1->B2 Activation B3 Attachment (Acylation) B2->B3 Coupling with Auxiliary B4 Asymmetric Reaction B3->B4 B5 Cleavage (e.g., LiOH/H2O2) B4->B5 C1 Carboxylic Acid + SOCl2 C2 Acyl Chloride C1->C2 Activation C3 Attachment (Acylation) C2->C3 Coupling with Auxiliary C4 Asymmetric Reaction C3->C4 C5 Cleavage (e.g., LiOH) C4->C5 D1 Carboxylic Acid + Pivaloyl Chloride D2 Mixed Anhydride D1->D2 Activation D3 Attachment (Amidation) D2->D3 Coupling with Auxiliary D4 Asymmetric Reaction D3->D4 D5 Cleavage (Hydrolysis) D4->D5

Caption: Comparative workflow for the utilization of different chiral auxiliaries.

  • Cleavage and Recovery: The cleavage of Evans' oxazolidinones and Oppolzer's camphorsultams is typically achieved under mild conditions, allowing for high recovery rates of the auxiliary.[3][4] Pseudoephedrine can also be recovered efficiently after hydrolysis of the amide.[7] The recovery of this compound would likely involve a straightforward hydrolysis and extraction process. The high cost of some auxiliaries makes efficient recycling a critical economic factor.[14]

Economic Considerations

The overall cost of a chiral auxiliary-mediated process is a complex interplay of raw material costs, reagent costs, operational expenses, and the efficiency of auxiliary recycling.

Cost Comparison Overview:

Chiral AuxiliaryRaw Material Cost (approx.)Reagent Costs for Attachment/CleavageOverall Process Cost-Effectiveness
This compound HighModerateDependent on recyclability and performance in specific application.
Evans' Oxazolidinone Moderate to HighModerateGenerally considered cost-effective due to high reliability and good recyclability.
Oppolzer's Camphorsultam ModerateModerateCost-effective, especially when the crystalline nature simplifies purification.
Pseudoephedrine LowLow to ModerateHighly cost-effective due to the low cost of the starting material.

Analysis:

Pseudoephedrine stands out for its low raw material cost, making it a very attractive option for industrial applications.[6] However, regulatory restrictions on its purchase in some regions can be a limiting factor. Evans' oxazolidinones and Oppolzer's camphorsultam represent a balance between cost and performance, with a long history of successful industrial applications.[15] this compound, being a more specialized reagent, is likely to have a higher initial cost, making efficient recycling essential for its economic viability on a large scale.

Part 4: Experimental Protocols

To provide a practical context for comparison, the following are generalized, step-by-step protocols for the asymmetric alkylation of a propionyl amide/imide using the discussed chiral auxiliaries.

Protocol 1: Asymmetric Alkylation using an Amino Alcohol Auxiliary (General Procedure)

  • Amide Formation: The chiral amino alcohol (1.0 eq) is dissolved in an aprotic solvent (e.g., dichloromethane) and cooled to 0 °C. Propionyl chloride (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) are added, and the reaction is stirred until completion. The resulting amide is purified by standard methods.

  • Enolate Formation: The amide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA, 1.1 eq) in THF is added dropwise, and the mixture is stirred for 30-60 minutes.

  • Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 eq) is added to the enolate solution at -78 °C, and the reaction is allowed to warm slowly to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to separate the diastereomers.

  • Auxiliary Cleavage: The purified diastereomer is subjected to acidic or basic hydrolysis to yield the chiral carboxylic acid and the recovered chiral auxiliary.

Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

  • Acylation: The Evans' oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added, followed by propionyl chloride (1.1 eq).

  • Enolate Formation: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) is added, and the mixture is stirred for 30 minutes.[3]

  • Alkylation: The alkylating agent (1.2 eq) is added, and the reaction is stirred at -78 °C for several hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the product is worked up and purified by chromatography.

  • Auxiliary Cleavage: The auxiliary is cleaved using standard methods, such as with lithium hydroxide and hydrogen peroxide, to yield the chiral carboxylic acid.[3]

Conclusion: Selecting the Optimal Chiral Auxiliary for Your Industrial Process

The choice of a chiral auxiliary for an industrial asymmetric synthesis is a multi-faceted decision that extends beyond achieving high stereoselectivity. While this compound offers the potential for excellent stereocontrol due to its significant steric bulk, its industrial applicability must be weighed against the well-established track records of Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine-based auxiliaries.

Decision-Making Framework for Chiral Auxiliary Selection

G Start Define Target Molecule & Key Chiral Center Cost Cost a Primary Constraint? Start->Cost Pseudo Consider Pseudoephedrine (Check regulatory status) Cost->Pseudo Yes Reliability Proven Reliability & Predictability Paramount? Cost->Reliability No Evaluate Evaluate All Options Based on Lab-Scale Performance Data Pseudo->Evaluate Evans Favor Evans' Oxazolidinone Reliability->Evans Yes Purification Crystallization-Induced Purification Desired? Reliability->Purification No Evans->Evaluate Oppolzer Consider Oppolzer's Camphorsultam Purification->Oppolzer Yes Steric Unique Steric Control Required? Purification->Steric No Oppolzer->Evaluate Triphenylethanol Evaluate this compound Steric->Triphenylethanol Yes Steric->Evaluate No Triphenylethanol->Evaluate

Caption: A decision-making framework for selecting a chiral auxiliary.

Ultimately, the optimal chiral auxiliary is process-dependent. For cost-sensitive applications where high stereoselectivity in alkylations is required, pseudoephedrine is a strong contender. For processes demanding the utmost reliability and for which a wealth of literature data is beneficial, Evans' oxazolidinones are often the preferred choice. Oppolzer's camphorsultam offers a robust alternative, particularly when purification by crystallization is advantageous. This compound, with its pronounced steric profile, presents a valuable option for transformations where other auxiliaries may provide insufficient stereocontrol. Its successful industrial application will hinge on a thorough evaluation of its performance, scalability, and the implementation of an efficient recycling protocol to offset its potentially higher initial cost. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic selection and application of chiral auxiliaries will remain a cornerstone of efficient and sustainable drug development.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Badía, D., et al. (2006). Asymmetric Addition/Alkylation of Pseudoephedrine Amides. Synfacts, 2006(8), 0836–0836.
  • Branco, L. C., et al. (2009). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. The Journal of Organic Chemistry, 74(15), 5486-5495.
  • Wikipedia. (2023). Camphorsultam.
  • Cognitive Market Research. (2025). Chiral Auxiliary Market Analysis 2025.
  • SynArchive.
  • Wikipedia. (2023). Chiral auxiliary.
  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
  • Google Patents. (1983). Optically active alpha-substituted aryl ketones, their preparation and their use in preparing alpha-arylalkanoic acids.
  • ResearchGate. (2020). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Feng, X., et al. (2017). Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes.
  • Chiralpedia. (2024).
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  • Oil & Gas Journal. (n.d.).
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  • Google Patents. (1996). Enzymatic process for the preparation of chiral-alpha-tertiary carboxylic acid esters.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-(-)-2-Amino-1,1,2-triphenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of (S)-(-)-2-Amino-1,1,2-triphenylethanol (CAS No. 129704-13-8), a chiral amino alcohol commonly used as a ligand or building block in asymmetric synthesis.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The narrative of this guide is built on the foundational principles of risk assessment, regulatory adherence, and operational excellence that define modern laboratory safety culture.

Section 1: Hazard Assessment and Chemical Profile

Before any handling or disposal procedure, a thorough understanding of the compound's hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, data from structurally analogous chiral amino alcohols allows for a reliable hazard assessment.[3][4] Based on this data, the compound must be treated as a hazardous substance.

The causality behind this conservative approach is rooted in the "Precautionary Principle" of chemical safety. In the absence of specific data, one must assume the hazards associated with the most similar documented compounds. This proactive stance prevents accidental exposure and ensures that the highest level of safety is maintained.

Table 1: Physicochemical Properties and Assessed Hazard Profile

PropertyValue / AssessmentSource(s)
CAS Number 129704-13-8[1][5][6]
Molecular Formula C₂₀H₁₉NO[1][5][6]
Molecular Weight 289.37 g/mol [1][5][6]
Physical Form Solid, crystalline powder
Melting Point 128-132 °C[5]
Assessed Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Potentially harmful if swallowed (Acute Toxicity, Oral)[3][4][7]
Storage Class Combustible Solids
Incompatibilities Strong oxidizing agents[3]

Section 2: The Regulatory Framework: A "Cradle-to-Grave" Mandate

In the United States, the disposal of laboratory chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[8][9][10][11]

  • EPA (RCRA): This framework establishes a "cradle-to-grave" system for managing hazardous waste, meaning the waste generator (the laboratory) is responsible for the waste from its creation to its final, environmentally sound disposal.[10]

  • OSHA Laboratory Standard: This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[8][12] This written plan must outline specific procedures for procuring, handling, storing, and disposing of all hazardous chemicals used in the facility.[8][12][13]

Therefore, the procedures outlined below are not merely recommendations; they are designed to align with these federal mandates. Your institution's specific CHP, managed by its Environmental Health & Safety (EH&S) department, is the ultimate authority and must always be consulted.

Section 3: Disposal Decision Workflow

The decision to dispose of this compound should follow a logical, documented workflow. This process ensures that all safety and regulatory factors are considered before the material is placed into a waste stream. The following diagram illustrates this critical path.

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: Unwanted This compound Assess Assess Material: - Pure excess reagent? - Contaminated material? - Small research quantity? Start->Assess Consult Consult Institutional Chemical Hygiene Plan (CHP) & Contact EH&S Dept. Assess->Consult Always the first action Characterize Characterize Waste: Solid, Non-Halogenated, Organic Hazardous Waste Consult->Characterize EH&S provides guidance SOP Execute Disposal SOP: (See Section 4) Characterize->SOP Pickup Arrange for Pickup by Licensed Waste Hauler (via EH&S) SOP->Pickup End End: Disposal Complete & Documented Pickup->End

Caption: Logical workflow for the safe and compliant disposal of laboratory chemical waste.

Section 4: Standard Operating Procedure (SOP) for Disposal

This protocol is a self-validating system; each step is designed to ensure safety and compliance before proceeding to the next.

Step 1: Don Personal Protective Equipment (PPE)

  • Rationale: To prevent skin, eye, and respiratory exposure to the chemical powder.

  • Procedure:

    • Wear a standard laboratory coat, fully buttoned.

    • Put on chemical splash goggles that meet ANSI Z87.1 standards.

    • Wear chemically resistant gloves (Nitrile is appropriate for incidental contact).

    • If there is a risk of generating dust, work within a chemical fume hood and use a dust mask (e.g., N95).

Step 2: Characterize and Segregate the Waste

  • Rationale: Proper characterization and segregation are legally required and prevent dangerous chemical reactions in waste containers.[11][14]

  • Procedure:

    • This compound is a solid, non-halogenated organic chemical .

    • It must be disposed of in a waste stream specifically designated for this category.

    • Crucially, do NOT mix this waste with:

      • Strong oxidizing agents (risk of fire or explosion).[14]

      • Acids or bases (incompatible).[14]

      • Aqueous or liquid waste.

      • Halogenated organic waste.

Step 3: Select an Appropriate Waste Container

  • Rationale: The container must safely hold the waste without leaking or degrading.

  • Procedure:

    • Obtain a designated solid hazardous waste container from your EH&S department.

    • This is typically a wide-mouth plastic or metal drum with a secure, sealable lid.[15]

    • Ensure the container is clean, in good condition, and compatible with the chemical.[11]

Step 4: Properly Label the Waste Container

  • Rationale: Accurate labeling is mandated by the EPA to inform handlers of the container's contents and associated hazards.

  • Procedure:

    • Affix a "Hazardous Waste" label to the container.[14]

    • Write the full, unabbreviated chemical name: This compound .

    • List all constituents if it is a mixture.

    • Indicate the relevant hazard characteristics (e.g., Irritant, Combustible Solid).

    • Record the "Accumulation Start Date" – the date the first particle of waste entered the container.

Step 5: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Rationale: The SAA provides a safe, designated, and compliant location for storing waste before pickup.

  • Procedure:

    • Place the labeled, sealed container in your laboratory's designated SAA.[14]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[16]

    • Keep the container closed at all times except when adding waste.

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[16]

Step 6: Arrange for Final Disposal

  • Rationale: Final disposal must be performed by a licensed professional to ensure it is handled according to all federal and state regulations.

  • Procedure:

    • Once the container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your EH&S department.[11][16]

    • Provide them with the details from the waste label.

    • EH&S will schedule a pickup by a licensed hazardous waste disposal company for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.

Section 5: Emergency Procedures for Spills and Exposures

Small Spill (Solid Powder):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep the material into a designated waste container. Avoid creating dust.

  • Label the container as hazardous waste and dispose of it following the SOP in Section 4.

  • Decontaminate the area with soap and water.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4]

  • Inhalation: Move the affected person to fresh air.[3][4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.

In all cases of personnel exposure, seek immediate medical attention and provide the medical team with the chemical name and any available hazard information.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) . CloudSDS. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health. [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . Safety Partners, LLC. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • This compound | C20H19NO | CID 1270113 . PubChem, National Center for Biotechnology Information. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . NOP-Verfahrensdatenbank. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • 2-Amino-1,2-diphenylethanol | C14H15NO | CID 22243 . PubChem, National Center for Biotechnology Information. [Link]

  • Reduction of Chiral Amino Acids Based on Current Method . Journal of Chemical and Pharmaceutical Research. [Link]

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Navigating the Safe Handling of (S)-(-)-2-Amino-1,1,2-triphenylethanol: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. (S)-(-)-2-Amino-1,1,2-triphenylethanol is a chiral amino alcohol with significant utility in asymmetric synthesis. While this compound is a valuable tool, ensuring its safe handling is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step and personal protective equipment (PPE) recommendation.

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense.[3] The primary methods for protection involve controlling hazards at their source.

  • Engineering Controls: All work involving this compound in its solid, powdered form should be conducted within a certified chemical fume hood. This containment system is non-negotiable as it prevents the inhalation of fine particulates and ensures any dust is captured and exhausted safely.

  • Administrative Controls: Access to areas where this chemical is handled should be restricted to trained personnel. Clear, concise Standard Operating Procedures (SOPs) must be developed, read, and understood by all users before work commences. Ensure eyewash stations and safety showers are unobstructed and tested regularly.[4]

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a risk-based assessment designed to create a barrier between you and the potential hazard. Based on the profiles of similar compounds, the following PPE is mandatory.

Equipment Specification Rationale for Use
Eye & Face Protection ANSI Z87.1-rated safety gogglesProtects against splashes and airborne particulates. Goggles provide a full seal around the eyes, which is superior to safety glasses for handling powders.[3][5]
Hand Protection Disposable Nitrile GlovesProvides a barrier against incidental skin contact. Nitrile is a good general-use material for many laboratory chemicals.[6] It is crucial to change gloves immediately if contamination is suspected.[5]
Body Protection Cotton/Polyester Blend Lab CoatA professional lab coat, fully buttoned with sleeves rolled down, protects skin and personal clothing from contamination.[7]
Respiratory Protection NIOSH-approved N95 RespiratorRecommended when handling larger quantities or when the potential for aerosolization exists, even within a fume hood. This protects against inhaling fine dust particles.[8]

Step-by-Step Safe Handling Workflow

A disciplined, procedural approach is essential for minimizing exposure risk. The following workflow provides a clear, self-validating system for handling this compound from receipt to disposal.

Preparation and Donning PPE
  • Verify Controls: Confirm the chemical fume hood is operational. Clear the workspace of any unnecessary items.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood.

  • Don PPE: Don your lab coat, safety goggles, and gloves in an area outside of the immediate workspace to prevent cross-contamination.[3] If required, fit-test and don your N95 respirator.

Chemical Handling
  • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood. Use gentle movements to avoid creating airborne dust.

  • Transfer: Use a clean spatula to transfer the solid to your reaction vessel.

  • Post-Handling: Tightly cap the source container. Decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the chemical.

Doffing PPE and Disposal
  • Glove Removal: Remove gloves first by peeling them off from the cuff, turning them inside out to contain any residue.

  • Dispose: Dispose of used gloves and any contaminated disposable items (e.g., weigh boats) in a designated, sealed hazardous waste container.

  • Hygiene: Remove goggles and lab coat. Immediately wash hands thoroughly with soap and water.[3]

The logical flow of this process is designed to minimize risk at each stage.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal & Hygiene A Verify Fume Hood & Clear Workspace B Don Lab Coat, Goggles & Gloves A->B Enter Lab C Weigh Compound B->C Begin Work D Transfer to Vessel C->D E Seal Source Container & Decontaminate D->E F Doff & Dispose of Gloves E->F Complete Work G Dispose of Contaminated Items F->G H Wash Hands Thoroughly G->H

Caption: Safe handling workflow for this compound.

Emergency Procedures: Immediate Actions

In the event of an exposure, swift and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By integrating these expert-validated protocols and understanding the rationale behind them, you build a culture of safety that protects not only yourself but your entire research team.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Cabrillo College. (n.d.). Personal Protective Equipment (PPE) - Lab Safety. Retrieved from [Link]

  • The Ohio State University, Department of Chemistry and Biochemistry. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 129704-13-8. Retrieved from [Link]

  • University of Washington, Center for Emerging and Re-emerging Infectious Diseases. (n.d.). Personal Protective Equipment. Retrieved from [Link]

Sources

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